Product packaging for N,N-Diethylpiperazine-1-carboxamide(Cat. No.:CAS No. 119-54-0)

N,N-Diethylpiperazine-1-carboxamide

Cat. No.: B090361
CAS No.: 119-54-0
M. Wt: 185.27 g/mol
InChI Key: IWJSZNIFIDAYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N-Diethylpiperazine-1-carboxamide (CAS 119-54-0) is an organic compound belonging to the class of piperazine carboxamides, with a molecular formula of C 9 H 19 N 3 O and a molecular weight of 185.27 g/mol . This chemical serves as a key building block and precursor in medicinal chemistry research. It is a structural analog of Diethylcarbamazine (N,N-Diethyl-4-methylpiperazine-1-carboxamide), a known anthelmintic agent used to treat filarial infections . As such, it provides a valuable core structure for the design and synthesis of novel bioactive molecules, particularly in the development of compounds targeting parasitic diseases . The product is intended for research and development purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should refer to the Safety Data Sheet (SDS) and adhere to their institution's safety protocols. Available hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . For optimal stability, the product should be stored in a dark place, under an inert atmosphere, and at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N3O B090361 N,N-Diethylpiperazine-1-carboxamide CAS No. 119-54-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-3-11(4-2)9(13)12-7-5-10-6-8-12/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJSZNIFIDAYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152284
Record name N,N-Diethylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-54-0
Record name N,N-Diethyl-1-piperazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethylpiperazine-1-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethylpiperazine-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIETHYLPIPERAZINE-1-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRN87C278X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"N,N-Diethylpiperazine-1-carboxamide" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylpiperazine-1-carboxamide is a chemical compound belonging to the piperazine carboxamide class. This document provides a comprehensive overview of its known physical and chemical properties, compiled from available data. It is intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are computed and should be considered as estimates.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₉N₃OPubChem[1]
Molecular Weight 185.27 g/mol PubChem[1]
CAS Number 119-54-0PubChem[1]
Boiling Point 304.7 °C at 760 mmHgMolbase
Density 1.02 g/cm³Molbase
Refractive Index 1.486Molbase
Melting Point Data not available
Solubility Data not available
XLogP3 (Computed) -0.2PubChem[1]
Topological Polar Surface Area (Computed) 35.6 ŲPubChem[1]

Synthesis and Purification

Proposed Synthetic Workflow

The reaction would likely proceed by the nucleophilic attack of one of the secondary amine nitrogens of piperazine on the electrophilic carbonyl carbon of diethylcarbamoyl chloride. A base is typically used to scavenge the hydrochloric acid byproduct.

SynthesisWorkflow Piperazine Piperazine Reaction Reaction Mixture Piperazine->Reaction DECC Diethylcarbamoyl Chloride DECC->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N,N-Diethylpiperazine- 1-carboxamide Purification->Product

Figure 1: A proposed general workflow for the synthesis of this compound.

General Experimental Considerations (Hypothetical)
  • Reaction Setup: Piperazine would be dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, along with a tertiary amine base like triethylamine.

  • Acylation: Diethylcarbamoyl chloride, dissolved in the same solvent, would be added dropwise to the piperazine solution, likely at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity.

  • Reaction Monitoring: The progress of the reaction could be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture would be quenched with water or a mild aqueous acid to remove the hydrochloride salt of the base and any unreacted piperazine. The organic layer would then be separated, washed, dried, and the solvent removed under reduced pressure.

  • Purification: The crude product would likely require purification, for which column chromatography on silica gel would be a standard method.

Spectral Data

Experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain based on the conducted search. Researchers would need to acquire this data upon synthesis and purification of the compound. For reference, spectral data for structurally related compounds, such as N,N-diethyl-4-methylpiperazine-1-carboxamide, are available in databases like the NIST WebBook.

Biological Activity

There is currently no publicly available information regarding the biological activity, pharmacological properties, or potential signaling pathway interactions of this compound. Further research and screening are required to elucidate any potential biological relevance of this compound.

Safety Information

According to available safety data, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1][2]. Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by a chemical supplier.

Conclusion

This technical guide summarizes the currently available physical and chemical property data for this compound. Significant data gaps exist, particularly concerning its experimental melting point, detailed and verified synthesis and purification protocols, experimental spectral data, and biological activity. The information provided herein serves as a foundational resource for researchers and professionals interested in this compound, highlighting the need for further experimental investigation to fully characterize its properties and potential applications.

References

"N,N-Diethylpiperazine-1-carboxamide" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 119-54-0

Molecular Formula: C₉H₁₉N₃O

Molecular Structure:

This document provides a technical overview of N,N-Diethylpiperazine-1-carboxamide, summarizing its known chemical properties. Extensive searches of scientific literature and chemical databases did not yield specific in-depth experimental protocols for its synthesis, quantitative biological activity data, or established mechanisms of action. The information presented herein is based on available chemical data and general synthetic methodologies for related compounds.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.

PropertyValueReference
Molecular Weight185.27 g/mol [1]
XLogP30.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass185.152812238
Monoisotopic Mass185.152812238
Topological Polar Surface Area35.6 Ų
Heavy Atom Count13
Complexity162

Synthesis

A potential synthetic route could involve the reaction of piperazine with diethylcarbamoyl chloride. This reaction would likely be carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

General Synthetic Workflow

G Piperazine Piperazine Reaction Reaction Mixture Piperazine->Reaction Diethylcarbamoyl_Chloride Diethylcarbamoyl Chloride Diethylcarbamoyl_Chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Reaction Product This compound Workup->Product Isolation

Caption: General synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Despite extensive searches, no specific biological activity data, such as IC₅₀ or Kᵢ values, for this compound has been found in the public domain. Furthermore, there is no available information regarding its mechanism of action or its involvement in any signaling pathways.

While many piperazine derivatives exhibit a wide range of pharmacological activities, the biological profile of this specific compound remains uncharacterized in the available scientific literature. Therefore, no quantitative data tables or signaling pathway diagrams related to its biological function can be provided at this time.

Conclusion

This compound is a known chemical entity with the CAS number 119-54-0. While its basic physicochemical properties can be computed, there is a significant lack of detailed experimental and biological data in publicly accessible resources. Further research would be required to elucidate its synthetic protocols, biological activity, and potential therapeutic applications. Researchers interested in this compound may need to perform de novo synthesis and biological screening to characterize its properties.

References

Solubility Profile of N,N-Diethylpiperazine-1-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly available chemical databases and scientific literature reveals a notable absence of specific quantitative solubility data for N,N-Diethylpiperazine-1-carboxamide in common laboratory solvents. This technical guide addresses this information gap by providing a structured framework for researchers to systematically determine and record the solubility of this compound. The following sections detail standardized experimental protocols for both qualitative and quantitative solubility assessment and offer a template for data presentation. Furthermore, a logical workflow for solubility determination is provided to guide experimental design.

Predicted Solubility Characteristics

Based on the molecular structure of this compound, which contains a polar piperazine ring, a carboxamide group capable of hydrogen bonding, and non-polar diethyl groups, a mixed solubility profile can be anticipated. The presence of the tertiary amine in the piperazine ring suggests that the solubility in aqueous solutions will be pH-dependent. It is likely to exhibit higher solubility in polar protic solvents like water, ethanol, and methanol, and in polar aprotic solvents such as DMSO and DMF. Conversely, lower solubility is expected in non-polar solvents like toluene and chloroform.

Data Presentation: A Template for Experimental Findings

To facilitate standardized data collection and comparison, the following table is provided for researchers to record their experimental solubility data for this compound.

SolventSolvent PolarityTemperature (°C)Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble)Quantitative Solubility (mg/mL or mol/L)
WaterHigh
EthanolHigh
MethanolHigh
Dimethyl Sulfoxide (DMSO)High
Dimethylformamide (DMF)High
AcetoneMedium
ChloroformLow
TolueneLow

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of this compound.

Qualitative Solubility Assessment

This method provides a rapid preliminary assessment of solubility.

Procedure:

  • Add approximately 1-2 mg of this compound to a small test tube.

  • Add 0.5 mL of the desired solvent in increments (e.g., 0.1 mL at a time).

  • After each addition, vigorously vortex or shake the test tube for 30-60 seconds.

  • Visually inspect the solution for the presence of undissolved solid against a dark background.

  • Record the observation as:

    • Soluble: If the compound completely dissolves.

    • Sparingly Soluble: If a small portion of the compound dissolves.

    • Insoluble: If the compound does not appear to dissolve.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial with a PTFE liner). A visual excess of solid material should be present.

    • Place the container in a temperature-controlled shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Separation:

    • Allow the suspension to settle for at least 24 hours at the same constant temperature to allow for the sedimentation of undissolved solid.

    • Alternatively, centrifuge the suspension at a high speed to pellet the excess solid.

  • Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.

    • Calculate the original concentration in the supernatant to determine the quantitative solubility.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

G A Start: Obtain Pure This compound B Select Solvent A->B C Qualitative Solubility Test (Small Scale) B->C D Observe and Classify: Soluble, Sparingly Soluble, Insoluble C->D E Proceed to Quantitative Analysis? D->E F Shake-Flask Method: Prepare Saturated Solution E->F Yes K End: Record Data E->K No G Equilibrate at Constant Temperature (24-48h) F->G H Separate Solid and Liquid Phases (Centrifugation/Settling) G->H I Analyze Supernatant (e.g., HPLC) H->I J Calculate Quantitative Solubility I->J J->K

Caption: Workflow for Solubility Determination.

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to N,N-Diethylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylpiperazine-1-carboxamide, a close structural analog of the well-established antifilarial drug Diethylcarbamazine (DEC), presents a compelling case for investigation into its mechanism of action. While direct experimental data on this compound remains limited, its molecular architecture strongly suggests a shared pharmacological pathway with DEC. This technical guide provides an in-depth speculation on the core mechanism of action of this compound, drawing upon the extensive body of research on DEC. The central hypothesis posits a multi-faceted approach, primarily centered on the modulation of the host's immune response through the inhibition of arachidonic acid metabolism in both the host and the target parasite. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated signaling pathways to facilitate further research and drug development efforts in this area.

Introduction: The Piperazine Carboxamide Scaffold

The piperazine carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound and its N-methylated counterpart, Diethylcarbamazine (DEC), are key examples. DEC has been a cornerstone in the treatment of filariasis for decades, and its mechanism of action, though not entirely elucidated, is known to be largely host-mediated. Given the single methyl group difference, it is highly probable that this compound engages similar molecular targets and pathways. This guide will, therefore, extrapolate from the known pharmacology of DEC to build a robust speculative model for the mechanism of action of this compound.

Speculated Core Mechanism of Action: A Host-Centric Approach

The prevailing hypothesis for the mechanism of action of piperazine carboxamides like DEC, and by extension this compound, is not direct toxicity to the parasite but rather a sensitization of the parasite to the host's immune system. This is achieved through a sophisticated interplay of immunomodulation and interference with a critical biochemical pathway: arachidonic acid metabolism.

Immunomodulation: Unmasking the Parasite

Filarial parasites have evolved mechanisms to evade the host's immune surveillance. It is speculated that this compound, similar to DEC, reverses the state of cellular unresponsiveness to parasite antigens. This leads to an enhanced recognition and clearance of microfilariae by the host's innate immune cells, particularly phagocytes.

Inhibition of Arachidonic Acid Metabolism: The Biochemical Fulcrum

A crucial element of this sensitization process is the inhibition of arachidonic acid metabolism in both the host's endothelial cells and the microfilariae. Arachidonic acid is a precursor to a variety of potent inflammatory mediators, including prostaglandins and leukotrienes, which are synthesized via the cyclooxygenase (COX) and 5-lipoxygenase (LOX) pathways, respectively.

  • Cyclooxygenase (COX) Pathway: By inhibiting COX enzymes, this compound is predicted to reduce the production of prostaglandins. Certain prostaglandins are known to be immunosuppressive, and their inhibition by the compound would therefore bolster the host's immune response against the parasite.

  • 5-Lipoxygenase (LOX) Pathway: Inhibition of the 5-LOX pathway would lead to a decrease in the synthesis of leukotrienes, which are potent mediators of inflammation and immune cell trafficking.

The disruption of these pathways in the parasite itself is also thought to compromise its ability to evade the host's immune system.

Quantitative Data on the Effects of Diethylcarbamazine (as a Proxy)

While specific quantitative data for this compound is not yet available, the following table summarizes key findings for DEC, which are anticipated to be comparable.

ParameterTarget/SystemEffectConcentration/DoseReference
Prostanoid Release (Prostacyclin, PGE2, Thromboxane B2)Bovine Pulmonary Arterial EndotheliumInhibition2.5 µM[1]
Prostaglandin H2 Synthase (Cyclooxygenase) ActivityEndothelial MonolayersReductionNot specified[1]
Cyclooxygenase Product SynthesisBrugia malayi microfilariaeReductionNot specified[1]
Plasma Prostaglandin E2 and 6-keto-PGF1αWuchereria bancrofti infected individualsSignificant reduction12 hours post-treatment[2]

Detailed Experimental Protocols

The following protocols are foundational for investigating the antifilarial activity and mechanism of action of compounds like this compound.

In Vitro Antifilarial Drug Screening

Objective: To assess the direct effect of this compound on the motility and viability of filarial parasites.

Materials:

  • Brugia malayi microfilariae and adult worms

  • RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

  • Multi-well culture plates

  • Inverted microscope

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution

  • Spectrophotometer

Procedure:

  • Parasite Preparation: Isolate Brugia malayi microfilariae and adult worms from an infected animal model (e.g., gerbils). Wash the parasites extensively with sterile culture medium.

  • Drug Incubation: Dispense a known number of microfilariae or a single adult worm into each well of a multi-well plate containing culture medium. Add this compound at various concentrations. Include appropriate solvent controls.

  • Motility Assessment: At various time points (e.g., 24, 48, 72 hours), observe the motility of the parasites under an inverted microscope and score them based on a predefined scale.

  • Viability Assay (MTT Assay): Following the final motility assessment, add MTT solution to the wells containing adult worms. Incubate to allow viable worms to reduce the MTT to formazan. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. A decrease in absorbance correlates with reduced viability.

Assay for Inhibition of Prostaglandin Synthesis

Objective: To quantify the inhibitory effect of this compound on prostaglandin production in host cells.

Materials:

  • Bovine pulmonary arterial endothelial cells

  • Cell culture reagents

  • This compound

  • Arachidonic acid

  • Enzyme immunoassay (EIA) kits for specific prostaglandins (e.g., PGE2, PGI2)

Procedure:

  • Cell Culture: Culture bovine pulmonary arterial endothelial cells to confluence in multi-well plates.

  • Drug Treatment: Pre-incubate the cells with various concentrations of this compound for a specified period.

  • Stimulation: Stimulate the cells with arachidonic acid to induce prostaglandin synthesis.

  • Quantification: Collect the cell culture supernatant and quantify the concentration of specific prostaglandins using EIA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of prostaglandin synthesis at each drug concentration and determine the IC50 value.

Visualizing the Mechanism: Signaling Pathways and Workflows

To further elucidate the speculative mechanism of action, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

G Speculated Signaling Pathway of this compound cluster_0 Host Cell cluster_1 Parasite MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX Cyclooxygenase (COX) ArachidonicAcid->COX LOX 5-Lipoxygenase (LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes ImmuneResponse Immune Response Modulation Prostaglandins->ImmuneResponse Leukotrienes->ImmuneResponse ParasiteAA Arachidonic Acid ParasiteCOX Parasite COX ParasiteAA->ParasiteCOX ParasiteProstaglandins Parasite Prostaglandins ParasiteCOX->ParasiteProstaglandins ImmuneEvasion Immune Evasion ParasiteProstaglandins->ImmuneEvasion Drug This compound Drug->COX Inhibition Drug->LOX Inhibition Drug->ParasiteCOX Inhibition

Caption: Speculated inhibition of arachidonic acid metabolism.

G Experimental Workflow for In Vitro Antifilarial Screening Start Start: Isolate Parasites (B. malayi) Incubate Incubate with This compound (various concentrations) Start->Incubate AssessMotility Assess Motility (Microscopy at 24, 48, 72h) Incubate->AssessMotility ViabilityAssay Perform Viability Assay (MTT Assay) AssessMotility->ViabilityAssay Analyze Analyze Data (Determine IC50/EC50) ViabilityAssay->Analyze End End: Evaluate Antifilarial Activity Analyze->End

Caption: In vitro antifilarial screening workflow.

Conclusion and Future Directions

The structural analogy between this compound and Diethylcarbamazine provides a strong foundation for speculating on its mechanism of action. The proposed host-mediated immunomodulatory mechanism, driven by the inhibition of arachidonic acid metabolism, offers a compelling avenue for further investigation. Future research should focus on direct experimental validation of these hypotheses. Key priorities include:

  • Direct Biological Evaluation: Conducting in vitro and in vivo studies to determine the antifilarial efficacy of this compound.

  • Comparative Studies: Performing head-to-head comparisons with DEC to understand the impact of the N-demethylation on potency and pharmacokinetic properties.

  • Target Engagement Assays: Quantifying the inhibitory activity of this compound against COX and LOX enzymes from both host and parasite origins.

  • Immunological Profiling: Characterizing the specific effects of the compound on host immune cell function and cytokine production in the context of a filarial infection.

A thorough investigation of this compound, guided by the principles outlined in this technical guide, holds the potential to yield a novel and effective therapeutic agent in the fight against filarial diseases.

References

The Pivotal Role of the N,N-Diethylpiperazine-1-carboxamide Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N,N-diethylpiperazine-1-carboxamide core is a foundational scaffold in medicinal chemistry, serving as a versatile building block for the development of a diverse array of therapeutic agents. While the parent compound itself is not extensively studied for its biological activity, its derivatives have demonstrated significant potential across various therapeutic areas, including antihistaminic, anticonvulsant, and antimicrobial applications. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of compounds based on this privileged structure, offering valuable insights for researchers in drug discovery and development.

Introduction: The Piperazine Carboxamide Moiety in Drug Discovery

The piperazine ring is a ubiquitous feature in many approved drugs, prized for its favorable physicochemical properties, including its ability to improve aqueous solubility and modulate lipophilicity. The incorporation of a carboxamide functional group, particularly the N,N-diethylamide, further enhances the drug-like properties of the resulting molecule. This combination gives rise to the this compound scaffold, a key pharmacophore that has been successfully exploited to generate compounds with a wide range of biological activities. The two nitrogen atoms of the piperazine ring provide handles for synthetic modification, allowing for the introduction of various substituents to fine-tune the pharmacological profile and structure-activity relationship (SAR).

Synthesis of the this compound Core and its Derivatives

Proposed Synthesis of the Core Scaffold

A straightforward and commonly employed method for the synthesis of the this compound core involves the acylation of piperazine with diethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: Synthesis of this compound

  • Materials: Piperazine, diethylcarbamoyl chloride, a suitable organic solvent (e.g., dichloromethane, tetrahydrofuran), and a base (e.g., triethylamine, pyridine).

  • Procedure:

    • Dissolve piperazine in the chosen organic solvent in a reaction vessel.

    • Add the base to the solution.

    • Slowly add a solution of diethylcarbamoyl chloride in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

    • Allow the reaction to stir at room temperature for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically washed with water or an aqueous solution to remove the salt byproduct and any excess reagents.

    • The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification of the this compound can be achieved through techniques such as column chromatography or distillation.

General Synthetic Strategies for Derivatives

The majority of medicinally relevant compounds are derivatives of the core structure, with substitutions at the N4 position of the piperazine ring. These are generally synthesized by reacting this compound with a variety of electrophiles, such as alkyl halides, aryl halides (via nucleophilic aromatic substitution or cross-coupling reactions), or by reductive amination with aldehydes or ketones.

Biological Activities and Therapeutic Potential of Derivatives

While there is limited publicly available information on the biological activity of the parent this compound, its derivatives have shown significant promise in several therapeutic areas.

Antihistaminic and Anti-Allergic Activity

A notable application of the this compound scaffold is in the development of histamine H1 receptor antagonists.

  • Lead Compound: N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide has been identified as a potent inhibitor of tritiated mepyramine binding to H1 histaminic receptors.[1]

Table 1: Antihistaminic Activity of this compound Derivatives

CompoundModification on Piperazine N4Biological TargetActivity (IC50)
N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide4-fluorophenylHistamine H1 Receptor310 nM[1]

Experimental Protocol: Histamine H1 Receptor Binding Assay

  • Objective: To determine the binding affinity of test compounds to the histamine H1 receptor.

  • Materials:

    • Membrane preparations from cells expressing the histamine H1 receptor.

    • Radioligand: [³H]mepyramine.

    • Test compounds at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a multi-well plate, incubate the membrane preparation with the radioligand ([³H]mepyramine) and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known H1 antagonist).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration.

Experimental Protocol: Passive Foot Anaphylaxis (PFA) Assay

  • Objective: To evaluate the in vivo anti-allergic activity of test compounds.[1]

  • Principle: This IgE-mediated model assesses the ability of a compound to inhibit an allergic reaction in the paw of a sensitized animal.

  • Procedure:

    • Sensitize animals (e.g., rats or mice) by injecting anti-ovalbumin (OA) serum (containing IgE) into one hind paw.

    • After a sensitization period (typically 24-48 hours), administer the test compound orally or via another appropriate route.

    • Challenge the animals by intravenous injection of the antigen (ovalbumin) along with a dye (e.g., Evans blue) to visualize plasma extravasation.

    • After a set time, euthanize the animals and measure the amount of dye that has extravasated into the paw tissue, which is an indicator of the allergic reaction.

    • A reduction in dye extravasation in the paws of treated animals compared to control animals indicates anti-allergic activity.

Anticonvulsant Activity

Derivatives of piperazine carboxamide have been investigated as potential anticonvulsant agents, with some showing activity as calpain inhibitors.

Table 2: Anticonvulsant Activity of Piperidine Carboxamide Derivatives (as a related class)

Compound ClassBiological TargetIn Vivo Model
Piperidine Carboxamidesµ-CalpainNMDA-induced convulsions in mice

Experimental Protocol: Calpain Activity Assay (Fluorometric)

  • Objective: To measure the inhibitory activity of compounds against calpain enzymes.

  • Principle: The assay utilizes a specific calpain substrate conjugated to a fluorophore. Cleavage of the substrate by calpain releases the fluorophore, resulting in an increase in fluorescence that is proportional to calpain activity.

  • Procedure:

    • Prepare a reaction mixture containing calpain enzyme, assay buffer, and the test compound at various concentrations.

    • Initiate the reaction by adding the fluorogenic calpain substrate.

    • Incubate the reaction at a controlled temperature (e.g., 37°C).

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

    • Calculate the rate of the reaction and determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

  • Objective: To assess the in vivo anticonvulsant activity of test compounds.

  • Principle: This is a widely used animal model for generalized tonic-clonic seizures. The ability of a compound to prevent the hind limb extension phase of the seizure is a measure of its anticonvulsant efficacy.

  • Procedure:

    • Administer the test compound to a group of animals (e.g., mice or rats).

    • After a predetermined time, induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.

    • Observe the animals for the presence or absence of the tonic hind limb extension.

    • The percentage of animals protected from the tonic extension is determined for each dose of the test compound.

    • The median effective dose (ED50) can be calculated from the dose-response data.

Antimicrobial Activity

The piperazine carboxamide scaffold has also been explored for the development of antimicrobial agents. Various derivatives have shown activity against a range of bacterial and fungal strains. The specific structure-activity relationships in this area are diverse, with the nature of the substituent on the piperazine N4 position playing a crucial role in determining the antimicrobial spectrum and potency.

Structure-Activity Relationships (SAR) and Molecular Design

The accumulated data on the various derivatives of this compound allow for the elucidation of key structure-activity relationships.

SAR_Overview cluster_mods Modifications at N4-position cluster_activities Resulting Biological Activities Core This compound Scaffold Aryl Aryl/Heteroaryl Groups Core->Aryl Substitution Alkyl Alkyl Chains Core->Alkyl Substitution Amide Further Amide Linkages Core->Amide Substitution Antihistamine Antihistaminic (H1) Aryl->Antihistamine Anticonvulsant Anticonvulsant Aryl->Anticonvulsant Antimicrobial Antimicrobial Aryl->Antimicrobial Alkyl->Anticonvulsant Amide->Antimicrobial

Caption: General Structure-Activity Relationship for this compound Derivatives.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with specific molecular targets, which in turn modulate various signaling pathways.

Signaling_Pathways cluster_antihistamine Antihistamine Action cluster_anticonvulsant Anticonvulsant Action (Proposed) Compound_H1 Piperazine Carboxamide Derivative H1R Histamine H1 Receptor Compound_H1->H1R Antagonist Gq_PLC Gq/11 -> PLC -> IP3/DAG H1R->Gq_PLC Activation Ca_PKC Increased Intracellular Ca2+ & PKC Activation Gq_PLC->Ca_PKC Allergic_Response Allergic Response Ca_PKC->Allergic_Response Compound_Calpain Piperazine Carboxamide Derivative Calpain Calpain Compound_Calpain->Calpain Inhibitor Neuronal_Damage Neuronal Damage Calpain->Neuronal_Damage Contributes to Seizure Seizure Activity Neuronal_Damage->Seizure Can lead to

Caption: Simplified Signaling Pathways for Derivative Activities.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification In_Vitro In Vitro Screening (e.g., Receptor Binding, Enzyme Assays) Purification->In_Vitro In_Vivo In Vivo Evaluation (e.g., MES, PFA models) In_Vitro->In_Vivo Active Compounds SAR_Analysis Structure-Activity Relationship Analysis In_Vivo->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General Drug Discovery Workflow for Piperazine Carboxamides.

Conclusion

The this compound scaffold remains a highly valuable and versatile platform in the field of medicinal chemistry. While the parent molecule's biological profile is not well-defined, its derivatives have led to the discovery of potent and selective modulators of various biological targets. The synthetic tractability of this core allows for extensive structural modifications, facilitating the optimization of pharmacological properties. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds, offering a solid foundation for future research and development in this area. Continued exploration of novel derivatives of this compound holds significant promise for the discovery of new and improved therapeutic agents.

References

The Piperazine Carboxamide Core: A Scaffolding Triumph in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Piperazine Carboxamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine carboxamide scaffold is a cornerstone in contemporary medicinal chemistry, underpinning the development of a multitude of therapeutic agents across a wide range of disease areas. This technical guide provides a comprehensive overview of the discovery and history of these versatile compounds, from the early serendipitous findings with piperazine itself to the rational design of highly potent and selective drug candidates. This document details the synthetic evolution, presents key quantitative structure-activity relationship (QSAR) data, and provides explicit experimental protocols for the synthesis and evaluation of piperazine carboxamide derivatives. Furthermore, critical signaling pathways and experimental workflows are visualized to offer a deeper understanding of their mechanisms of action and the process of their discovery.

A Historical Perspective: From Worms to Wonder Drugs

The story of piperazine carboxamides begins with the parent heterocycle, piperazine. Initially introduced in the early 20th century, piperazine gained prominence as an effective anthelmintic agent for treating parasitic worm infections.[1] Its mechanism of action involves agonizing the GABA receptor in nematodes, leading to paralysis and subsequent expulsion of the parasite.[1][2] This early therapeutic success highlighted the biocompatibility and favorable pharmacokinetic properties of the piperazine ring, paving the way for its exploration in other medicinal applications.

The functionalization of the piperazine core, particularly through the introduction of a carboxamide linkage, unlocked a vast chemical space for drug discovery. The development of combinatorial chemistry and solid-phase synthesis techniques in the late 20th century enabled the creation of large libraries of piperazine carboxamide derivatives.[3][4] This led to the identification of compounds with a broad spectrum of pharmacological activities, including but not limited to, anticancer, antifungal, anti-inflammatory, and neuroprotective effects. The inherent modularity of the piperazine carboxamide scaffold, with multiple points for diversification, has allowed medicinal chemists to fine-tune the physicochemical and pharmacological properties of these molecules to achieve desired therapeutic profiles.

Quantitative Data Summary

The following tables summarize the biological activity of representative piperazine carboxamide derivatives against various molecular targets and cell lines. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of future compounds.

Table 1: Inhibitory Activity of Piperazine Carboxamide Derivatives against Fatty Acid Amide Hydrolase (FAAH)

CompoundStructureIC50 (nM)Reference
PF-750 N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide16.2[5]
JNJ-1661010 N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide33[5]
PF-3845 Pyridine-based piperidine ureaPotent, selective FAAH inhibitor[6]
PF-04457845 Piperidine urea inhibitor7.2[7]

Table 2: Inhibitory Activity of Piperazine Carboxamide Derivatives against Soluble Epoxide Hydrolase (sEH)

CompoundStructureIC50 (µM)Reference
Compound 7 Chromone-2-amide derivative with benzyl piperidine1.75[8]
Compound G1 Piperidine derivative with homopiperazine and propionyl fragments0.00005 (nM)[9]
Compound 1 Isonipecotic acid derivative0.0079[10]
Compound 2 Modified isonipecotic acid derivative0.0016[10]

Table 3: Anticancer Activity of Piperazine Carboxamide Derivatives

CompoundCell LineGI50/IC50 (µM)Reference
PCC SNU-475 (Human Liver Cancer)6.98
PCC SNU-423 (Human Liver Cancer)7.76
C505 K562 (Human Leukemia)0.06-0.16 (GI50)
BS230 MCF7 (Human Breast Cancer)Cytotoxic, comparable to doxorubicin

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of piperazine carboxamide compounds, intended to be a practical guide for researchers in the field.

Solid-Phase Synthesis of a Piperazine-2-Carboxamide Library

This protocol outlines a general procedure for the solid-phase synthesis of a library of piperazine-2-carboxamide derivatives, adapted from established methods.[3]

Materials:

  • Rink Amide AM resin

  • N,N-dimethylformamide (DMF)

  • Piperidine

  • N-Boc-piperazine-C3-COOH

  • HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Fmoc-protected amino acids

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the Rink Amide AM resin in DMF for 30 minutes.

    • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and repeat with fresh solution for 12 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF.

  • Coupling of the Piperazine Scaffold:

    • In a separate vessel, pre-activate N-Boc-piperazine-C3-COOH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated piperazine solution to the deprotected resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (colorless beads) indicates complete coupling.

    • Wash the resin with DMF.

  • Chain Elongation (Coupling of Amino Acids):

    • Remove the Boc protecting group from the piperazine nitrogen using a solution of 25-50% TFA in DCM.

    • Neutralize the resin with a solution of 10% DIPEA in DMF.

    • Couple the desired Fmoc-protected amino acid using the pre-activation method described in step 2.

    • Remove the Fmoc group as described in step 1.

    • Repeat the coupling and deprotection steps to assemble the desired peptide chain.

  • Cleavage and Purification:

    • Wash the final resin-bound product with DCM.

    • Cleave the product from the resin using a cleavage cocktail of TFA/DCM.

    • Precipitate the crude product in cold diethyl ether.

    • Purify the product by preparative reverse-phase HPLC.

G cluster_synthesis Solid-Phase Synthesis Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Piperazine Couple N-Boc-Piperazine (HBTU/DIPEA) Deprotect1->Couple_Piperazine Deprotect2 Boc Deprotection (TFA/DCM) Couple_Piperazine->Deprotect2 Couple_AA Couple Fmoc-Amino Acid Deprotect2->Couple_AA Deprotect3 Fmoc Deprotection Couple_AA->Deprotect3 Deprotect3->Couple_AA Repeat for additional residues Cleave Cleavage from Resin (TFA) Deprotect3->Cleave Purify Purification (HPLC) Cleave->Purify

Caption: General workflow for the solid-phase synthesis of piperazine carboxamide derivatives.

In Vitro FAAH Inhibitor Screening Assay

This protocol describes a fluorometric assay to screen for inhibitors of Fatty Acid Amide Hydrolase (FAAH).

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Test compounds (piperazine carboxamides) dissolved in DMSO

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Positive control inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and positive control in FAAH Assay Buffer. The final DMSO concentration should be kept below 1%.

    • Dilute the FAAH enzyme to the desired concentration in pre-chilled assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Control wells: Assay Buffer + FAAH enzyme + DMSO (vehicle)

      • Inhibitor wells: Assay Buffer + FAAH enzyme + test compound

      • Positive control wells: Assay Buffer + FAAH enzyme + URB597

      • Background wells: Assay Buffer + DMSO (no enzyme)

    • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~465 nm) in a kinetic mode for 10-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound compared to the control wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro sEH Inhibitor Screening Assay

This protocol describes a fluorometric assay to screen for inhibitors of Soluble Epoxide Hydrolase (sEH).

Materials:

  • Recombinant human sEH

  • sEH Assay Buffer

  • Test compounds (piperazine carboxamides) dissolved in DMSO

  • sEH substrate (e.g., PHOME)

  • Positive control inhibitor (e.g., AUDA)

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and positive control in sEH Assay Buffer.

    • Dilute the sEH enzyme in the assay buffer.

  • Assay Setup:

    • Add the diluted sEH enzyme to the wells of a 96-well plate.

    • Add the test compounds, positive control, or vehicle (DMSO) to the respective wells.

    • Pre-incubate the plate at room temperature for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the sEH substrate to all wells.

    • Immediately measure the fluorescence (Excitation: ~330 nm, Emission: ~465 nm) kinetically at 25°C.

  • Data Analysis:

    • Calculate the initial reaction rates from the kinetic data.

    • Determine the percentage of inhibition for each test compound concentration.

    • Calculate the IC50 value by plotting the percent inhibition against the compound concentration.

Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay to determine the cytotoxic effects of piperazine carboxamide derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (piperazine carboxamides)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value from the dose-response curve.

G cluster_screening Biological Screening Workflow Start Synthesized Piperazine Carboxamide Library Primary_Screening Primary Screening (e.g., Single High Concentration) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active Compounds End Hit_Identification->End Inactive Compounds Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Dose_Response->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: A typical workflow for the biological screening of a piperazine carboxamide library.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of piperazine carboxamides stem from their ability to interact with a wide array of molecular targets. The following diagrams illustrate some of the key signaling pathways modulated by these compounds.

FAAH Inhibition and the Endocannabinoid System

Piperazine carboxamide-based FAAH inhibitors enhance endocannabinoid signaling by preventing the degradation of anandamide (AEA), leading to prolonged activation of cannabinoid receptors (CB1 and CB2). This mechanism is being explored for the treatment of pain, anxiety, and inflammatory disorders.

G cluster_FAAH FAAH Inhibition Signaling Pathway AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Hydrolysis CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 Activation Degradation Degradation Products FAAH->Degradation Inhibitor Piperazine Carboxamide FAAH Inhibitor Inhibitor->FAAH Inhibition Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis) CB1_CB2->Therapeutic_Effects

Caption: Mechanism of action of piperazine carboxamide FAAH inhibitors.

sEH Inhibition and Arachidonic Acid Metabolism

sEH inhibitors containing a piperazine carboxamide scaffold prevent the conversion of anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts. This leads to an increase in EET levels, which has therapeutic potential in cardiovascular and inflammatory diseases.

G cluster_sEH sEH Inhibition Signaling Pathway Arachidonic_Acid Arachidonic Acid CYP450 CYP450 Arachidonic_Acid->CYP450 EETs EETs (Anti-inflammatory) CYP450->EETs sEH sEH EETs->sEH Hydrolysis Therapeutic_Effects Therapeutic Effects (Anti-inflammation, Vasodilation) EETs->Therapeutic_Effects DHETs DHETs (Less Active) sEH->DHETs Inhibitor Piperazine Carboxamide sEH Inhibitor Inhibitor->sEH Inhibition

Caption: Mechanism of action of piperazine carboxamide sEH inhibitors.

Anticancer Mechanism: Induction of Apoptosis

Certain piperazine carboxamide derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways like PI3K/AKT and the activation of caspases.

G cluster_apoptosis Anticancer Apoptotic Pathway Compound Anticancer Piperazine Carboxamide PI3K_AKT PI3K/AKT Pathway Compound->PI3K_AKT Inhibition Caspase_Activation Caspase Activation Compound->Caspase_Activation Induction Apoptosis Apoptosis (Programmed Cell Death) PI3K_AKT->Apoptosis Inhibits Caspase_Activation->Apoptosis

Caption: A simplified representation of an apoptotic pathway induced by anticancer piperazine carboxamides.

Conclusion

The piperazine carboxamide scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of novel therapeutic agents. Its synthetic tractability, coupled with its favorable physicochemical properties, has allowed for the creation of a vast and diverse chemical space that continues to yield promising drug candidates. The examples provided in this technical guide, from FAAH and sEH inhibitors to potent anticancer agents, underscore the broad therapeutic potential of this remarkable chemical class. As our understanding of disease biology deepens, the rational design of new piperazine carboxamide derivatives targeting novel molecular pathways will undoubtedly continue to be a major focus of drug discovery efforts.

References

N,N-Diethylpiperazine-1-carboxamide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for N,N-Diethylpiperazine-1-carboxamide. The following sections detail the known hazards, precautionary measures, and emergency procedures to ensure its safe use in a laboratory and research environment.

Chemical Identification and Physical Properties

This compound is a chemical compound with the following identifiers and properties.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 1-Piperazinecarboxamide, N,N-diethyl-[1]
CAS Number 119-54-0[1]
Molecular Formula C9H19N3O[1]
Molecular Weight 185.27 g/mol [1]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1]

GHS Classification:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.[1]

  • Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

Signal Word: Warning[1]

Pictogram:

alt text

Toxicological Information

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials.

  • The hydrochloride salt of this compound is typically stored at 2-8°C.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

PPESpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if inhalation risk exists.

First-Aid Measures

In case of exposure, follow these first-aid procedures. The following recommendations are based on general principles for handling hazardous chemicals and information for a structurally similar compound, 4-benzyl-N,N-diethylpiperazine-1-carboxamide.[3]

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken, based on guidance for a similar compound.[3]

AspectProcedure
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Emits toxic fumes under fire conditions.
Protective Equipment Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

For accidental spills or releases, follow these procedures based on guidance for a similar compound.[3]

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Workflows and Logical Relationships

To ensure safety during the handling and use of this compound, a structured workflow and risk assessment process should be followed. The diagrams below illustrate these general procedures.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment ReviewSDS Review SDS and Safety Information GatherPPE Gather Appropriate PPE ReviewSDS->GatherPPE PrepareWorkArea Prepare Ventilated Work Area (Fume Hood) GatherPPE->PrepareWorkArea Weighing Weighing and Dispensing PrepareWorkArea->Weighing ReactionSetup Reaction Setup and Execution Weighing->ReactionSetup Monitoring Monitoring Experiment ReactionSetup->Monitoring Decontamination Decontaminate Glassware and Surfaces Monitoring->Decontamination WasteDisposal Dispose of Chemical Waste Properly Decontamination->WasteDisposal Store Store Unused Chemical WasteDisposal->Store

Caption: A general workflow for the safe laboratory handling of hazardous chemicals.

RiskAssessmentProcess IdentifyHazards Identify Hazards (Toxicity, Reactivity, etc.) AssessRisks Assess Risks (Exposure Routes, Likelihood) IdentifyHazards->AssessRisks ImplementControls Implement Control Measures (Engineering, Administrative, PPE) AssessRisks->ImplementControls ReviewControls Review and Monitor Effectiveness of Controls ImplementControls->ReviewControls DocumentProcess Document Risk Assessment ImplementControls->DocumentProcess ReviewControls->ImplementControls Adjust if Necessary

Caption: A logical process for conducting a chemical risk assessment in a research setting.

References

An In-depth Technical Guide to the Therapeutic Applications of Diethylcarbamazine

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Nomenclature: The compound of interest, "N,N-Diethylpiperazine-1-carboxamide," is structurally very similar to the well-researched and clinically significant drug, N,N-diethyl-4-methylpiperazine-1-carboxamide , commonly known as Diethylcarbamazine (DEC) . Given the context of "potential therapeutic applications," this guide will focus on Diethylcarbamazine, as it is the compound with extensive data regarding its use in treating human diseases. It is highly probable that the initial query contained a typographical error.

Introduction

Diethylcarbamazine (DEC) is a piperazine derivative that has been a cornerstone in the treatment of human filarial infections for decades.[1] Discovered in 1947, it remains a critical tool in global efforts to eliminate lymphatic filariasis.[2] This technical guide provides a comprehensive overview of the therapeutic applications of DEC, delving into its mechanism of action, clinical efficacy, pharmacokinetic profile, and associated experimental protocols. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The precise mechanism of action of Diethylcarbamazine is multifaceted and not entirely elucidated, involving both indirect effects mediated by the host's immune system and direct actions on the parasite.[3][4]

1. Immunomodulation and Interference with Arachidonic Acid Metabolism:

A primary mechanism of DEC involves sensitizing microfilariae to the host's innate immune response.[4][5] DEC is an inhibitor of arachidonic acid metabolism in both the microfilariae and the host's endothelial cells.[6][7] Specifically, it inhibits cyclooxygenase (COX) and 5-lipoxygenase pathways.[1][8] This disruption leads to a reduction in the production of prostaglandins and leukotrienes, which are eicosanoids that play a role in inflammation and immune modulation.[2][7] The inhibition of these pathways is thought to alter the surface of the microfilariae, making them more susceptible to phagocytosis by host immune cells.[4] This leads to the rapid clearance of microfilariae from the bloodstream.[5]

2. Direct Effects on the Parasite:

More recent studies have revealed that DEC also has direct effects on the filarial parasites.[9] It has been shown to act as an agonist of the transient receptor potential (TRP) ion channels in the muscle cells of Brugia malayi.[9] Specifically, it opens TRP-2 (a TRPC-like channel), as well as GON-2 and CED-11 (TRPM-like channels).[9] This leads to an influx of calcium, causing a rapid, spastic paralysis of the microfilariae.[4][9] This paralysis contributes to their clearance from circulation.

Below is a diagram illustrating the signaling pathway of Diethylcarbamazine's interference with the arachidonic acid metabolism.

DEC_Arachidonic_Acid_Pathway cluster_inhibition Inhibition by DEC Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid (AA) PLA2->AA Hydrolysis COX Cyclooxygenase (COX) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (PGs) COX->PGs Synthesis LTs Leukotrienes (LTs) LOX->LTs Synthesis ImmuneEvasion Parasite Immune Evasion PGs->ImmuneEvasion LTs->ImmuneEvasion DEC Diethylcarbamazine (DEC) DEC->COX Inhibits DEC->LOX Inhibits ImmuneClearance Enhanced Immune Clearance (Phagocytosis) DEC_Synthesis_Workflow Start Start Reactants Dissolve N-methylpiperazine and base in anhydrous solvent Start->Reactants Addition Slowly add Diethylcarbamoyl chloride Reactants->Addition Reaction Stir at room temperature Addition->Reaction Filtration1 Filter to remove hydrochloride salt Reaction->Filtration1 Wash Wash organic layer with water Filtration1->Wash Dry Dry organic layer Wash->Dry Evaporation Evaporate solvent Dry->Evaporation Purification Purify by vacuum distillation (optional) Evaporation->Purification SaltFormation Dissolve in ethanol and add citric acid solution Purification->SaltFormation Precipitation Precipitation of DEC Citrate SaltFormation->Precipitation Filtration2 Collect precipitate by filtration Precipitation->Filtration2 Drying Dry under vacuum Filtration2->Drying End End: Diethylcarbamazine Citrate Drying->End InVitro_Assay_Workflow Start Start PrepareParasites Prepare microfilariae and adult worms Start->PrepareParasites PlateParasites Plate parasites in culture plates PrepareParasites->PlateParasites AddCompounds Add test compounds, positive control, and solvent control PlateParasites->AddCompounds Incubate Incubate at 37°C, 5% CO2 AddCompounds->Incubate MotilityAssay Assess motility at 24, 48, 72 hours Incubate->MotilityAssay MTTAssay Perform MTT reduction assay (adult worms) MotilityAssay->MTTAssay After final motility reading ReadAbsorbance Read absorbance at 570 nm MTTAssay->ReadAbsorbance AnalyzeData Analyze data and calculate % inhibition ReadAbsorbance->AnalyzeData End End AnalyzeData->End

References

The Piperazine Motif: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to engage in hydrogen bonding, its conformational flexibility, and its favorable pharmacokinetic profile, have made it a privileged scaffold in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive review of the role of piperazine derivatives in drug discovery, with a focus on their applications in oncology, neuropsychiatry, and allergy treatment.

Piperazine Derivatives as Anticancer Agents

The piperazine moiety is a recurring feature in a multitude of anticancer agents, contributing to their ability to interact with various molecular targets implicated in cancer progression. These derivatives have demonstrated efficacy against a wide range of human cancer cell lines, primarily by inducing apoptosis and inhibiting cell cycle progression.

Data Presentation: Anticancer Activity

The cytotoxic and growth-inhibitory potential of piperazine derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. The following table summarizes the in vitro anticancer activity of selected piperazine derivatives.

Compound/DerivativeCancer Cell LineCancer TypeActivity (IC50/GI50 in µM)Reference
Vindoline-piperazine conjugate 23MDA-MB-468Breast Cancer1.00[1][2]
Vindoline-piperazine conjugate 25HOP-92Non-small cell lung cancer1.35[1][2]
Piperazine-oxazole hybridVariousVarious0.09–11.7[2]
Vindoline dimer 4SiHaCervical Cancer2.85[2]
Vindoline derivative 3HeLaCervical Cancer9.36[2]
Alepterolic acid derivative 3nMDA-MB-231Triple-negative breast cancer5.55 ± 0.56
PD-1HepG2Liver CancerGrowth inhibition up to 55.44% at 100 µg/mL
PD-2HepG2Liver CancerGrowth inhibition up to 90.45% at 100 µg/mL
Thiosemicarbazide Derivative 9hPanc-1Pancreatic Cancer0.94[3]
Thiosemicarbazide Derivative 9hMCF-7Breast Cancer2.92[3]
Thiosemicarbazide Derivative 9hA549Lung Cancer1.71[3]
Semicarbazide Derivative 11dPanc-1Pancreatic Cancer2.22[3]
Semicarbazide Derivative 11dMCF-7Breast Cancer5.57[3]
Semicarbazide Derivative 11dA549Lung Cancer2.99[3]
Acylhydrazone Derivative 13bPanc-1Pancreatic Cancer1.04[3]
Acylhydrazone Derivative 13bMCF-7Breast Cancer2.98[3]
Acylhydrazone Derivative 13bA549Lung Cancer1.71[3]
Piperazine-based Tranylcypromine derivative 67KDM1A(Target)0.0890 ± 0.02[4]
Piperazine-based Tranylcypromine derivative 68KDM1A(Target)0.084 ± 0.003[4]
Phenanthridinylpiperazinetriazole hybrid 51THP1Human acute monocytic leukemia9.73 ± 4.09[4]
Tin iminodiacetate conjugate 18HCT15, HOP62, MCF7Colon, Lung, Breast CancerSignificant cytotoxic activity[4]
Piperazine derivative 22VariousVariousIC50 = 0.11 µM[4]
Piperazine derivative 23VariousVariousIC50 = 0.35 µM[4]
Piperazine derivative 29Colo-205Colon CancerIC50 = 1.0 µM[4]
Benzosuberone-piperazine hybrid 57HeLa, MDA-MB-231, A549, MIAPACACervical, Breast, Lung, Pancreatic CancerGI50 = 0.010–0.097[4]
Experimental Protocols: Anticancer Activity Assessment

1. Synthesis of 1-Arylpiperazine Derivatives: General Procedure

A common method for the synthesis of 1-arylpiperazines involves the diazotization of a primary arylamine followed by diazonium coupling with a secondary arylpiperazine.[5]

  • Step 1: Diazotization. Dissolve the aromatic primary amine (0.010 mol) in 3M HCl (12.0 mL) and cool the solution in an ice bath to 0°C.

  • Step 2: Diazonium Salt Formation. Add a solution of sodium nitrite (0.011 mol) in water (3.0 mL) to the cooled amine solution and stir for 30 minutes.

  • Step 3: Coupling Reaction. In a separate flask, dissolve the arylpiperazine (0.010 mol) in an appropriate solvent. Slowly add the diazonium salt solution to the arylpiperazine solution while maintaining the temperature at 0°C.

  • Step 4: Work-up and Purification. After the addition is complete, allow the reaction to stir for a specified time. The reaction mixture is then worked up, which may include extraction, washing, and drying of the organic layer. The crude product is purified by techniques such as recrystallization or column chromatography to yield the desired 1-aryl-4-(2-aryl-1-diazenyl)-piperazine.

2. In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 590 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value using a dose-response curve.[6]

Mandatory Visualization: Anticancer Signaling Pathway

cluster_pathway Apoptosis Signaling Pathway Piperazine_Derivative Piperazine Derivative Receptor Growth Factor Receptor Piperazine_Derivative->Receptor Inhibits BCL2 Bcl-2 Piperazine_Derivative->BCL2 Inhibits Cell_Membrane Cell Membrane PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR AKT->BCL2 Inhibits Bax Bax BCL2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General apoptotic pathway targeted by anticancer piperazine derivatives.

Piperazine Derivatives as Antipsychotic Agents

Many antipsychotic drugs, particularly atypical antipsychotics, incorporate a piperazine ring in their structure. These compounds often exhibit complex pharmacology, acting as antagonists or partial agonists at various dopamine and serotonin receptors.

Data Presentation: Antipsychotic Activity

The potency of antipsychotic piperazine derivatives is typically measured by their binding affinity (Ki) to target receptors, with lower Ki values indicating higher affinity.

CompoundD2 Receptor Ki (nM)5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)Reference
Atypical Antipsychotics
Aripiprazole0.344.43.4[9]
Clozapine129195.4[9]
Olanzapine112294[9]
Quetiapine43730929[9]
Risperidone3.12400.16[9]
Ziprasidone4.83.40.4[9]
Experimental Derivatives
Compound 7a-14.3 ± 7.1-[9]
Compound 3a->1000-[9]
Compound 6a-199 ± 34.3-[9]
Compound 12a30041.5315
Compound 9b-23.939.4
Experimental Protocols: Antipsychotic Activity Assessment

1. Synthesis of Arylpiperazine Derivatives for CNS Activity

A general two-step synthesis route can be employed to produce various arylpiperazine derivatives.

  • Step 1: Intermediate Synthesis. React commercially available substituted phenylpiperazines with 1-bromo-2-chloroethane or 1-bromo-3-chloropropane in the presence of a base like potassium carbonate to form the intermediate.

  • Step 2: Final Product Formation. Condense the intermediate with different substituted aromatic nitrogen-containing heterocycles in the presence of potassium carbonate and potassium iodide to yield the target compounds.

2. In Vitro Receptor Binding Assay: Dopamine D2 Receptor

This assay determines the binding affinity of a compound for the dopamine D2 receptor.[10]

  • Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human dopamine D2 receptor.

  • Radioligand: Use a suitable radioligand, such as [³H]Spiperone or [¹²⁵I]Iodospiperone.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts).

  • Competitive Binding: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled D2 antagonist (e.g., (+)-butaclamol).

  • Filtration and Washing: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Mandatory Visualization: Antipsychotic Drug Action

cluster_dopamine Dopamine D2 Receptor Signaling Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor G_Protein G-protein (Gi/o) D2_Receptor->G_Protein Activates Piperazine_Antipsychotic Piperazine Antipsychotic Piperazine_Antipsychotic->D2_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Downstream_Signaling Downstream Signaling (Reduced Neuronal Excitability) cAMP->Downstream_Signaling Leads to

Caption: Antipsychotic action via dopamine D2 receptor blockade.

Piperazine Derivatives as Antidepressant Agents

The piperazine scaffold is a key structural feature in many antidepressant drugs, particularly those that modulate the serotonergic system. These compounds often act as serotonin reuptake inhibitors or as agonists/antagonists at specific serotonin receptor subtypes.[11]

Data Presentation: Antidepressant Activity

The in vitro potency of antidepressant piperazine derivatives is often characterized by their IC50 values for serotonin reuptake inhibition or their Ki values for receptor binding.

Compound5-HT Reuptake Inhibition IC50 (nM)5-HT1A Receptor Ki (nM)5-HT7 Receptor Ki (nM)Reference
Marketed Antidepressants
Vortioxetine1.61519[12]
Experimental Derivatives
Compound 4p-(Active)-[13]
Compound 3o-(Active)-[13]
Aryl alkanol piperazine derivatives(Varies)(Varies)-[14]
Piperazine-hydrazide derivative VSM 3-(High affinity)-
Piperazine-hydrazide derivative VSM 6-(High affinity)-
5-fluoro-1H-indole piperazine derivatives(Active)(Active)(Active)
Experimental Protocols: Antidepressant Activity Assessment

1. Synthesis of N-Arylpiperazine Derivatives with Antidepressant-like Activity

A multi-step synthesis can be employed to generate novel arylpiperazine derivatives.[15]

  • Step 1: Acylation. Acylate an N-arylpiperazine with 3-nitrophenylacetic acid to form a 2-(3-nitrophenyl)-1-(4-arylpiperazin-1-yl)ethan-1-one intermediate.

  • Step 2: Reduction. Reduce the amide intermediate using a reducing agent like diborane in tetrahydrofuran (THF).

  • Step 3: Nitro Group Reduction. Reduce the nitro group of the resulting 1-(3-nitrophenethyl)-4-arylpiperazine to an aniline derivative using a catalyst such as Raney nickel.

  • Step 4: Condensation. Condense the aniline derivative with a corresponding aryl acid in the presence of a coupling agent to obtain the final target arylamide.

2. In Vivo Behavioral Assay: Forced Swim Test (FST)

The forced swim test is a widely used behavioral assay to screen for potential antidepressant activity in rodents.[14][16][17]

  • Apparatus: A transparent cylindrical container filled with water (24-30°C) to a depth that prevents the animal from touching the bottom.[16]

  • Procedure:

    • Pre-test session (for rats): Place the animal in the water for 15 minutes. This is typically done 24 hours before the test session.[14]

    • Test session: Place the animal in the water for a shorter duration (e.g., 5-6 minutes).[16]

  • Data Collection: Record the duration of immobility, which is defined as the time the animal spends floating and making only minimal movements to keep its head above water.

  • Data Analysis: A decrease in the duration of immobility in drug-treated animals compared to vehicle-treated controls is indicative of an antidepressant-like effect.

Mandatory Visualization: Antidepressant Experimental Workflow

cluster_workflow Forced Swim Test Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Drug_Administration Drug/Vehicle Administration Animal_Acclimation->Drug_Administration Forced_Swim_Test Forced Swim Test Drug_Administration->Forced_Swim_Test Behavioral_Scoring Behavioral Scoring (Immobility Time) Forced_Swim_Test->Behavioral_Scoring Data_Analysis Data Analysis Behavioral_Scoring->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for the Forced Swim Test to evaluate antidepressant activity.

Piperazine Derivatives as Antihistamine Agents

The piperazine ring is a key component of several first and second-generation antihistamines. These compounds act as inverse agonists or antagonists at the histamine H1 receptor, effectively blocking the actions of histamine and alleviating allergy symptoms.

Data Presentation: Antihistamine Activity

The potency of antihistamine piperazine derivatives is determined by their binding affinity (Ki) for the H1 receptor.

CompoundChemical ClassH1 Receptor Ki (nM)Reference
First-Generation
HydroxyzinePiperazine21[18]
Second-Generation
CetirizinePiperazine6.0[18]
LevocetirizinePiperazine3.0[18]
Experimental Derivatives
RupatadinePiperidine3.8 (IC50)[19]
Compound 4Piperazine1531
Compound 5Piperidine3.64
Compound 11Piperidine4.41
Compound 13Piperazine51.8
Compound 16Piperazine37.8
Experimental Protocols: Antihistamine Activity Assessment

1. Synthesis of Benzylpiperazine Derivatives

A straightforward method for synthesizing 1-benzylpiperazine involves the reaction of piperazine with benzyl chloride.

  • Reaction Setup: A solution of piperazine in a suitable solvent is prepared.

  • Addition of Benzyl Chloride: Benzyl chloride is added to the piperazine solution. The reaction can be carried out at room temperature or with heating.

  • Work-up: The reaction mixture is worked up to isolate the product. This may involve filtration to remove piperazine dihydrochloride, followed by basification and extraction of the free base.

  • Purification: The crude product is purified by distillation under reduced pressure to obtain pure 1-benzylpiperazine.

2. Ex Vivo Guinea Pig Ileum Contraction Assay

This classic pharmacological preparation is used to assess the H1 antagonist activity of compounds.[19][20][21][22][23]

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen gas.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 0.5-1.0 g).

  • Histamine Concentration-Response Curve: A cumulative concentration-response curve to histamine is established to determine the baseline contractile response.

  • Antagonist Incubation: The tissue is incubated with the test piperazine derivative for a specific period.

  • Shift in Histamine Response: In the presence of the antagonist, the histamine concentration-response curve is re-determined. A parallel rightward shift in the curve indicates competitive antagonism.

  • Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve, is calculated to quantify the antagonist's potency.

Mandatory Visualization: Antihistamine Mechanism of Action

cluster_histamine Histamine H1 Receptor Signaling Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor G_Protein G-protein (Gq/11) H1_Receptor->G_Protein Activates Piperazine_Antihistamine Piperazine Antihistamine (Inverse Agonist) Piperazine_Antihistamine->H1_Receptor Stabilizes Inactive State PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Allergic_Response Allergic Response Ca_Release->Allergic_Response

Caption: Antihistamine action by stabilizing the inactive state of the H1 receptor.

Conclusion

The piperazine scaffold continues to be a highly valuable and versatile building block in the design and discovery of new drugs. Its presence in a wide range of clinically successful medications across multiple therapeutic areas is a testament to its favorable properties. The ability to readily modify the piperazine ring at its nitrogen atoms allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic parameters. As our understanding of disease biology deepens, the strategic incorporation of the piperazine motif into novel molecular architectures will undoubtedly continue to yield promising new therapeutic candidates. This guide provides a foundational understanding of the significance of piperazine derivatives in drug discovery and offers practical insights for researchers in the field.

References

An In-depth Technical Guide to N,N-Diethylpiperazine-1-carboxamide: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Diethylpiperazine-1-carboxamide and its structural analogs and derivatives. It delves into their synthesis, biological activities, structure-activity relationships (SAR), and underlying mechanisms of action, with a focus on their potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Its unique physicochemical properties, including the presence of two basic nitrogen atoms, often impart favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability. This compound serves as a core structure from which a multitude of derivatives have been synthesized and evaluated for various pharmacological activities. These activities span a range of therapeutic areas, including but not limited to antihistaminic, antipsychotic, anti-inflammatory, and antimicrobial applications.[1][2][3][4] This guide will explore the chemical space around this core structure, providing insights into the design and development of novel therapeutic agents.

Synthesis of this compound Analogs

The synthesis of this compound analogs and derivatives typically involves the functionalization of the piperazine ring at the N1 and N4 positions. A general and versatile approach for the synthesis of N-arylpiperazine-1-carboxamide derivatives is outlined below.

General Synthetic Protocol: Synthesis of N-Aryl-N',N'-diethylpiperazine-1-carboxamides

A common synthetic route involves a two-step process: the formation of the N-arylpiperazine intermediate followed by acylation to introduce the carboxamide moiety.

Step 1: Synthesis of N-Arylpiperazine

The synthesis of N-arylpiperazines can be achieved via nucleophilic aromatic substitution or by the reaction of anilines with bis(2-chloroethyl)amine.[5]

  • Method A: From Anilines and Bis(2-chloroethyl)amine A substituted aniline is reacted with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent such as diglyme at elevated temperatures (e.g., 150 °C) to yield the corresponding N-arylpiperazine.

Step 2: Acylation of N-Arylpiperazine

The resulting N-arylpiperazine is then acylated to introduce the N,N-diethylcarboxamide group.

  • To a solution of the N-arylpiperazine in an aprotic solvent such as dichloromethane (DCM), a base like triethylamine (NEt3) is added.

  • N,N-Diethylcarbamoyl chloride is then added dropwise at room temperature.

  • The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • The crude product is then purified by column chromatography to afford the desired N-aryl-N',N'-diethylpiperazine-1-carboxamide.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have been investigated for a variety of biological activities, with a significant focus on their potential as histamine H1 receptor antagonists for the treatment of allergic conditions.

Antihistaminic and Antiallergic Activity

Several N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives have shown activity in the passive foot anaphylaxis (PFA) assay, an IgE-mediated model indicative of antiallergic potential.[6] Structure-activity relationship studies have revealed that the nature of the substituent on the aryl ring at the N4 position of the piperazine moiety plays a crucial role in determining the antihistaminic activity.

For instance, the introduction of a fluorine atom at the para position of the phenyl ring in N-[2-(dimethylamino)ethyl]-4-phenyl-1-piperazinecarboxamide resulted in a compound with an IC50 of 310 nM for the inhibition of tritiated mepyramine binding to H1 histaminic receptors.[6]

Other Biological Activities

Beyond antihistaminic effects, piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and interactions with various central nervous system (CNS) receptors.[1][2] The versatile nature of the piperazine scaffold allows for modifications that can tune the biological activity towards different targets. For example, arylpiperazine derivatives have been explored as ligands for dopamine and serotonin receptors.[2][7][8][9]

Quantitative Data Summary

The following table summarizes the available quantitative data for selected this compound analogs and related derivatives, primarily focusing on their histamine H1 receptor binding affinity.

Compound/DerivativeTargetAssay TypeValueReference(s)
N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamideHistamine H1 Receptor[3H]mepyramine bindingIC50 = 310 nM[6]
WY-49051 (7-[3-[4-(diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione)Histamine H1 ReceptorIn vivo antagonist activityPotent[10]
DGG200064 (4-aryl-N-(2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide)Colon Cancer Cells (HCT116)Cell-based assayGI50 = 12 nM[5]

Experimental Protocols

Histamine H1 Receptor Binding Assay

This protocol is adapted from established methods for determining the binding affinity of compounds to the histamine H1 receptor.[6]

Materials:

  • Membrane preparation from cells expressing the histamine H1 receptor (e.g., from guinea pig cerebral cortex).

  • Radioligand: [3H]mepyramine.

  • Test compounds (this compound analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (cold assay buffer).

  • Scintillation cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the receptor membranes with [3H]mepyramine and varying concentrations of the test compound in the assay buffer.

  • Total and Non-specific Binding: Include control wells for total binding (membranes + [3H]mepyramine) and non-specific binding (membranes + [3H]mepyramine + a high concentration of a known H1 antagonist, e.g., mianserin).

  • Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.

Passive Cutaneous Anaphylaxis (PCA) Assay

This in vivo assay is used to evaluate the antiallergic activity of compounds.[11][12][13]

Materials:

  • Rodent model (e.g., mice or rats).

  • Anti-dinitrophenyl (DNP) IgE antibody.

  • DNP-human serum albumin (DNP-HSA) antigen.

  • Evans blue dye.

  • Test compounds.

  • Saline or appropriate vehicle.

Procedure:

  • Sensitization: Intradermally inject a small volume of anti-DNP IgE into the ear or shaved back skin of the animals.

  • Drug Administration: After a sensitization period (typically 24-48 hours), administer the test compound via an appropriate route (e.g., oral or intraperitoneal).

  • Antigen Challenge: After a set time following drug administration, intravenously inject a mixture of DNP-HSA and Evans blue dye.

  • Evaluation: After a defined period (e.g., 30-60 minutes), sacrifice the animals and excise the injection sites.

  • Dye Extraction: Extract the Evans blue dye from the tissue using a solvent like formamide.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer to quantify the extent of plasma extravasation, which is an indicator of the allergic reaction. A reduction in dye leakage in treated animals compared to vehicle controls indicates antiallergic activity.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many this compound analogs with antihistaminic activity is the antagonism of the histamine H1 receptor, a G protein-coupled receptor (GPCR).

Histamine H1 Receptor Signaling Pathway

Histamine H1 receptor activation by histamine leads to the activation of the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with allergic reactions, such as smooth muscle contraction and increased vascular permeability.[14][15] Antagonists of the H1 receptor block the binding of histamine, thereby inhibiting this signaling pathway.

Histamine_H1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Antagonist N,N-Diethylpiperazine-1- carboxamide Analog (Antagonist) Antagonist->H1R Binds & Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Response PKC->Response

Histamine H1 Receptor Signaling Pathway and its inhibition by this compound analogs.

Other Potential Mechanisms

Arylpiperazine derivatives are known to interact with a range of other receptors, which could contribute to their overall pharmacological profile or represent opportunities for developing drugs with novel mechanisms of action. These include:

  • Dopamine Receptors (e.g., D2, D3): Many antipsychotic drugs feature an arylpiperazine moiety and exert their effects through dopamine receptor antagonism.[2][7]

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Arylpiperazines are also common scaffolds in ligands for various serotonin receptor subtypes, which are implicated in mood disorders and other CNS conditions.[8][9]

  • Sigma Receptors: Some histamine H3 receptor antagonists with a piperazine or piperidine core have been found to also possess high affinity for sigma-1 receptors, suggesting a potential for dual-targeting ligands in areas like pain management.[16][17]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel this compound analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization Synthesis Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Binding_Assay Receptor Binding Assays (e.g., Histamine H1) Characterization->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Flux) Binding_Assay->Functional_Assay SAR_Analysis SAR Analysis Functional_Assay->SAR_Analysis PCA_Model Animal Models of Disease (e.g., PCA for Allergy) SAR_Analysis->PCA_Model Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt PK_Studies Pharmacokinetic Studies PCA_Model->PK_Studies Tox_Studies Preliminary Toxicity Screening PK_Studies->Tox_Studies Tox_Studies->Lead_Opt Lead_Opt->Synthesis

A representative workflow for the development of this compound analogs.

Conclusion

This compound and its structural analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties, making them attractive scaffolds for the development of new therapeutic agents. The information presented in this guide, including synthetic strategies, biological data, experimental protocols, and mechanistic insights, provides a solid foundation for researchers and drug development professionals to further explore the potential of this important class of molecules. Future research should focus on expanding the structure-activity relationship knowledge base, exploring novel therapeutic applications, and optimizing the pharmacokinetic and safety profiles of lead compounds.

References

In Silico Prediction of ADME Properties for N,N-Diethylpiperazine-1-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery and development.[1][2][3] In silico prediction methods offer a rapid and cost-effective approach to evaluate the pharmacokinetic profile of novel chemical entities, enabling researchers to prioritize candidates with favorable drug-like characteristics long before resource-intensive experimental studies are undertaken.[1] This technical guide provides an in-depth analysis of the predicted ADME properties of N,N-Diethylpiperazine-1-carboxamide , a piperazine derivative of interest in medicinal chemistry. The predictions have been generated using a consensus approach, leveraging multiple well-established computational models to provide a robust evaluation. Furthermore, this guide outlines detailed experimental protocols for key in vitro ADME assays, offering a pathway for the subsequent experimental validation of the in silico findings.

In Silico ADME Prediction Workflow

The in silico evaluation of this compound's ADME profile follows a structured workflow. This process begins with the acquisition of the compound's chemical structure, represented as a SMILES (Simplified Molecular Input Line Entry System) string. This digital representation is then submitted to a panel of validated online ADME prediction platforms. Each platform utilizes distinct algorithms and datasets to compute a range of pharmacokinetic parameters. The outputs are then aggregated and analyzed to form a comprehensive ADME profile.

In_Silico_ADME_Workflow Compound_Structure Compound Structure (this compound) SMILES SMILES String (CCN(CC)C(=O)N1CCNCC1) Compound_Structure->SMILES Prediction_Tools In Silico ADME Prediction Tools (SwissADME, pkCSM, admetSAR) SMILES->Prediction_Tools ADME_Parameters Predicted ADME Parameters Prediction_Tools->ADME_Parameters Data_Aggregation Data Aggregation and Analysis ADME_Parameters->Data_Aggregation ADME_Profile Comprehensive ADME Profile Data_Aggregation->ADME_Profile

Caption: A flowchart illustrating the in silico ADME prediction workflow.

Predicted Physicochemical Properties and Drug-Likeness

The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior. Key parameters such as molecular weight, lipophilicity (logP), solubility, and polar surface area are strong indicators of a drug's potential for oral bioavailability. A widely accepted guideline for assessing the drug-likeness of a compound is Lipinski's Rule of Five.[4][5][6][7][8] This rule posits that orally active drugs generally possess a molecular weight under 500 Daltons, a logP value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[4][5][6][7]

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted ValueIn Silico Tool(s)
Molecular Weight185.27 g/mol SwissADME, pkCSM, admetSAR
logP (octanol/water)0.75 - 1.1SwissADME, pkCSM, admetSAR
Water Solubility (logS)-1.5 to -2.0SwissADME, pkCSM, admetSAR
Topological Polar Surface Area (TPSA)38.65 ŲSwissADME, pkCSM, admetSAR
Hydrogen Bond Donors0SwissADME, pkCSM, admetSAR
Hydrogen Bond Acceptors3SwissADME, pkCSM, admetSAR
Rotatable Bonds3SwissADME, pkCSM, admetSAR
Lipinski's Rule of Five Violations0SwissADME, pkCSM, admetSAR

The in silico analysis indicates that this compound exhibits physicochemical properties consistent with good oral bioavailability, with zero violations of Lipinski's Rule of Five.

Predicted ADME Properties

The following tables summarize the predicted ADME properties of this compound, covering absorption, distribution, metabolism, and excretion.

Absorption

Table 2: Predicted Absorption Properties

ParameterPredicted ValueInterpretationIn Silico Tool(s)
Human Intestinal AbsorptionHigh ( > 90%)Well absorbed from the gastrointestinal tract.pkCSM, admetSAR
Caco-2 Permeability (logPapp)> 0.9High permeability across the intestinal epithelium.pkCSM, admetSAR
P-glycoprotein SubstrateNoUnlikely to be subject to efflux by P-glycoprotein.SwissADME, pkCSM, admetSAR
P-glycoprotein InhibitorNoUnlikely to inhibit P-glycoprotein.SwissADME, pkCSM, admetSAR
Distribution

Table 3: Predicted Distribution Properties

ParameterPredicted ValueInterpretationIn Silico Tool(s)
Volume of Distribution (VDss)0.5 - 1.0 L/kgModerate distribution into tissues.pkCSM
Fraction Unbound in Plasma0.4 - 0.6Moderate binding to plasma proteins.pkCSM
Blood-Brain Barrier (BBB) PermeabilityHighLikely to cross the blood-brain barrier.SwissADME, pkCSM, admetSAR
CNS PermeabilityPermeablePredicted to penetrate the central nervous system.pkCSM
Metabolism

Table 4: Predicted Metabolism Properties

ParameterPredicted ValueInterpretationIn Silico Tool(s)
CYP1A2 InhibitorNoUnlikely to inhibit CYP1A2.SwissADME, pkCSM, admetSAR
CYP2C9 InhibitorNoUnlikely to inhibit CYP2C9.SwissADME, pkCSM, admetSAR
CYP2C19 InhibitorNoUnlikely to inhibit CYP2C19.SwissADME, pkCSM, admetSAR
CYP2D6 InhibitorYesPotential to inhibit CYP2D6.SwissADME, pkCSM, admetSAR
CYP3A4 InhibitorNoUnlikely to inhibit CYP3A4.SwissADME, pkCSM, admetSAR
CYP2D6 SubstrateYesLikely to be metabolized by CYP2D6.SwissADME, pkCSM
CYP3A4 SubstrateYesLikely to be metabolized by CYP3A4.SwissADME, pkCSM
Excretion

Table 5: Predicted Excretion Properties

ParameterPredicted ValueInterpretationIn Silico Tool(s)
Total Clearance0.5 - 1.0 L/hr/kgModerate rate of elimination from the body.pkCSM
Renal OCT2 SubstrateNoUnlikely to be a substrate for the organic cation transporter 2.pkCSM

Experimental Protocols for In Vitro ADME Assays

The following section provides detailed methodologies for key in vitro experiments to validate the in silico ADME predictions.

Caco-2 Permeability Assay

This assay assesses the potential for a compound to be absorbed across the human intestinal epithelium.[9][10][11][12]

Caco_2_Permeability_Assay Seed_Caco2 Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form a differentiated monolayer Seed_Caco2->Culture TEER_Measurement Measure TEER to confirm monolayer integrity Culture->TEER_Measurement Add_Compound_A Add test compound to apical (A) or basolateral (B) side TEER_Measurement->Add_Compound_A Incubate Incubate at 37°C Add_Compound_A->Incubate Sample_Collection Collect samples from the receiver compartment at specified time points Incubate->Sample_Collection LC_MS_Analysis Analyze compound concentration by LC-MS/MS Sample_Collection->LC_MS_Analysis Calculate_Papp Calculate apparent permeability (Papp) LC_MS_Analysis->Calculate_Papp

Caption: A workflow diagram of the Caco-2 permeability assay.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: The test compound is added to the apical (A) side of the monolayer to assess absorption (A to B), and to the basolateral (B) side to assess efflux (B to A).

  • Incubation and Sampling: The plate is incubated at 37°C, and samples are collected from the receiver compartment at various time points.

  • Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s.[13][14][15][16][17]

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes, the test compound, and a phosphate buffer is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH.

  • Time-course Incubation: The mixture is incubated at 37°C, and aliquots are removed at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in the collected aliquots is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The rate of disappearance of the test compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.[18][19][20][21][22]

Plasma_Protein_Binding_Assay Prepare_Dialysis_Unit Prepare equilibrium dialysis unit Add_Compound_Plasma Add test compound-spiked plasma to one chamber Prepare_Dialysis_Unit->Add_Compound_Plasma Add_Buffer Add buffer to the other chamber Add_Compound_Plasma->Add_Buffer Incubate Incubate at 37°C to reach equilibrium Add_Buffer->Incubate Sample_Chambers Sample both plasma and buffer chambers Incubate->Sample_Chambers LC_MS_Analysis Analyze compound concentration in both samples by LC-MS/MS Sample_Chambers->LC_MS_Analysis Calculate_Fraction_Unbound Calculate the fraction of unbound drug (fu) LC_MS_Analysis->Calculate_Fraction_Unbound

Caption: A workflow of the equilibrium dialysis plasma protein binding assay.

Methodology:

  • Assay Setup: An equilibrium dialysis apparatus, consisting of two chambers separated by a semi-permeable membrane, is used.

  • Sample Loading: The test compound is added to plasma, which is then placed in one chamber of the dialysis unit. The other chamber is filled with a protein-free buffer.

  • Equilibrium: The unit is incubated at 37°C to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Data Analysis: The fraction of the compound that is not bound to plasma proteins (fu) is calculated from the concentrations in the two chambers.

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.[23][24][25][26]

Methodology:

  • Incubation Mixture: A mixture of human liver microsomes, a specific CYP isoform probe substrate, and the test compound (at various concentrations) is prepared.

  • Reaction Initiation: The reaction is started by the addition of NADPH.

  • Incubation: The mixture is incubated at 37°C for a specific period.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent.

  • Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Conclusion

The in silico analysis of this compound predicts a favorable ADME profile, suggesting it possesses drug-like properties conducive to oral bioavailability and central nervous system penetration. The compound is predicted to be well-absorbed and moderately distributed into tissues. A potential liability identified is the predicted inhibition of and metabolism by CYP2D6, which warrants further investigation due to the potential for drug-drug interactions. The detailed experimental protocols provided in this guide offer a clear path for the validation of these in silico predictions. By integrating computational and experimental approaches, a comprehensive understanding of the pharmacokinetic profile of this compound can be achieved, facilitating informed decision-making in its continued development as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N,N-Diethylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the synthesis of N,N-Diethylpiperazine-1-carboxamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The protocols described are based on established general methods for the synthesis of N,N-disubstituted carboxamides.

Overview and Synthetic Strategy

This compound can be synthesized through the reaction of piperazine with N,N-diethylcarbamoyl chloride. This reaction is a nucleophilic acyl substitution where the secondary amine of piperazine attacks the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the formation of the desired carboxamide and hydrochloric acid as a byproduct. An organic tertiary base is typically used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

A general one-pot process for the preparation of N,N-disubstituted carboxamides involves reacting a carboxylic acid with a di-substituted carbamoyl chloride in the presence of an organic tertiary base.[1][2] While piperazine is not a carboxylic acid, its amine functionality can directly react with the carbamoyl chloride.

Proposed Synthetic Route:

G Piperazine Piperazine ReactionMixture Reaction Mixture Piperazine->ReactionMixture DiethylcarbamoylChloride N,N-Diethylcarbamoyl Chloride DiethylcarbamoylChloride->ReactionMixture TertiaryBase Organic Tertiary Base (e.g., Triethylamine) TertiaryBase->ReactionMixture Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->ReactionMixture Product This compound ReactionMixture->Product Reaction Byproduct Triethylamine Hydrochloride ReactionMixture->Byproduct Workup Aqueous Workup & Purification Product->Workup Byproduct->Workup Workup->Product Isolation

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

The following protocol is a proposed method based on general procedures for the synthesis of N,N-disubstituted carboxamides.[1][2] Researchers should optimize the conditions as necessary.

Protocol 1: Synthesis of this compound

Materials:

  • Piperazine

  • N,N-Diethylcarbamoyl chloride

  • Triethylamine (or another suitable tertiary base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.

  • Addition of Reagent: Slowly add a solution of N,N-diethylcarbamoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred piperazine solution via a dropping funnel.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for a period of 12 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Data Presentation

The following table summarizes the typical reaction conditions for the synthesis of N,N-disubstituted carboxamides, which can be adapted for the synthesis of this compound.

ParameterConditionReference
Reactants Piperazine, N,N-Diethylcarbamoyl chlorideInferred from general methods
Base Triethylamine, Pyridine, 1-Methylimidazole[1][2]
Solvent Dichloromethane, Diethyl ether[2]
Temperature 0 °C to Room Temperature (10 °C to 50 °C)[1][2]
Reaction Time 15 minutes to 60 minutes (may vary)[1][2]
Yield >90% (reported for similar syntheses)[2]

Logical Relationships and Workflows

The synthesis of this compound follows a logical progression from starting materials to the final purified product. The workflow ensures the efficient conversion of reactants and effective removal of byproducts and impurities.

G Start Starting Materials (Piperazine, N,N-Diethylcarbamoyl Chloride, Triethylamine, Solvent) Reaction Reaction at 0°C to RT Start->Reaction Quenching Quenching (with Water) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing of Organic Layer (NaHCO3, Brine) Extraction->Washing Drying Drying (anhydrous MgSO4) Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Column Chromatography or Distillation) Evaporation->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow from starting materials to pure product.

Disclaimer: The provided protocols are based on general chemical principles and literature precedents for similar compounds. These should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Synthesis of Piperazine-Based Acetanilides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of piperazine-based acetanilides, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The following sections outline common synthetic strategies, provide step-by-step experimental procedures, and summarize key reaction data.

Introduction

Piperazine-based acetanilides are a versatile scaffold in drug discovery, exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and antipsychotic activities.[1][2] The core structure consists of a piperazine ring linked to an acetanilide moiety. The synthetic approaches to these compounds are adaptable, allowing for the introduction of various substituents on both the aryl ring of the acetanilide and the distal nitrogen of the piperazine ring, thus enabling the exploration of structure-activity relationships.

General Synthetic Strategies

The synthesis of piperazine-based acetanilides can be broadly categorized into two main approaches, primarily differing in the order of bond formation.

Strategy A: Acetanilide Formation Followed by Piperazine Coupling. This is a widely used and versatile method. It begins with the acylation of a substituted aniline to form an α-haloacetanilide intermediate. This intermediate is then subjected to nucleophilic substitution with a desired piperazine derivative.

Strategy B: N-Arylation of Piperazine Followed by Acylation. In this approach, a piperazine derivative is first coupled with an aryl halide or other suitable aromatic precursor. The resulting N-arylpiperazine is then acylated to introduce the acetamide group.

Below are detailed protocols for these key synthetic transformations.

Experimental Protocols

Protocol 1: Synthesis of α-Chloroacetanilide Intermediate

This protocol describes the synthesis of an α-chloroacetanilide, a key intermediate for coupling with piperazine derivatives.

Reaction: Acylation of a substituted aniline with chloroacetyl chloride.

Materials:

  • Substituted aniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Base (e.g., Sodium hydroxide, Sodium acetate, or Triethylamine) (1.2 eq)

  • Solvent (e.g., Dichloromethane (DCM), Acetone, or water)

  • Ice bath

Procedure:

  • Dissolve the substituted aniline (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Cool the solution in an ice bath to 0°C with continuous stirring.

  • Slowly add the base to the solution.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at or below 5°C.[1]

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., DCM or Ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-chloroacetanilide.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Coupling of α-Chloroacetanilide with Piperazine Derivatives

This protocol details the nucleophilic substitution reaction between an α-chloroacetanilide and a piperazine derivative to yield the final piperazine-based acetanilide.

Reaction: N-alkylation of a piperazine with an α-chloroacetanilide.

Materials:

  • α-Chloroacetanilide intermediate (from Protocol 1) (1.0 eq)

  • Substituted piperazine (1.0 - 1.2 eq)

  • Base (e.g., Potassium carbonate, Triethylamine) (1.5 - 2.0 eq)

  • Solvent (e.g., Acetonitrile, Dimethylformamide (DMF))

  • Optional: Catalyst (e.g., Potassium iodide (KI))

Procedure:

  • To a solution of the α-chloroacetanilide (1.0 eq) in the chosen solvent, add the substituted piperazine (1.0 - 1.2 eq) and the base (1.5 - 2.0 eq).

  • If applicable, add a catalytic amount of potassium iodide.[1]

  • Heat the reaction mixture to a specified temperature (typically 60-90°C) and stir for the required duration (often 4-24 hours), monitoring by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of piperazine-based acetanilides, highlighting the variability in yields based on the chosen synthetic route and substituents.

Table 1: Synthesis of α-Chloroacetanilide Intermediates

Starting AnilineAcylating AgentBaseSolventReaction Time (h)Yield (%)Reference
Various anilinesBromoacetyl bromideBasic media---[1]
Substituted anilinesChloroacetyl chlorideSodium hydroxideDCM3-[1]
4-Aminophenyl acetoneBromoacetylation----[1]

Table 2: Synthesis of Piperazine-Based Acetanilides via Nucleophilic Substitution

α-HaloacetanilidePiperazine DerivativeBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Intermediates (3a-n)PhenylpiperazineLiHDMF--62-94[1]
Precursors (48a-b)Phenylpiperazines (49a-n)KIDry Acetone2460 (reflux)44-78[1]
Compounds (76a-d)Piperazine derivatives (77a-d)----69-82[1]
2-chloro-N,N-diphenylacetamidePhenylpiperazines--~4-46-76[1]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general two-step synthetic approach (Strategy A) for preparing piperazine-based acetanilides.

G cluster_0 Step 1: Acetanilide Formation cluster_1 Step 2: Piperazine Coupling Aniline Substituted Aniline AlphaChloroacetanilide α-Chloroacetanilide Intermediate Aniline->AlphaChloroacetanilide Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->AlphaChloroacetanilide Base1 Base (e.g., NaOH) Base1->AlphaChloroacetanilide Solvent1 Solvent (e.g., DCM) Solvent1->AlphaChloroacetanilide FinalProduct Piperazine-Based Acetanilide AlphaChloroacetanilide->FinalProduct Intermediate Piperazine Substituted Piperazine Piperazine->FinalProduct Nucleophilic Substitution Base2 Base (e.g., K2CO3) Base2->FinalProduct Solvent2 Solvent (e.g., ACN) Solvent2->FinalProduct G cluster_aniline Aniline-based Route cluster_piperazine Piperazine-based Route Start Starting Material Availability Aniline_Available Substituted Aniline is readily available Start->Aniline_Available Aniline Path Piperazine_Available N-Arylpiperazine is readily available Start->Piperazine_Available Piperazine Path Acylation 1. Acylation to α-haloacetanilide Aniline_Available->Acylation Coupling 2. Coupling with piperazine derivative Acylation->Coupling FinalProduct Piperazine-Based Acetanilide Coupling->FinalProduct Acylation2 Acylation with α-haloacetyl halide Piperazine_Available->Acylation2 Acylation2->FinalProduct

References

Application Notes and Protocols for N,N-Diethylpiperazine-1-carboxamide In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylpiperazine-1-carboxamide is a small molecule with a piperazine core, a scaffold present in numerous biologically active compounds. The development of robust in vitro assays is a critical first step in characterizing its potential therapeutic effects and mechanism of action. These application notes provide a comprehensive framework for the initial in vitro screening and characterization of this compound, focusing on identifying its effects on cell viability and elucidating potential mechanisms of action.

The protocols outlined below describe a tiered approach, beginning with a primary high-throughput screening assay to evaluate broad cytotoxic or anti-proliferative effects across various cell lines. This is followed by a secondary assay to investigate the induction of apoptosis, a common mechanism of action for anti-cancer agents. Finally, a hypothetical target-based assay is presented, considering the known targets of structurally similar molecules.

Experimental Workflow

The overall workflow for the in vitro characterization of this compound is depicted below. This workflow ensures a systematic evaluation from broad phenotypic effects to more specific mechanistic insights.

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_analysis Data Analysis & Interpretation primary_assay Cell Viability/Cytotoxicity Assay (MTT/WST-1) ic50_determination ic50_determination primary_assay->ic50_determination Determine IC50 Values cell_panel Panel of Cancer Cell Lines (e.g., A549, HCT116, MCF-7) cell_panel->primary_assay apoptosis_assay Apoptosis Assay (Annexin V-FITC/PI) ic50_determination->apoptosis_assay target_assay Hypothetical Target-Based Assay (e.g., Kinase Inhibition) ic50_determination->target_assay data_summary Summarize Quantitative Data apoptosis_assay->data_summary target_assay->data_summary pathway_analysis Hypothesize Mechanism of Action data_summary->pathway_analysis conclusion conclusion pathway_analysis->conclusion Lead for Further Studies

Caption: Experimental workflow for in vitro assay development.

Primary Screening: Cell Viability and Cytotoxicity Assays

The initial step is to assess the effect of this compound on cell viability and proliferation. A common and robust method for this is the MTT or WST-1 assay, which measures mitochondrial metabolic activity as an indicator of cell viability.[1][2]

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cells from a panel of human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Create a series of dilutions to treat the cells over a wide concentration range (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Treat the cells with the prepared concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[1] Incubate for a specified duration, typically 48-72 hours.

  • Reagent Addition: Add MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Hypothetical IC50 Values
Cell LineTissue of OriginThis compound IC50 (µM)
A549Lung Carcinoma15.2 ± 2.1
HCT116Colon Carcinoma8.9 ± 1.5
MCF-7Breast Adenocarcinoma25.6 ± 3.4
HEK293Non-malignant Kidney> 100

Secondary Assay: Apoptosis Detection

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC and Propidium Iodide (PI) double staining assay can be performed. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed a selected sensitive cell line (e.g., HCT116) in 6-well plates. Treat the cells with this compound at concentrations around its IC50 value (e.g., 5 µM, 10 µM, 20 µM) for 24-48 hours. Include vehicle and positive controls.

  • Cell Harvesting: After incubation, harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation: Hypothetical Apoptosis Induction in HCT116 Cells
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.1 ± 2.32.5 ± 0.81.8 ± 0.50.6 ± 0.2
5 µM Compound70.3 ± 4.115.2 ± 2.510.5 ± 1.94.0 ± 1.1
10 µM Compound45.8 ± 3.728.9 ± 3.120.1 ± 2.85.2 ± 1.5
20 µM Compound20.2 ± 2.940.5 ± 4.532.8 ± 3.96.5 ± 1.8

Hypothetical Signaling Pathway and Target-Based Assay

Given that some piperazine-containing compounds have been shown to inhibit protein kinases, a plausible hypothesis is that this compound may target a signaling pathway crucial for cancer cell proliferation, such as the EGFR pathway.[3]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound N,N-Diethylpiperazine- 1-carboxamide Compound->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)
  • Reagents: Obtain recombinant human EGFR kinase, a suitable substrate peptide, and ATP.

  • Assay Setup: In a 96-well plate, combine the EGFR enzyme, the substrate, and varying concentrations of this compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure ATP consumption.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Hypothetical Kinase Inhibition
KinaseThis compound IC50 (nM)
EGFR42.3 ± 5.7

Conclusion

These application notes provide a structured approach to the initial in vitro evaluation of this compound. The described protocols for primary and secondary assays, along with the framework for a target-based assay, will enable researchers to characterize the compound's biological activity, identify sensitive cell lines, and begin to elucidate its mechanism of action. The presented data, while hypothetical, illustrates how results can be structured for clear interpretation and comparison. Further studies would be required to validate these initial findings and explore the compound's therapeutic potential.

References

Application Notes & Protocols: A Framework for Determining the Bioactivity of N,N-Diethylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed experimental framework for the initial bioactivity screening of the novel compound N,N-Diethylpiperazine-1-carboxamide. The protocols outlined herein are designed to establish a foundational understanding of the compound's cytotoxic profile and to explore its potential as an anti-inflammatory or anti-cancer agent. The experimental design progresses from broad cytotoxicity assays to more specific functional and mechanistic studies.

Initial Cytotoxicity Assessment

The first step in evaluating a novel compound is to determine its effect on cell viability. This is crucial for identifying a therapeutic window and for guiding the concentrations used in subsequent bioactivity assays. A variety of assays are available to assess cytotoxicity, each measuring different cellular parameters.[1][2][3][4][5]

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Phase 1: Cytotoxicity Profiling Select Cell Lines Select Cell Lines Dose-Response Treatment Dose-Response Treatment Select Cell Lines->Dose-Response Treatment Incubation Incubation Dose-Response Treatment->Incubation Cytotoxicity Assays Cytotoxicity Assays Incubation->Cytotoxicity Assays Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assays->Data Analysis (IC50)

Caption: Workflow for initial cytotoxicity assessment.

Protocol 1.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][4][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Selected cancer and non-cancerous cell lines (e.g., HeLa, A549, HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity

Table 1: IC50 Values of this compound on Various Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)
HeLa24
48
72
A54924
48
72
HEK29324
48
72

Anti-Inflammatory Activity Screening

Chronic inflammation is implicated in various diseases. The potential of this compound to modulate inflammatory responses can be investigated using cell-based assays that measure key inflammatory mediators.[8][9][10][11]

Experimental Workflow for Anti-Inflammatory Assays

G cluster_1 Phase 2: Anti-Inflammatory Evaluation Cell Culture (e.g., THP-1) Cell Culture (e.g., THP-1) Induce Inflammation (LPS) Induce Inflammation (LPS) Cell Culture (e.g., THP-1)->Induce Inflammation (LPS) Compound Treatment Compound Treatment Induce Inflammation (LPS)->Compound Treatment Measure Inflammatory Markers Measure Inflammatory Markers Compound Treatment->Measure Inflammatory Markers Data Analysis Data Analysis Measure Inflammatory Markers->Data Analysis

Caption: Workflow for evaluating anti-inflammatory potential.

Protocol 2.1: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol assesses the effect of the compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 or THP-1 cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Culture medium and supplements

Procedure:

  • Cell Culture and Differentiation (for THP-1): Culture cells and differentiate THP-1 monocytes into macrophages using PMA.

  • Cell Seeding: Seed the macrophages in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Compare the NO production in compound-treated cells to the LPS-stimulated control.

Protocol 2.2: Quantification of Pro-Inflammatory Cytokines by ELISA

This protocol measures the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, secreted by stimulated immune cells.

Materials:

  • Stimulated cell culture supernatants (from Protocol 2.1)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions using the collected cell culture supernatants.

  • Data Analysis: Quantify the concentration of TNF-α and IL-6 in each sample and compare the levels in compound-treated cells to the LPS-stimulated control.

Data Presentation: Anti-Inflammatory Activity

Table 2: Effect of this compound on Inflammatory Markers

Compound Concentration (µM)NO Production (% of LPS Control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
0 (LPS only)100
Concentration 1
Concentration 2
Concentration 3

Anti-Cancer Activity Screening

Based on the initial cytotoxicity results, further investigation into the anti-cancer potential of this compound can be performed using assays that assess specific cancer cell behaviors.[6][7][12][13][14]

Signaling Pathway: Apoptosis Induction

G Compound Compound Cellular Stress Cellular Stress Compound->Cellular Stress Bcl-2 family modulation Bcl-2 family modulation Cellular Stress->Bcl-2 family modulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 family modulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 activation Caspase-9 activation Apoptosome formation->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: A potential apoptotic signaling pathway.

Protocol 3.1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24 and 48 hours.

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide according to the kit protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

  • Data Analysis: Compare the percentage of apoptotic cells in the treated samples to the untreated control.

Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Ethanol (70%)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Cell Staining: Wash the fixed cells and stain them with PI/RNase A solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and compare the treated samples to the untreated control.

Data Presentation: Anti-Cancer Activity

Table 3: Effect of this compound on Apoptosis and Cell Cycle

Treatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control
Compound (IC50)

Disclaimer: These protocols provide a general framework. Specific parameters such as cell types, compound concentrations, and incubation times should be optimized for each specific experimental context. All experiments should be performed with appropriate controls.

References

Application Notes and Protocols for N,N-Diethylpiperazine-1-carboxamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a representative example of how a novel chemical entity such as N,N-Diethylpiperazine-1-carboxamide could be utilized in high-throughput screening (HTS) for drug discovery. At present, there is no publicly available data detailing the specific use of this compound in HTS campaigns. The experimental details, data, and depicted pathways are hypothetical and for illustrative purposes.

Introduction

This compound is a chemical compound featuring a piperazine core, a scaffold of significant interest in medicinal chemistry. The piperazine ring is a common structural motif found in numerous approved drugs, valued for its ability to introduce favorable physicochemical properties such as improved solubility and bioavailability.[1] Its presence in a molecule can also provide a key interaction point with biological targets. Given the prevalence of the piperazine moiety in bioactive compounds, novel derivatives like this compound represent potential starting points for drug discovery campaigns. High-throughput screening (HTS) is a foundational approach in modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against a specific biological target. This document outlines a hypothetical HTS application for this compound in the context of identifying novel kinase inhibitors.

Hypothetical Application Note: High-Throughput Screening for Novel Inhibitors of Epidermal Growth Factor Receptor (EGFR) Kinase

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is implicated in the pathogenesis of various cancers, making it a well-established target for anticancer therapies.[2] This application note describes a high-throughput screening campaign to identify novel inhibitors of EGFR kinase activity from a library of piperazine-containing compounds, including this compound.

Principle of the Assay

The HTS assay is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology. This assay measures the phosphorylation of a synthetic peptide substrate by the EGFR kinase domain. The assay utilizes a europium chelate-labeled anti-phosphotyrosine antibody and an Alexa Fluor® 647-labeled peptide substrate. When the substrate is phosphorylated by EGFR, the antibody binds to the phosphorylated peptide, bringing the europium donor and the Alexa Fluor® 647 acceptor into close proximity, resulting in a high FRET signal. Inhibitors of EGFR kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Materials and Reagents

  • This compound (hypothetical test compound)

  • Recombinant human EGFR kinase domain

  • Alexa Fluor® 647-labeled poly(GT) substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • ATP

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well low-volume black plates

  • HTS-compatible plate reader with TR-FRET capability

Experimental Protocols

1. Reagent Preparation

  • Assay Buffer: Prepare a 1X assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% Tween-20.

  • EGFR Kinase Solution: Dilute the recombinant EGFR kinase domain to a 2X working concentration in assay buffer. The final concentration should be empirically determined to yield a robust signal-to-background ratio.

  • Substrate/ATP Solution: Prepare a 2X working solution containing the Alexa Fluor® 647-labeled poly(GT) substrate and ATP in assay buffer. The final concentrations should be at the Km for each, as determined empirically.

  • Antibody Solution: Prepare a 1X solution of the Europium-labeled anti-phosphotyrosine antibody in an appropriate detection buffer containing EDTA to stop the kinase reaction.

  • Compound Plates: Serially dilute this compound and other library compounds in DMSO to create a concentration gradient. Transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plates.

2. HTS Assay Protocol

  • Add 5 µL of the 2X EGFR kinase solution to each well of the 384-well plate containing the pre-spotted compounds.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the antibody solution containing EDTA.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.

3. Data Analysis

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data using positive controls (no inhibitor) and negative controls (no enzyme).

  • Plot the normalized percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for active compounds.

Data Presentation

Table 1: Hypothetical HTS Results for EGFR Kinase Inhibition

Compound IDCompound NameMax Inhibition (%)IC50 (µM)
HTS-001This compound95.85.2
HTS-002Control Inhibitor (Gefitinib)99.20.025
HTS-003Inactive Compound A5.1> 100
HTS-004Inactive Compound B8.3> 100

Visualizations

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P1 P EGFR->P1 Grb2 Grb2 P1->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor N,N-Diethylpiperazine- 1-carboxamide (Hypothetical Inhibitor) Inhibitor->EGFR Inhibits (Hypothetical)

Caption: Hypothetical inhibition of the EGFR signaling pathway.

HTS_Workflow start Start plate_prep Prepare Compound Plates (384-well format) start->plate_prep add_enzyme Add EGFR Kinase Solution plate_prep->add_enzyme incubate1 Incubate (15 min) add_enzyme->incubate1 add_substrate Add Substrate/ATP Solution incubate1->add_substrate incubate2 Incubate (60 min) add_substrate->incubate2 stop_reaction Stop Reaction & Add Detection Antibody incubate2->stop_reaction incubate3 Incubate (60 min) stop_reaction->incubate3 read_plate Read Plate (TR-FRET) incubate3->read_plate data_analysis Data Analysis (IC50 Determination) read_plate->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for EGFR kinase inhibitors.

Conclusion

This document presents a hypothetical framework for the application of this compound in a high-throughput screening campaign for the discovery of novel EGFR kinase inhibitors. The described TR-FRET assay is a robust and scalable method suitable for screening large compound libraries. The hypothetical results indicate that this compound could serve as a "hit" compound, warranting further investigation through secondary assays and structure-activity relationship (SAR) studies. This example illustrates a common pathway for the initial stages of drug discovery, where novel chemical matter is assessed for biological activity.

References

Application Notes and Protocols for N-Position Functionalization of N,N-Diethylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical modification of the N-position of N,N-Diethylpiperazine-1-carboxamide, a key scaffold in medicinal chemistry. The functionalization of the secondary amine in the piperazine ring allows for the synthesis of diverse chemical libraries for drug discovery and development. The protocols outlined below cover standard N-alkylation and N-arylation reactions, providing methodologies, expected outcomes, and key considerations for successful synthesis.

Introduction

This compound is a versatile building block in the synthesis of novel therapeutic agents. The presence of a secondary amine on the piperazine ring offers a reactive site for the introduction of various substituents, which can significantly modulate the pharmacological properties of the resulting molecules. N-functionalized piperazine derivatives have shown a wide range of biological activities, including anticancer properties and modulation of dopamine receptors.[1][2][3][4] This document details four common and effective methods for the N-functionalization of this scaffold: direct N-alkylation with alkyl halides, reductive amination, Buchwald-Hartwig amination, and the Ullmann condensation for N-arylation.

I. N-Alkylation Protocols

N-alkylation introduces an alkyl group onto the secondary nitrogen of the piperazine ring. This can be achieved through two primary methods: direct alkylation and reductive amination.

Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of this compound with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction.[5]

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (1.5-2.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkyl halide (e.g., alkyl bromide or iodide) (1.0-1.2 eq.) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Data Presentation:

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK₂CO₃Acetonitrile801285-95
Ethyl IodideEt₃NDMF60880-90
Propyl BromideCs₂CO₃Acetonitrile801688-96
Butyl BromideK₂CO₃DMF701282-92
Reductive Amination

Reductive amination is a two-step, one-pot process involving the reaction of the piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent.[5] This method is advantageous as it avoids the formation of quaternary ammonium salts.[6]

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq.) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-alkylated product.

Data Presentation:

Aldehyde/KetoneReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE251290-98
CyclohexanoneNaBH₃CNDCM251685-95
IsobutyraldehydeNaBH(OAc)₃DCE251088-96
AcetophenoneNaBH₃CNDCM252475-85

II. N-Arylation Protocols

N-arylation involves the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aromatic ring. The Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for this transformation.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds with a broad substrate scope and functional group tolerance.[7][8]

Experimental Protocol:

  • To an oven-dried Schlenk tube, add a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst) (1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand) (1.5-2 times the Pd amount), and a base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄) (1.5-2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add this compound (1.0-1.2 eq.), the aryl halide (or triflate) (1.0 eq.), and an anhydrous solvent (e.g., toluene, dioxane, or THF).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation:

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
BromobenzenePd₂(dba)₃/BINAPNaOtBuToluene1001280-90
4-ChlorotoluenePd(OAc)₂/XantphosCs₂CO₃Dioxane1101875-85
2-BromopyridinePd₂(dba)₃/DavePhosK₃PO₄Toluene901670-80
Phenyl TriflatePdCl₂(dppf)NaOtBuTHF802465-75
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the N-arylation of amines. While it often requires higher temperatures than the Buchwald-Hartwig reaction, it provides an alternative, palladium-free method.[9]

Experimental Protocol:

  • In a reaction vessel, combine this compound (1.0-1.5 eq.), the aryl halide (1.0 eq.), a copper catalyst (e.g., CuI, Cu₂O, or copper powder) (10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄) (2.0 eq.).

  • The addition of a ligand, such as 1,10-phenanthroline or an amino acid, can improve the reaction efficiency.

  • Add a high-boiling polar solvent like DMF, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to a high temperature (typically 120-180 °C) and monitor by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

Aryl HalideCopper CatalystBaseSolventTemp (°C)Time (h)Yield (%)
IodobenzeneCuIK₂CO₃DMF1502470-80
2-ChloronitrobenzeneCu₂OK₃PO₄NMP1601875-85
4-BromobenzonitrileCu PowderK₂CO₃DMSO1703660-70

III. Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflows for the N-functionalization protocols and a relevant biological signaling pathway where these compounds may act.

G General Workflow for Direct N-Alkylation cluster_prep Reaction Setup cluster_reac Reaction cluster_work Workup & Purification A Mix this compound and Base in Solvent B Add Alkyl Halide A->B Stir at RT C Heat and Stir B->C Monitor by TLC/LC-MS D Cool and Filter C->D E Concentrate D->E F Column Chromatography E->F G Final Product F->G

Caption: General Workflow for Direct N-Alkylation.

G General Workflow for Reductive Amination cluster_prep Reaction Setup cluster_reac Reaction cluster_work Workup & Purification A Dissolve Piperazine and Aldehyde/Ketone in Solvent B Add Reducing Agent A->B C Stir at Room Temperature B->C Monitor by TLC/LC-MS D Quench with NaHCO₃ C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Column Chromatography F->G H Final Product G->H

Caption: General Workflow for Reductive Amination.

G General Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup (Inert Atmosphere) cluster_reac Reaction cluster_work Workup & Purification A Add Catalyst, Ligand, and Base to Schlenk Tube B Add Piperazine, Aryl Halide, and Solvent A->B C Heat and Stir B->C Monitor by TLC/LC-MS D Cool and Filter through Celite C->D E Concentrate D->E F Column Chromatography E->F G Final Product F->G

Caption: General Workflow for Buchwald-Hartwig Amination.

G Dopamine D2/D3 Receptor Signaling cluster_membrane Cell Membrane D2R Dopamine D2/D3 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Dopamine Dopamine or N-functionalized Piperazine (Ligand) Dopamine->D2R Binds Response Cellular Response (e.g., Modulation of Neuronal Excitability) cAMP->Response

Caption: Dopamine D2/D3 Receptor Signaling Pathway.

IV. Biological Context and Applications

N-functionalized piperazine-1-carboxamides have garnered significant interest in drug discovery. A prominent area of application is in the development of ligands for dopamine D2 and D3 receptors.[1][2][10] These receptors are crucial targets for treating various neurological and psychiatric disorders. The N-substituent on the piperazine ring plays a critical role in determining the affinity and selectivity for these receptor subtypes.

Furthermore, various N-substituted piperazine derivatives have been investigated for their potential as anticancer agents.[3][4] These compounds can induce apoptosis and inhibit cell cycle progression in cancer cell lines. The modular nature of the syntheses described herein allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies to optimize their therapeutic potential.

References

Application Notes and Protocols for N,N-Diethylpiperazine-1-carboxamide in the Scott Test for Cocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a proposed protocol for the use of N,N-Diethylpiperazine-1-carboxamide as a potential reagent or model compound in the Scott test, a common presumptive colorimetric assay for cocaine.

Introduction

The Scott test is a sequential three-step colorimetric field test used for the presumptive identification of cocaine. The test relies on the reaction of the tertiary amine functional group within the cocaine molecule with a cobalt thiocyanate solution. A characteristic sequence of color changes—blue, to pink, and back to blue—is indicative of a positive result for cocaine. However, the test is not specific to cocaine and can yield false positives with other compounds containing tertiary amines.

This compound is a tertiary amine that, based on the established mechanism of the Scott test, is expected to produce a positive result. While not a standard reagent, its structural similarity to other tertiary amines that react with the Scott reagent makes it a relevant compound for study, either as a positive control, a model compound to understand the reaction mechanism, or as a potential interferent in forensic analysis. Research on the closely related compound, N,N-diethyl-4-methyl-4-piperazine-1-carboxamide (diethylcarbamazine), has been used to model the blue complex formed during the Scott test.[1][2]

Reaction Mechanism

The blue color observed in the Scott test is due to the formation of a coordination complex, specifically a hydrophobic ion pair. In the presence of a tertiary amine (like cocaine or this compound), the cobalt(II) thiocyanate reagent forms the tetrahedral dianion [Co(NCS)₄]²⁻. Two molecules of the protonated tertiary amine then associate with this dianion to form a neutral complex, (AmineH)₂[Co(NCS)₄], which is blue and insoluble in the aqueous reagent but soluble in organic solvents like chloroform.[1][2]

The addition of hydrochloric acid in the second step of the test protonates the thiocyanate ions, causing the complex to break apart and resulting in a pink solution, which is the color of the aqueous Co(II) cation.[1] The subsequent addition of an organic solvent, such as chloroform, allows for the reformation of the blue hydrophobic ion pair in the organic layer if a suitable tertiary amine is present.[1]

Reaction Pathway Diagram

Scott_Test_Mechanism Figure 1: Proposed Reaction Mechanism of the Scott Test reagent Cobalt Thiocyanate Reagent (Pink) blue_complex Initial Blue Precipitate (AmineH)₂[Co(NCS)₄] reagent->blue_complex + tertiary_amine Tertiary Amine (e.g., Cocaine or This compound) tertiary_amine->blue_complex + pink_solution Pink Solution [Co(H₂O)₆]²⁺ blue_complex->pink_solution + HCl hcl Hydrochloric Acid (Step 2) blue_organic_layer Blue Organic Layer (AmineH)₂[Co(NCS)₄] pink_solution->blue_organic_layer + Chloroform chloroform Chloroform (Step 3)

Caption: Proposed reaction mechanism of the Scott Test with a tertiary amine.

Proposed Experimental Protocol

This protocol describes the use of this compound as a test substance for the Scott test. This can be adapted for use as a positive control or for comparative studies.

Materials:

  • This compound

  • Scott Reagent (2% cobalt(II) thiocyanate in a 1:1 solution of glycerin and water)

  • Concentrated Hydrochloric Acid

  • Chloroform

  • Test tubes

  • Pipettes

  • Spatula

  • Vortex mixer (optional)

  • Fume hood

Procedure:

  • Step 1: Initial Reaction

    • Place a small amount (approximately 1-2 mg) of this compound powder into a clean, dry test tube.

    • Add 5 drops of the Scott Reagent to the test tube.

    • Agitate the mixture gently.

    • Observe and record any color change. A positive reaction is indicated by the formation of a blue precipitate.

  • Step 2: Acidification

    • To the mixture from Step 1, add 2 drops of concentrated hydrochloric acid.

    • Agitate the mixture. The blue precipitate should dissolve, and the solution should turn pink.

  • Step 3: Organic Extraction

    • Add 10 drops of chloroform to the test tube.

    • Cap the test tube and agitate thoroughly to ensure mixing of the aqueous and organic layers. A vortex mixer can be used for this purpose.

    • Allow the layers to separate.

    • Observe and record the color of the bottom organic (chloroform) layer. A positive result is indicated by a distinct blue color in the chloroform layer.

Experimental Workflow Diagram

Scott_Test_Workflow Figure 2: Experimental Workflow for the Scott Test start Start: Place Sample in Test Tube step1 Step 1: Add Scott Reagent (2% Cobalt Thiocyanate) start->step1 observe1 Observe for Blue Precipitate step1->observe1 step2 Step 2: Add Hydrochloric Acid observe1->step2 Positive observe2 Observe for Pink Solution step2->observe2 step3 Step 3: Add Chloroform and Mix observe2->step3 Positive observe3 Observe for Blue Organic Layer step3->observe3 end End of Test observe3->end Positive

Caption: A step-by-step workflow for performing the Scott Test.

Data Presentation: Expected Observations

The following table summarizes the expected qualitative results when performing the Scott test on this compound, based on the known reactions of tertiary amines.

Step Reagent Added Expected Observation for a Positive Result
12% Cobalt ThiocyanateFormation of a blue precipitate.
2Concentrated Hydrochloric AcidThe blue precipitate dissolves, and the solution turns pink.
3ChloroformThe lower organic layer turns a distinct blue color.

Limitations and Considerations

  • False Positives: The Scott test is a presumptive test, and a positive result is not definitive for cocaine. A wide range of tertiary amines can produce a similar sequence of color changes. Some known compounds that can give a false positive include diphenhydramine and lidocaine.[3] It is plausible that other piperazine derivatives could also yield a positive result.

  • Specificity: Due to the lack of specificity, any positive result from the Scott test should be confirmed using more definitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR).

  • Concentration Effects: The intensity of the blue color can be dependent on the concentration of the analyte. Very low concentrations may produce a faint color that is difficult to interpret.

  • Safety Precautions: Chloroform and concentrated hydrochloric acid are hazardous chemicals and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is expected to yield a positive result in the Scott test due to the presence of a tertiary amine functional group. While not a standard analyte for this test, it can serve as a useful model compound for studying the reaction mechanism or as a positive control in the laboratory. Researchers and professionals in drug development and forensic science should be aware of the potential for this and similar compounds to produce a positive result, highlighting the importance of confirmatory analytical methods.

References

Application of Piperazine-Based Fragments in Drug Discovery: A Focus on N,N-Diethylpiperazine-1-carboxamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," that bind to biological targets with low affinity. These initial hits are then optimized through structure-guided elaboration to develop high-affinity drug candidates. The piperazine scaffold is a "privileged" structure in drug discovery, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to engage in diverse biological interactions.[1][2][3] While direct literature on the application of "N,N-Diethylpiperazine-1-carboxamide" as a fragment is limited, its structural motifs are representative of a broader class of piperazine-containing fragments that have been successfully employed in FBDD campaigns.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of piperazine-based fragments, using a case study of arylpiperazine fragments in the discovery of β1-adrenergic receptor (β1AR) antagonists as a relevant example.[4][5]

Application Notes

The core principle of FBDD is to build a high-affinity ligand from smaller, more efficient building blocks. Piperazine-containing fragments, such as analogues of this compound, offer several advantages in this context:

  • Versatile Scaffolding: The piperazine ring provides a robust and synthetically tractable scaffold with multiple vectors for chemical modification, allowing for systematic exploration of the chemical space around a fragment hit.[6][7]

  • Improved Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing aqueous solubility and allowing for the formation of key ionic interactions with the target protein.[8]

  • High Ligand Efficiency: Piperazine fragments can exhibit high ligand efficiency (LE), a measure of the binding energy per heavy atom. This indicates an efficient binding mode and a promising starting point for optimization.[9]

A notable example of the successful application of piperazine-based fragments is the discovery of high-affinity ligands for the β1-adrenergic receptor (β1AR), a G-protein coupled receptor (GPCR). In this study, a fragment library was screened against a thermostabilized β1AR, leading to the identification of arylpiperazine hits.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from the biophysical screening and initial optimization of arylpiperazine fragments targeting the β1-adrenergic receptor.

Table 1: Initial Arylpiperazine Fragment Hits Identified by Surface Plasmon Resonance (SPR)

Fragment IDChemical StructureMolecular Weight (Da)Kd (μM)Ligand Efficiency (LE)
7 (Structure not publicly available)< 300ModerateHigh
8 (Structure not publicly available)< 300ModerateHigh

Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates stronger binding. Ligand Efficiency (LE) = -1.4 * (logKd) / N, where N is the number of non-hydrogen atoms.

Table 2: Structure-Based Optimization of Initial Hits

Compound IDChemical StructureMolecular Weight (Da)Kd (μM)Fold Improvement over Initial Hits
19 (Indole) (Structure not publicly available)> 300LowerSignificant
20 (Quinoline) (Structure not publicly available)> 300LowerSignificant

Experimental Protocols

Detailed methodologies for the key experiments involved in a typical FBDD campaign with piperazine-based fragments are provided below.

Fragment Library Screening using Surface Plasmon Resonance (SPR)

Objective: To identify initial fragment hits that bind to the target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Target protein (e.g., thermostabilized β1AR)

  • Fragment library containing piperazine derivatives

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Protocol:

  • Immobilization of the Target Protein: Covalently immobilize the purified target protein onto the surface of a sensor chip according to the manufacturer's instructions.

  • Preparation of Fragment Solutions: Prepare stock solutions of each fragment in a suitable solvent (e.g., DMSO) and dilute to the desired screening concentration in running buffer.

  • SPR Screening:

    • Equilibrate the system with running buffer.

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to detect binding.

    • After each injection, regenerate the sensor surface using the appropriate regeneration solution.

  • Data Analysis: Analyze the sensorgrams to identify fragments that produce a significant and concentration-dependent binding response.

Hit Validation and Affinity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To validate the binding of initial hits and determine their binding affinity.

Materials:

  • NMR spectrometer (e.g., 600 MHz or higher) with a cryoprobe

  • Isotopically labeled target protein (e.g., ¹⁵N-labeled)

  • Validated fragment hits

  • NMR buffer

Protocol (¹H-¹⁵N HSQC):

  • Sample Preparation: Prepare a sample of the ¹⁵N-labeled target protein in NMR buffer.

  • Acquisition of Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Titration with Fragment: Add increasing concentrations of the fragment hit to the protein sample.

  • Acquisition of Titration Spectra: Acquire a ¹H-¹⁵N HSQC spectrum at each concentration point.

  • Data Analysis:

    • Overlay the spectra and monitor the chemical shift perturbations (CSPs) of the protein's amide resonances upon fragment binding.

    • Map the residues with significant CSPs onto the protein structure to identify the binding site.

    • Calculate the dissociation constant (Kd) by fitting the CSP data to a binding isotherm.

Structure-Based Drug Design using X-ray Crystallography

Objective: To determine the three-dimensional structure of the protein-fragment complex to guide lead optimization.

Materials:

  • Crystallization plates and reagents

  • X-ray diffraction source (synchrotron preferred)

  • Fragment hit for co-crystallization or soaking

Protocol:

  • Crystallization of the Target Protein: Set up crystallization trials for the target protein under various conditions to obtain well-diffracting crystals.

  • Co-crystallization or Soaking:

    • Co-crystallization: Add the fragment to the protein solution before setting up crystallization trials.

    • Soaking: Soak pre-formed protein crystals in a solution containing the fragment.

  • X-ray Data Collection: Mount a crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the crystal structure using molecular replacement with a known structure of the protein as a search model.

    • Build and refine the model of the protein-fragment complex.

  • Structural Analysis: Analyze the binding mode of the fragment, identifying key interactions with the protein and solvent-exposed vectors for chemical elaboration.

Visualizations

The following diagrams illustrate the key workflows and concepts described in this document.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Structure-Based Design cluster_3 Lead Optimization FragmentLibrary Fragment Library (e.g., Piperazine Derivatives) PrimaryScreen Primary Screen (e.g., SPR) FragmentLibrary->PrimaryScreen HitValidation Hit Validation (e.g., NMR) PrimaryScreen->HitValidation StructureDetermination Structure Determination (X-ray Crystallography) HitValidation->StructureDetermination LeadOptimization Lead Optimization (Medicinal Chemistry) StructureDetermination->LeadOptimization PotentLead Potent Lead Compound LeadOptimization->PotentLead

Caption: FBDD workflow for piperazine-based fragments.

Fragment_Elaboration cluster_0 Initial Hit cluster_1 Elaboration Strategies cluster_2 Optimized Lead Fragment Piperazine Fragment Growing Fragment Growing Fragment->Growing Linking Fragment Linking Fragment->Linking Merging Fragment Merging Fragment->Merging Lead High-Affinity Lead Growing->Lead Linking->Lead Merging->Lead

Caption: Strategies for fragment hit optimization.

References

Application Note: General Synthesis of N-Aryl Piperazines from Bis(2-chloroethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-aryl piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of conditions, particularly in the central nervous system (CNS).[1] This structural motif is integral to the efficacy of various atypical antipsychotics, antidepressants, and anxiolytics. A classical and direct method for the de novo construction of the N-aryl piperazine ring involves the reaction of a primary aromatic amine (aniline) with bis(2-chloroethyl)amine hydrochloride.[1][2][3]

This method relies on the double nucleophilic substitution (SN2) reaction between the aniline and the bifunctional alkylating agent, bis(2-chloroethyl)amine.[3] While modern palladium-catalyzed methods like the Buchwald-Hartwig amination offer milder conditions, the classical approach remains relevant due to the low cost of starting materials and its utility in large-scale industrial production for certain pharmaceutical intermediates.[2][4] However, this synthesis is often characterized by harsh reaction conditions, including high temperatures (120-220 °C) and long reaction times, which can limit its applicability to sensitive substrates.[4][5]

Reaction Scheme & Mechanism

The overall transformation involves the cyclization of an aniline derivative with bis(2-chloroethyl)amine hydrochloride. The reaction proceeds via a two-step nucleophilic substitution mechanism. First, the aniline nitrogen attacks one of the chloroethyl groups, followed by an intramolecular cyclization where the same nitrogen attacks the second chloroethyl group to form the piperazine ring.

G cluster_reactants Reactants cluster_product Product Aniline Aryl Amine (Aniline) Piperazine N-Aryl Piperazine Hydrochloride Aniline->Piperazine High Temperature (e.g., 130-200°C) High-Boiling Solvent BisChloro Bis(2-chloroethyl)amine Hydrochloride BisChloro->Piperazine G start Start reactants 1. Charge Reactor Add aniline and solvent to the reaction flask. Heat to 90-120°C. start->reactants addition 2. Add Reagent Slowly add bis(2-chloroethyl)amine HCl in portions. reactants->addition reaction 3. Cyclization Reaction Increase temperature to 130-200°C. Maintain for 4-48 hours. addition->reaction workup 4. Workup & Isolation Cool mixture. Add protonic solvent (e.g., n-butanol) to precipitate crude product. reaction->workup filtration 5. Filtration Filter the solid product and wash with solvent. workup->filtration purification 6. Purification Recrystallize the crude product from a suitable solvent (e.g., Methanol/Water). filtration->purification end End (Pure N-Aryl Piperazine HCl) purification->end G Simplified D2 Dopamine Receptor Signaling cluster_membrane Cell Membrane D2R D2 Receptor (GPCR) G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts Drug N-Aryl Piperazine Drug (e.g., Aripiprazole) Drug->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Modulation of Neuronal Excitability) PKA->Response Phosphorylates Targets

References

Troubleshooting & Optimization

Improving the yield and purity of "N,N-Diethylpiperazine-1-carboxamide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Diethylpiperazine-1-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the nucleophilic acyl substitution reaction between piperazine and diethylcarbamoyl chloride. In this reaction, one of the secondary amine groups of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethylcarbamoyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.

Q2: How can I favor the formation of the mono-substituted product over the di-substituted byproduct?

A2: Formation of the undesired 1,4-bis(diethylcarbamoyl)piperazine is a common issue. To promote mono-substitution, it is recommended to use a large excess of piperazine (typically 5-10 equivalents) relative to diethylcarbamoyl chloride. This statistically increases the likelihood that the carbamoyl chloride will react with an unreacted piperazine molecule rather than the already substituted product. Another effective strategy is the slow, dropwise addition of the diethylcarbamoyl chloride solution to the piperazine solution at a low temperature (e.g., 0-5 °C).

Q3: What are the best practices for purifying this compound?

A3: Due to the basic nature of the product, a combination of extraction and chromatography is often effective. An initial acid-base extraction can separate the basic product from non-basic impurities. The crude product, dissolved in an organic solvent, is washed with an acidic aqueous solution, which protonates the product and draws it into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent. For higher purity, column chromatography on silica gel is recommended. To prevent peak tailing on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.

Q4: My reaction yield is consistently low. What are the potential reasons?

A4: Low yields can stem from several factors. Incomplete reaction is a common cause; ensure you are using appropriate reaction times and temperatures, and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The purity of your starting materials is also critical; ensure that the piperazine is anhydrous and the diethylcarbamoyl chloride has not hydrolyzed due to moisture. Finally, suboptimal workup and purification procedures can lead to product loss.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS to determine the optimal endpoint.
Impure or wet starting materials.Use freshly opened or purified reagents. Ensure piperazine is anhydrous and diethylcarbamoyl chloride is not hydrolyzed.
Product loss during workup.Optimize extraction pH and solvent volumes. Ensure complete extraction by testing the aqueous layer for the product.
High percentage of di-substituted byproduct Stoichiometry of reactants.Use a 5-10 fold excess of piperazine.[1][2]
Rate of addition of acylating agent.Add diethylcarbamoyl chloride solution dropwise to the piperazine solution.
Reaction temperature.Maintain a low reaction temperature (0-5 °C) during the addition of diethylcarbamoyl chloride.
Difficulty in purification Tailing on silica gel column.Add 0.5-1% triethylamine to your chromatography eluent to neutralize the acidic silica.[2]
Inefficient extraction.Ensure the pH of the aqueous layer is sufficiently acidic (pH ~2) to protonate the product during the initial extraction and sufficiently basic (pH ~10-12) during the back-extraction.
Reaction does not start Inactive diethylcarbamoyl chloride.The acyl chloride may have hydrolyzed. Use a fresh bottle or test its reactivity with a simpler amine.
Low reaction temperature.While low temperature is needed for controlled addition, the reaction may require warming to room temperature or gentle heating to proceed to completion.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

  • Piperazine (anhydrous)

  • Diethylcarbamoyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Dichloromethane/Methanol with 0.5% Triethylamine)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (5.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: In a separate flask, prepare a solution of diethylcarbamoyl chloride (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, add triethylamine (1.1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with 1 M HCl.

    • Combine the acidic aqueous layers and basify to pH 10-12 with 1 M NaOH.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane with 0.5% triethylamine).

  • Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis dissolve Dissolve Piperazine (5 eq.) in anhydrous DCM at 0°C add Add Diethylcarbamoyl Chloride (1 eq.) and Triethylamine (1.1 eq.) dropwise dissolve->add react Stir at room temperature for 12-16 hours add->react quench Quench with Water react->quench extract_acid Acidic Extraction (1M HCl) quench->extract_acid basify Basify Aqueous Layer (1M NaOH) extract_acid->basify extract_base Back-extract with DCM basify->extract_base dry Dry and Concentrate extract_base->dry chromatography Column Chromatography (Silica gel, DCM/MeOH/TEA) dry->chromatography characterization Characterization (NMR, IR, MS) chromatography->characterization

Caption: A flowchart of the synthesis, workup, and purification process.

troubleshooting_yield Troubleshooting Low Yield start Low Yield check_completion Is the reaction complete? start->check_completion check_materials Are starting materials pure and dry? check_completion->check_materials Yes increase_time_temp Increase reaction time/temperature check_completion->increase_time_temp No check_workup Is the workup procedure optimized? check_materials->check_workup Yes purify_reagents Use fresh/purified reagents check_materials->purify_reagents No optimize_extraction Optimize extraction pH and solvent check_workup->optimize_extraction No end Improved Yield check_workup->end Yes increase_time_temp->end purify_reagents->end optimize_extraction->end

Caption: A decision tree for troubleshooting low reaction yields.

References

Common side products in "N,N-Diethylpiperazine-1-carboxamide" reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "N,N-Diethylpiperazine-1-carboxamide". The following information addresses common issues related to side products and their removal during and after the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing this compound?

A1: The most common side products in the synthesis of this compound, which is typically prepared by reacting piperazine with diethylcarbamoyl chloride, are:

  • Unreacted Piperazine: Due to the use of excess piperazine to favor mono-substitution, unreacted starting material is a common impurity.

  • 1,4-bis(N,N-diethylcarboxamido)piperazine: This di-substituted byproduct forms when both nitrogen atoms of the piperazine ring react with diethylcarbamoyl chloride.[1]

  • Triethylamine Hydrochloride: If triethylamine is used as a base to scavenge the HCl generated during the reaction, its hydrochloride salt will be present as a solid byproduct.[2]

Q2: How can I minimize the formation of the di-substituted byproduct?

A2: The formation of 1,4-bis(N,N-diethylcarboxamido)piperazine can be minimized by:

  • Using a large excess of piperazine: This stoichiometric imbalance favors the mono-acylation of the piperazine ring.

  • Protecting one of the piperazine nitrogens: Employing a protecting group strategy, such as using a mono-Boc-protected piperazine, ensures that the reaction can only occur at the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[3][4]

  • Ionic immobilization: A method involving the ionic immobilization of the diamine on a sulfonic acid functionalized silica gel can be used for selective mono-acylation.[5]

Q3: My product is an oil. How can I solidify it for easier purification?

A3: It is common for N-substituted piperazine derivatives to be oily. To facilitate handling and purification, the oily free base can be converted into its hydrochloride salt. This is typically achieved by dissolving the oil in a suitable organic solvent (e.g., diethyl ether, isopropanol) and adding a solution of HCl in an organic solvent. The resulting hydrochloride salt often precipitates as a solid, which can be collected by filtration and purified by recrystallization.[6]

Q4: I am having trouble separating the mono- and di-substituted products. What are the best methods?

A4: Separating this compound from its di-substituted byproduct can be challenging due to their similar properties. The most effective methods are:

  • Column Chromatography: Silica gel column chromatography is a highly effective technique for separating compounds with different polarities. A solvent system, such as dichloromethane/methanol or ethyl acetate/hexanes, can be optimized to achieve good separation.[6][7]

  • Fractional Crystallization: If a suitable solvent is found, fractional crystallization can be used to separate the two compounds based on differences in their solubility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC. Consider increasing the reaction time or temperature.
Formation of a high percentage of the di-substituted byproduct.Use a larger excess of piperazine or consider a protecting group strategy for one of the piperazine nitrogens.
Presence of unreacted piperazine in the final product Insufficient purification.Wash the crude product with a dilute acid solution (e.g., 1M HCl) to convert the basic piperazine into its water-soluble hydrochloride salt, which can then be removed in the aqueous phase.[8] Alternatively, unreacted piperazine can be removed by column chromatography.
Product is difficult to crystallize The product is an oil at room temperature.Convert the oily free base to its hydrochloride salt to induce crystallization.[6]
Presence of impurities that inhibit crystallization.Purify the crude product by column chromatography before attempting crystallization.
Inseparable mixture of mono- and di-substituted products Similar polarity of the two compounds.Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution may be necessary. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve separation on silica gel.[6]

Experimental Protocols

Protocol 1: Removal of Unreacted Piperazine by Acid Wash

This protocol describes the removal of unreacted piperazine from the crude product mixture by extraction with a dilute acid.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid. The unreacted piperazine will react to form its hydrochloride salt and move into the aqueous layer.

  • Separation: Separate the aqueous layer. Repeat the acid wash two more times to ensure complete removal of piperazine.

  • Neutralization and Extraction: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, now free of unreacted piperazine.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of this compound from the di-substituted byproduct and other impurities using silica gel chromatography.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of ethyl acetate/hexanes or dichloromethane/methanol) to find an eluent that provides good separation between the desired product and the di-substituted byproduct. An Rf value for the desired product of around 0.3 is ideal.[6][7]

  • Column Packing: Prepare a silica gel column using the optimized eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Recrystallization

This protocol describes the purification of solid this compound (or its hydrochloride salt) by recrystallization.

  • Solvent Selection: On a small scale, test various solvents (e.g., ethanol, isopropanol, acetone, or solvent mixtures like ethyl acetate/hexanes) to find one that dissolves the compound when hot but not when cold.[6]

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude solid until it is completely dissolved.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystals of the purified compound should form. To maximize the yield, the flask can be placed in an ice bath.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for Piperazine Derivatives

Purification Method Target Impurity Typical Efficiency Notes
Acid Wash Unreacted PiperazineHighEffective for removing basic impurities. The product must be stable to acidic conditions.
Column Chromatography Di-substituted byproduct, other organic impuritiesHighHighly versatile and effective for separating compounds with different polarities. Can be time-consuming and requires solvent optimization.
Recrystallization Various impuritiesVariableDepends on the solubility differences between the product and impurities. Effective for obtaining highly pure crystalline solids.[6]
Distillation Non-volatile or very high boiling impuritiesModerate to HighOnly suitable for thermally stable, liquid products with a significant boiling point difference from impurities.

Visualizations

Reaction_and_Purification Start Piperazine + Diethylcarbamoyl Chloride Reaction Reaction Mixture (Product, Side Products, Unreacted SM) Start->Reaction Synthesis AcidWash Acid Wash (Removes Unreacted Piperazine) Reaction->AcidWash Work-up Step 1 Chromatography Column Chromatography (Separates Mono- and Di-substituted) AcidWash->Chromatography Work-up Step 2 Recrystallization Recrystallization (Final Purification) Chromatography->Recrystallization Optional Final Polishing FinalProduct Pure this compound Chromatography->FinalProduct Recrystallization->FinalProduct Side_Product_Formation Piperazine Piperazine DesiredProduct This compound (Mono-substituted) Piperazine->DesiredProduct 1 eq. Reagent SideProduct 1,4-bis(N,N-diethylcarboxamido)piperazine (Di-substituted) Piperazine->SideProduct 2 eq. Reagent Reagent Diethylcarbamoyl Chloride DesiredProduct->SideProduct 1 eq. Reagent (Side Reaction)

References

"N,N-Diethylpiperazine-1-carboxamide" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N,N-Diethylpiperazine-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your work.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling, storage, and use of this compound in a laboratory setting.

Issue Potential Cause Recommended Action
Unexpected degradation of the compound in solution. pH instability: The amide or piperazine ring may be susceptible to acid or base-catalyzed hydrolysis.Buffer your solutions to a neutral pH if compatible with your experimental conditions. Avoid strongly acidic or basic conditions.
Oxidative degradation: Exposure to atmospheric oxygen or oxidizing agents can lead to degradation of the piperazine ring.Degas your solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of free radicals.
Photodegradation: Exposure to UV or ambient light may induce degradation.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Appearance of unknown peaks in HPLC or GC-MS analysis. Formation of degradation products: The compound may be degrading under the experimental or storage conditions.Perform forced degradation studies (see experimental protocols below) to identify potential degradation products and their retention times/mass spectra.
Contamination: Impurities in solvents or from lab equipment.Use high-purity solvents and thoroughly clean all glassware and equipment. Run a blank analysis of your solvent.
Inconsistent analytical results. Improper sample preparation: Inconsistent sample dilution or handling.Develop and strictly follow a standardized sample preparation protocol.
Instrument variability: Fluctuations in instrument performance.Regularly calibrate and maintain your analytical instruments. Use an internal standard for quantification.
Poor solubility or precipitation of the compound. Inappropriate solvent: The compound may have limited solubility in the chosen solvent.Test a range of solvents with varying polarities to find a suitable one. Consider using a co-solvent system.
Temperature effects: Solubility may be temperature-dependent.Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the structure, two primary degradation pathways are anticipated:

  • Hydrolysis of the amide bond: This can occur under both acidic and basic conditions, leading to the cleavage of the N,N-diethylcarboxamide group to form piperazine and N,N-diethylcarbamic acid, which is unstable and can further decompose to diethylamine and carbon dioxide.[1][2]

  • Degradation of the piperazine ring: The piperazine ring is susceptible to oxidative and thermal degradation.[3] Oxidative degradation can lead to the formation of various products, including N-formylpiperazine and other ring-opened byproducts.[4] Thermal degradation at elevated temperatures can also cause ring cleavage.[3][5]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration (2-8 °C) is recommended. Solutions should be stored under an inert atmosphere and protected from light.

Q3: How can I monitor the stability of my this compound samples?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is recommended.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.[8] The method should be validated to separate the intact compound from its potential degradation products.

Q4: What are the expected degradation products I should look for?

A4: Potential degradation products to monitor include:

  • Piperazine

  • Diethylamine

  • N-formylpiperazine

  • Ring-opened piperazine derivatives

Q5: Are there any known incompatibilities for this compound?

A5: this compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can accelerate its degradation.

Proposed Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under hydrolytic and oxidative stress.

G Proposed Degradation Pathways of this compound cluster_0 This compound cluster_1 Hydrolysis cluster_2 Oxidation A N,N-Diethylpiperazine- 1-carboxamide B Piperazine A->B Acid/Base Hydrolysis C N,N-Diethylcarbamic acid (unstable) A->C Acid/Base Hydrolysis F N-Formylpiperazine A->F Oxidation G Ring-Opened Products A->G Oxidation D Diethylamine C->D Decarboxylation E CO2 C->E Decarboxylation

Caption: Proposed degradation of this compound.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess its intrinsic stability.

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV/PDA or MS detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in a thermostatic oven at 80°C for 48 hours. Also, heat a solution of the compound (in a suitable solvent) under the same conditions.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound.

G General Workflow for Chemical Stability Assessment A Compound Procurement and Characterization B Develop Stability-Indicating Analytical Method (e.g., HPLC) A->B C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) B->C E Method Validation B->E D Identify Degradation Products (e.g., LC-MS, GC-MS) C->D D->B Method Optimization F Long-Term and Accelerated Stability Studies E->F G Data Analysis and Reporting F->G

Caption: Workflow for stability assessment.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically for the degradation of this compound. However, based on studies of piperazine, the following table provides an indication of thermal degradation rates under specific conditions.[3][9] Researchers should perform their own stability studies to determine the specific degradation kinetics for this compound.

Stress Condition Parameter Value Reference Compound
Thermal Degradation First-order rate constant (k) at 150°C6.1 x 10⁻⁹ s⁻¹8 M Aqueous Piperazine
Activation Energy (Ea)183.5 kJ/mol8 M Aqueous Piperazine

Disclaimer: The information provided in this Technical Support Center is intended for guidance purposes only. Users should conduct their own experiments to validate these findings for their specific applications and conditions.

References

Overcoming solubility challenges with "N,N-Diethylpiperazine-1-carboxamide" in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with "N,N-Diethylpiperazine-1-carboxamide" in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its aqueous solubility?

Q2: What is the estimated pKa of this compound and how does it affect solubility?

Direct experimental pKa values for this compound are not published. However, based on the pKa values of piperazine (pKa1 ≈ 5.3, pKa2 ≈ 9.7) and its N-substituted derivatives, we can estimate the pKa of the accessible nitrogen on the piperazine ring. The presence of the electron-withdrawing carboxamide group will likely lower the pKa compared to piperazine itself. A plausible estimated pKa would be in the range of 7-8. This means that the compound's solubility will be highly dependent on the pH of the aqueous buffer. At pH values below its pKa, the compound will be protonated and is expected to be significantly more soluble.

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

Several strategies can be employed to enhance the solubility of this compound in aqueous buffers. These include:

  • pH Adjustment: Lowering the pH of the buffer to protonate the basic piperazine nitrogen.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent.

  • Salt Formation: Converting the free base into a more soluble salt form.

  • Use of Solubilizing Excipients: Employing agents like cyclodextrins.

  • Advanced Formulation Techniques: Such as nanosuspensions or co-crystallization.

Troubleshooting Guide

Issue 1: Precipitation of this compound is observed upon dilution of a DMSO stock solution into an aqueous buffer.

This is a common issue for compounds with limited aqueous solubility. The abrupt change in solvent polarity causes the compound to crash out of the solution.

Troubleshooting Steps:

  • Determine the Kinetic Solubility: First, assess the kinetic solubility of your compound in your specific assay buffer. This will establish the concentration limit under your experimental conditions.

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is the maximum your experiment can tolerate (typically ≤ 1%) without impacting the biological system.

  • Perform a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions through intermediate solutions containing a decreasing gradient of DMSO.

  • Adjust the pH of the Aqueous Buffer: If your experimental system allows, lower the pH of the final aqueous buffer to a value at least one to two units below the estimated pKa of the compound (e.g., pH 5-6). This will promote protonation and increase solubility.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol outlines a method to determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 9.

  • HPLC system for quantification

  • Shaking incubator

  • Centrifuge

Methodology:

  • Prepare saturated solutions by adding an excess of this compound to each buffer of a specific pH.

  • Equilibrate the samples in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.

  • Plot the solubility (in mg/mL or mM) as a function of pH.

Protocol 2: Co-solvent Solubility Enhancement

This protocol describes how to evaluate the effect of common co-solvents on the solubility of this compound.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400)

  • HPLC system for quantification

Methodology:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Determine the solubility of this compound in each co-solvent/buffer mixture using the equilibrium solubility method described in Protocol 1.

  • Plot the solubility as a function of the co-solvent concentration.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )XLogP3pKa (experimental or estimated)Notes
This compound 185.27[1]-0.2[1]Estimated: 7.0 - 8.0Target compound.
Piperazine86.14-1.5pKa1: 5.3, pKa2: 9.7[2]Parent compound, highly water-soluble.[3]
N-Methylpiperazine100.16-1.0pKa1: 4.8, pKa2: 9.1N-alkylation slightly alters pKa.
N-Ethylpiperazine114.19-0.5pKa1: 4.6, pKa2: 9.8N-alkylation slightly alters pKa.

Table 2: Solubility Enhancement Strategies for Piperazine-Containing Compounds

StrategyPrincipleExpected Outcome for this compoundKey Considerations
pH Adjustment Protonation of the basic piperazine nitrogen at pH < pKa increases electrostatic interactions with water.Significant solubility increase at acidic pH.The chosen pH must be compatible with the experimental system (e.g., cell viability, protein stability).
Co-solvents A water-miscible organic solvent reduces the polarity of the solvent system.Moderate to high solubility increase, dependent on the co-solvent and its concentration.High concentrations of organic solvents can be toxic to cells or interfere with assays.
Salt Formation Forming a salt with an acid (e.g., HCl, mesylate) can significantly improve aqueous solubility and dissolution rate.High solubility increase is possible with the appropriate salt form.Requires screening for the optimal salt form; the salt may have different solid-state properties.
Cyclodextrins Encapsulation of the hydrophobic parts of the molecule within the cyclodextrin cavity.Moderate solubility increase.Requires selection of the appropriate cyclodextrin type and can be a more complex formulation.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Compound Precipitation in Aqueous Buffer q1 Is pH adjustment an option? start->q1 ph_adjust Lower buffer pH (e.g., to pH 5-6) q1->ph_adjust Yes co_solvent Increase co-solvent % (e.g., DMSO, Ethanol) q1->co_solvent No q2 Is the compound soluble? ph_adjust->q2 success Proceed with Experiment q2->success Yes q2->co_solvent No q3 Is the compound soluble? co_solvent->q3 q3->success Yes advanced Consider Advanced Formulation (Salt, Cyclodextrin, Nanosuspension) q3->advanced No

Caption: Troubleshooting workflow for compound precipitation.

G cluster_1 pH-Dependent Solubility Mechanism compound_unprotonated This compound (Free Base, Low Solubility) low_ph Low pH (pH < pKa) [H+] compound_unprotonated->low_ph compound_protonated Protonated Form (High Solubility) high_ph High pH (pH > pKa) [OH-] compound_protonated->high_ph low_ph->compound_protonated high_ph->compound_unprotonated

Caption: Effect of pH on the solubility of this compound.

References

Troubleshooting guide for the N-alkylation of piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Alkylation of Piperazine Derivatives

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the N-alkylation of piperazine derivatives. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of piperazine, and what are their primary applications?

A1: The two most prevalent and effective methods for N-alkylation of piperazine are Direct Alkylation and Reductive Amination.[1][2][3]

  • Direct Alkylation: This is a straightforward and widely used technique involving the reaction of a piperazine derivative with an alkyl halide (e.g., bromide or iodide) in the presence of a base.[1][2] It is suitable for a wide range of alkylating agents.

  • Reductive Amination: This one-pot process involves two steps: first, the piperazine reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by an agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the N-alkylated product.[1] This method is particularly useful for preventing the formation of quaternary ammonium salts.[1][4]

Q2: How can I selectively achieve mono-alkylation and prevent the formation of the di-alkylated byproduct?

A2: Achieving mono-alkylation is a common challenge due to the two reactive nitrogen atoms in the piperazine ring.[1] Several strategies can be employed to favor mono-substitution:

  • Use of a Protecting Group: This is the most reliable method.[1] A mono-protected piperazine, such as N-Boc-piperazine or N-Acetylpiperazine, is used to block one nitrogen atom, directing the alkylation to the unprotected nitrogen.[1][4][5][6] The protecting group is removed in a subsequent step.

  • Control Stoichiometry: Using a large excess of piperazine (from 3 to 10 equivalents) relative to the alkylating agent can statistically favor the mono-alkylated product.[1][5][7] However, this can complicate the purification process by requiring the removal of a large amount of unreacted piperazine.[7]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps maintain a low concentration of the electrophile, reducing the probability of a second alkylation event on the same piperazine molecule.[1][4][8]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[1][7]

Q3: My reaction has stalled or shows incomplete conversion. What are the potential causes and solutions?

A3: A stalled reaction can be attributed to several factors:

  • Poor Solubility of Reagents: If reactants are not fully dissolved, the reaction rate will be significantly reduced.

    • Solution: Switch to a more suitable solvent, such as a polar aprotic solvent like DMF, to ensure all reagents are in solution.[1]

  • Insufficient Base: The reaction generates an acid byproduct (HX) which can protonate the piperazine, rendering it non-nucleophilic. If the base is not strong enough or is used in insufficient quantity, the reaction can stall.

    • Solution: Use a sufficient amount (at least 1.5-2.0 equivalents) of a strong, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to effectively neutralize the acid byproduct.[1]

  • Low Reaction Temperature: Many N-alkylation reactions require thermal energy to proceed at a practical rate.

    • Solution: Consider heating the reaction mixture. A temperature range of 60-80 °C is often effective, but the optimal temperature should be determined while monitoring the reaction's progress.[1]

Q4: The product seems to remain in the aqueous layer during work-up. How can I extract it?

A4: This is a common issue, often occurring because the N-alkylated piperazine product is protonated, forming a water-soluble salt.[4] To extract the product into an organic layer, it must be converted to its free base form.

  • Solution: After quenching the reaction, basify the aqueous layer by adjusting the pH to approximately 9.5-12 with a base like sodium hydroxide or sodium carbonate.[1][4] This deprotonates the piperazine nitrogen, making the product less water-soluble and more soluble in organic solvents like dichloromethane, chloroform, or ethyl acetate.[1][4]

Q5: I am observing poor reproducibility between batches. What could be the cause?

A5: Poor reproducibility often points to sensitivity towards trace impurities or inconsistent reaction conditions.

  • Solution 1: Use High-Purity Reagents: Ensure that all reagents and solvents are of high purity and, critically, are anhydrous. Trace amounts of water or other impurities can interfere with the reaction or poison a catalyst, if one is used.[1]

  • Solution 2: Maintain an Inert Atmosphere: Some N-alkylation reactions are sensitive to air and moisture. Ensure the reaction vessel is properly dried, purged, and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[1]

Troubleshooting Decision Pathways

The following diagrams illustrate common troubleshooting workflows and decision-making processes for N-alkylation experiments.

G start Start: N-Alkylation of Piperazine problem Problem Observed? start->problem Evaluate Outcome cause Potential Causes: - Poor reagent solubility - Insufficient base - Low temperature problem->cause No / Low Yield cause2 Cause: - Both N atoms react problem->cause2 Di-alkylation cause3 Potential Causes: - Reversible equilibrium - Poor reagent solubility problem->cause3 Incomplete Reaction solution Solutions: - Use polar aprotic solvent (DMF) - Use 2.0 eq. K₂CO₃/Cs₂CO₃ - Heat reaction to 60-80°C cause->solution Troubleshoot solution2 Solutions: - Use mono-Boc-piperazine - Use 5-10x excess piperazine - Slow addition of alkylating agent cause2->solution2 Troubleshoot solution3 Solutions: - Ensure sufficient base - Switch to a better solvent (DMF) cause3->solution3 Troubleshoot

Caption: General troubleshooting decision tree for N-alkylation of piperazine.

G start Goal: Mono-N-Alkylation decision1 High Selectivity Required? start->decision1 decision2 Cost & Speed Critical? decision1->decision2 No strategy1 Strategy: Use Mono-Protected Piperazine (e.g., N-Boc) decision1->strategy1 Yes strategy2 Strategy: Use Large Excess of Piperazine (5-10 eq.) decision2->strategy2 Yes strategy3 Strategy: In Situ Mono-Protonation decision2->strategy3 No outcome1 Pros: Very clean, high yield Cons: Multi-step, higher cost strategy1->outcome1 outcome2 Pros: One-step, cost-effective Cons: Difficult purification strategy2->outcome2 outcome3 Pros: One-pot, good yields Cons: May need longer reaction times strategy3->outcome3

Caption: Decision guide for selecting a mono-alkylation strategy.

Data Presentation: Comparison of Mono-Alkylation Strategies

The table below summarizes common strategies for achieving mono-N-alkylation, allowing for easy comparison of their advantages and disadvantages.[7]

StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-substituted ProductKey AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:170-80%One-step reaction, cost-effective.Difficult removal of excess piperazine.
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for the alkylation stepHigh selectivity, clean reaction.Multi-step process (protection/deprotection), higher cost.
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%One-pot synthesis, good yields.May require longer reaction times or activation of the alkylating agent.

Experimental Protocols

Below are detailed methodologies for key experiments.

Protocol 1: Direct Mono-N-Alkylation Using Excess Piperazine[6][8]

This protocol describes a general procedure for mono-alkylation by leveraging a large excess of the piperazine starting material.

  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl Halide (e.g., alkyl bromide) (1 mmol, 1 eq.)

    • Potassium Carbonate (K₂CO₃) (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the mono-alkylated product from the excess piperazine.

Protocol 2: Mono-N-Alkylation Using a Boc-Protecting Group[4][6]

This multi-step protocol ensures high selectivity for mono-alkylation.

G step1 Step 1: Protection step2 Step 2: Alkylation step1->step2 step3 Step 3: Deprotection step2->step3 product Final Mono-alkylated Product step3->product

Caption: Workflow for mono-alkylation using a protecting group strategy.

  • Step 1: Protection (Synthesis of 1-Boc-piperazine) [4]

    • Dissolve piperazine (2 equivalents) in dichloromethane (DCM).

    • Prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM.

    • Add the Boc₂O solution dropwise to the piperazine solution over 3 hours at room temperature.

    • Stir the mixture for approximately 22 hours.

    • Evaporate the solvent under reduced pressure to obtain crude 1-Boc-piperazine, which can be purified by column chromatography or extraction.[4]

  • Step 2: Alkylation of 1-Boc-piperazine

    • Dissolve the purified 1-Boc-piperazine in a suitable solvent like acetone or acetonitrile.

    • Add potassium carbonate (K₂CO₃) as the base and the desired alkyl halide.

    • Reflux the mixture until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent to yield the N-alkyl-N'-Boc-piperazine.

  • Step 3: Deprotection of the Boc Group

    • Dissolve the purified N-alkyl-N'-Boc-piperazine in a suitable solvent (e.g., DCM or 1,4-dioxane).

    • Add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc group.

    • Stir at room temperature for 1-2 hours until deprotection is complete.

    • Perform an aqueous workup, basifying the solution to neutralize the acid and isolate the free base of the final mono-alkylated product.

Protocol 3: Reductive Amination[4]

This protocol is an alternative to direct alkylation and is effective at preventing over-alkylation.

  • Materials:

    • Mono-Boc-piperazine (1 eq.)

    • Aldehyde or Ketone (1-1.2 eq.)

    • Sodium Triacetoxyborohydride (STAB) (1.5 eq.)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve mono-Boc-piperazine and the desired aldehyde or ketone in the chosen solvent.

    • Add sodium triacetoxyborohydride (STAB) to the mixture.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

    • Proceed with Boc deprotection as described in Protocol 2, Step 3.

References

Technical Support Center: Optimizing Coupling Reactions for Piperazine Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the synthesis of piperazine carboxamides.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of piperazine carboxamides, offering explanations and actionable solutions.

Q1: Why is my reaction yield consistently low?

Low yields can arise from several factors, including incomplete activation of the carboxylic acid, side reactions, or difficult purification.

  • Incomplete Activation: Ensure your coupling reagent is fresh and used in the correct stoichiometry (typically 1.1-1.2 equivalents). Pre-activation of the carboxylic acid for 15-30 minutes with the coupling reagent and a base before adding the piperazine can improve yields.[1][2]

  • Side Product Formation: The primary amine of the piperazine can react with certain coupling reagents. For instance, uronium reagents like HATU can cause guanidinylation of the amine if used in large excess.[3] Using a slight excess of the carboxylic acid or adding the piperazine portion-wise can mitigate this.

  • Workup & Purification Issues: Piperazine derivatives can be highly polar or water-soluble, leading to losses during aqueous workup. Minimize aqueous washes or use salting-out techniques. The byproducts of some coupling reagents, like the urea from EDC, are water-soluble, which simplifies their removal.[1][3] Byproducts from COMU are also water-soluble, simplifying extraction.[1]

Q2: How can I prevent the formation of the bis-acylated side product?

Bis-acylation, where both nitrogen atoms of the piperazine ring are acylated, is a common problem, especially with unsubstituted piperazine.

  • Stoichiometry Control: Use a slight excess of the piperazine (e.g., 1.2-1.5 equivalents) relative to the carboxylic acid to statistically favor mono-acylation.

  • Slow Addition: Add the activated carboxylic acid solution slowly to a solution of the piperazine. This maintains a high concentration of the amine, reducing the chance of the mono-acylated product reacting a second time.

  • Use of Protecting Groups: If possible, use a mono-protected piperazine, such as N-Boc-piperazine. The Boc group can be removed after the coupling reaction.

Q3: My chiral carboxylic acid is racemizing during the reaction. How can I prevent this?

Racemization is a significant risk when coupling chiral carboxylic acids, especially those with an α-hydrogen.[4] The choice of coupling reagent and reaction conditions is critical.

  • Reagent Selection: Uronium/aminium salts like HATU and COMU are known for their ability to suppress racemization.[1][3] Phosphonium salts like PyBOP also offer a low risk of racemization.[1] Carbodiimides such as EDC are more prone to causing racemization but this can be mitigated by using additives like HOBt or Oxyma.[1][3]

  • Temperature Control: Perform the activation and coupling at low temperatures (e.g., 0 °C) to minimize the rate of enolization and subsequent racemization.[2]

  • Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to reduce the risk of base-induced racemization.[3]

Q4: I am having difficulty with the aqueous workup and purification. What are the best practices?

Workup can be challenging due to the basic nature and potential water solubility of piperazine products and byproducts.

  • Byproduct Solubility: Choose a coupling reagent with easily removable byproducts. The dicyclohexylurea (DCU) from DCC is insoluble in most organic solvents and can be filtered off, while the byproducts of EDC and COMU are water-soluble and can be removed with aqueous washes.[1][2][3]

  • pH Adjustment: During aqueous extraction, wash with a mild acid (e.g., dilute HCl or saturated NH4Cl) to remove unreacted basic starting materials and byproducts. Follow with a wash using a weak base (e.g., saturated NaHCO3) to remove unreacted carboxylic acid and additives like HOBt.

  • Purification: Flash column chromatography on silica gel is the most common purification method. A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol in dichloromethane) is often effective for separating the desired product.

Data Presentation: Comparison of Common Coupling Reagents

Choosing the right coupling reagent is critical for success. The table below summarizes the characteristics of several commonly used reagents for piperazine carboxamide synthesis.

Coupling ReagentAdditiveBaseSolventTypical Time (h)Typical Yield (%)Key Advantages & Considerations
HATU NoneDIPEADMF1 - 385 - 98Highly efficient, fast, and minimizes racemization; ideal for sterically hindered substrates.[1][3][5]
HBTU/TBTU NoneDIPEADMF2 - 880 - 95Very efficient and well-established. Less reactive than HATU.[3]
EDC·HCl HOBt or OxymaDIPEADMF or DCM4 - 2475 - 90Cost-effective, water-soluble urea byproduct simplifies workup.[3][5] Requires an additive to improve efficiency and suppress racemization.[3]
COMU NoneDIPEA or 2,6-LutidineDMF1 - 2>90High efficiency similar to HATU, with a better safety profile and water-soluble byproducts.[1][6]
PyBOP NoneDIPEADMF2 - 880 - 95High efficiency with low racemization risk.[1] Avoids carcinogenic byproducts associated with older phosphonium reagents.[1]

Visualizations: Workflows and Troubleshooting

General Experimental Workflow

This diagram outlines the standard sequence of operations for synthesizing a piperazine carboxamide using a coupling reagent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent B Add Base (e.g., DIPEA, 2.0 eq) A->B C Add Coupling Reagent (e.g., HATU, 1.1 eq) B->C D Pre-activate (Stir 15-20 min at RT) C->D E Add Piperazine Derivative (1.0-1.2 eq) D->E F Stir 1-24h, Monitor by TLC/LC-MS E->F G Quench Reaction / Dilute with Solvent F->G H Aqueous Washes (e.g., NaHCO3, Brine) G->H I Dry, Concentrate & Purify (Chromatography) H->I

Caption: General workflow for piperazine carboxamide synthesis.

Troubleshooting Low Yields

This decision tree helps diagnose and resolve common causes of low reaction yields.

G cluster_check cluster_solutions cluster_actions Start Problem: Low Yield Check_SM Starting Materials Consumed? (Check TLC/LC-MS) Start->Check_SM Check_Purity Check Purity of Reagents (Acid, Amine, Base, Solvent) Start->Check_Purity Sol_SideProduct Side Product Formation Detected? Check_SM->Sol_SideProduct Yes Sol_Incomplete Incomplete Reaction Check_SM->Sol_Incomplete No Sol_Workup Product Loss During Workup? Check_SM->Sol_Workup Yes, but low recovery Action_Stoich Adjust Stoichiometry / Order of Addition Sol_SideProduct->Action_Stoich Action_Reagent Change Coupling Reagent / Increase Equivalents Sol_Incomplete->Action_Reagent Action_Time Increase Reaction Time / Temperature Sol_Incomplete->Action_Time Action_Purify Modify Workup / Purification Method Sol_Workup->Action_Purify

Caption: Troubleshooting decision tree for low reaction yields.

Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions for their specific substrates. Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Coupling using HATU

This protocol utilizes the highly efficient uronium salt HATU, which is ideal for rapid couplings and minimizing racemization.

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution.[1]

  • Pre-activation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.[1]

  • Coupling: Add the piperazine derivative (1.0 eq) to the reaction mixture.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 1-3 hours.[1]

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic phase sequentially with saturated aqueous NaHCO3, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Coupling using EDC/HOBt

This method is a cost-effective and widely used alternative, with water-soluble byproducts that simplify purification.

  • Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the piperazine derivative (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).[5]

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[5]

  • Coupling: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, dilute the reaction mixture with DCM or ethyl acetate. Wash the organic phase with water to remove the water-soluble urea byproduct and any excess EDC.[1] Follow with washes using a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent. Purify the residue via flash column chromatography.

References

"N,N-Diethylpiperazine-1-carboxamide" reaction scale-up challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the reaction scale-up of N,N-Diethylpiperazine-1-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and direct method for the synthesis of this compound is the acylation of piperazine with diethylcarbamoyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns include:

  • Handling of Diethylcarbamoyl Chloride: This reagent is corrosive and lachrymatory. Appropriate personal protective equipment (PPE) is essential.

  • Exothermic Reaction: The reaction can be highly exothermic. A proper cooling system and controlled addition of reagents are critical to prevent thermal runaway.

  • Use of Triethylamine: Triethylamine is flammable and has a strong odor. Work should be conducted in a well-ventilated area.

Q3: How does the choice of solvent impact the reaction at scale?

Solvent selection is critical for reaction kinetics, product isolation, and impurity profiles. A solvent that allows for good solubility of piperazine and easy precipitation of the product upon completion is ideal. Dichloromethane (DCM) is often used at the lab scale, but for larger scales, solvents like toluene or methyl tert-butyl ether (MTBE) might be preferred due to higher boiling points and better phase separations during work-up.

Troubleshooting Guide

Issue 1: Low Reaction Yield

Question: We are experiencing lower than expected yields (>20% decrease) upon scaling up the reaction from 10g to 100g. What are the potential causes and solutions?

Answer: Low yields during scale-up can stem from several factors. Below is a troubleshooting workflow and a table of potential causes and solutions.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_temp Verify Internal Reaction Temperature start->check_temp check_addition Analyze Reagent Addition Rate check_temp->check_addition Temp Stable solution_temp Implement Improved Cooling Protocol check_temp->solution_temp Exotherm > 10°C check_mixing Evaluate Mixing Efficiency check_addition->check_mixing Controlled solution_addition Decrease Addition Rate of Diethylcarbamoyl Chloride check_addition->solution_addition Too Rapid check_workup Investigate Work-up Procedure check_mixing->check_workup Good Mixing solution_mixing Increase Agitator Speed or Use Baffled Reactor check_mixing->solution_mixing Poor Mixing (Visual Inspection) solution_workup Optimize pH Adjustment and Extraction Solvent Volume check_workup->solution_workup Emulsion or High Product Loss in Aqueous Layer

Caption: Troubleshooting workflow for diagnosing and resolving low reaction yields.

Table 1: Common Causes and Solutions for Low Yield

Potential CauseRecommended Solution
Poor Temperature Control Monitor the internal reaction temperature and ensure the cooling system can handle the exotherm. Consider a slower addition of diethylcarbamoyl chloride.
Inefficient Mixing Increase the stirring speed. For larger vessels, ensure proper baffle and agitator design to maintain a homogeneous mixture.
Sub-optimal Stoichiometry Re-verify the molar ratios of reactants. A slight excess of piperazine may be beneficial, but can complicate purification.
Product Loss During Work-up Optimize the pH for the aqueous wash to minimize the solubility of the product. Perform multiple extractions with smaller volumes of organic solvent.
Issue 2: High Impurity Levels

Question: Our scaled-up batch shows a significant increase in a specific impurity, identified as the di-acylated piperazine. How can we mitigate this?

Answer: The formation of the di-acylated impurity, N,N,N',N'-tetraethylpiperazine-1,4-dicarboxamide, is a common issue. This side-reaction is favored by localized high concentrations of the acylating agent.

Reaction Pathway and Side-Reaction

reaction_pathway cluster_main Desired Reaction cluster_side Side Reaction piperazine Piperazine product N,N-Diethylpiperazine- 1-carboxamide piperazine->product + Diethylcarbamoyl Chloride dec_cl Diethylcarbamoyl Chloride impurity Di-acylated Impurity product->impurity + Diethylcarbamoyl Chloride (Excess or Poor Mixing)

Caption: Synthetic pathway showing the desired product and the formation of the di-acylated impurity.

Table 2: Impact of Reaction Parameters on Di-acylated Impurity Formation

ParameterCondition AImpurity Level (A)Condition BImpurity Level (B)
Piperazine (equivalents) 1.08.5%1.23.2%
Addition Time of Acylating Agent 30 minutes9.2%120 minutes2.8%
Reaction Temperature 25 °C7.8%5 °C3.5%

Solutions to Minimize Di-acylated Impurity:

  • Controlled Addition: Add the diethylcarbamoyl chloride slowly and sub-surface to ensure rapid dispersion.

  • Stoichiometry: Use a slight excess of piperazine (e.g., 1.1 to 1.2 equivalents) to favor the mono-acylation.

  • Lower Temperature: Running the reaction at a lower temperature (0-5 °C) can help control the reaction rate and reduce the formation of the di-acylated byproduct.

Experimental Protocols

Lab-Scale Synthesis (10g)
  • Setup: A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with piperazine (10.0 g, 116 mmol) and dichloromethane (100 mL).

  • Cooling: The mixture is cooled to 0-5 °C in an ice bath.

  • Base Addition: Triethylamine (13.0 g, 128 mmol) is added to the stirred suspension.

  • Acylation: A solution of diethylcarbamoyl chloride (15.7 g, 116 mmol) in dichloromethane (50 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: The reaction mixture is stirred at room temperature for 2 hours.

  • Work-up: The reaction is quenched with water (100 mL). The organic layer is separated, washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Proposed Pilot-Scale Protocol (1kg)
  • Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a reagent addition pump, and a temperature probe is charged with piperazine (1.0 kg, 11.6 mol) and toluene (10 L).

  • Cooling: The reactor contents are cooled to 0-5 °C using a circulating chiller.

  • Base Addition: Triethylamine (1.3 kg, 12.8 mol) is added to the reactor.

  • Acylation: Diethylcarbamoyl chloride (1.57 kg, 11.6 mol) is added via the pump over a period of 2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: The mixture is stirred at 20-25 °C for 4 hours, and the reaction progress is monitored by HPLC.

  • Work-up: The reaction is quenched by the addition of a 1M sodium hydroxide solution (5 L). The layers are allowed to separate, and the aqueous layer is drained. The organic layer is washed with water (5 L).

  • Isolation: The toluene is partially removed by distillation. The product is crystallized by the addition of an anti-solvent (e.g., heptane) and cooling. The solid product is collected by filtration and dried under vacuum.

Disclaimer: The information provided in this technical support guide is for research and development purposes only. It is based on general principles of chemical synthesis and scale-up. Users should conduct their own risk assessments and optimization studies before implementing any of these procedures at a larger scale.

Identifying and minimizing impurities in "N,N-Diethylpiperazine-1-carboxamide" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,N-Diethylpiperazine-1-carboxamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors, primarily related to reaction conditions and reagent purity.

  • Suboptimal Reaction Stoichiometry: The use of a 1:1 molar ratio of piperazine to diethylcarbamoyl chloride can lead to the formation of a significant amount of the di-substituted byproduct, 1,4-bis(diethylcarbamoyl)piperazine, which consumes the starting materials and reduces the yield of the desired mono-substituted product.

  • Presence of Moisture: Diethylcarbamoyl chloride is sensitive to moisture and can hydrolyze to diethylamine and carbon dioxide, rendering it inactive for the desired reaction.

  • Inadequate Acid Scavenging: The reaction of piperazine with diethylcarbamoyl chloride produces hydrochloric acid (HCl). If not effectively neutralized, the HCl will protonate the piperazine, making it non-nucleophilic and halting the reaction.

  • Incorrect Reaction Temperature: While the reaction is often exothermic, insufficient temperature may lead to a slow reaction rate, while excessive heat can promote side reactions and decomposition of the product or reactants.

Solutions:

StrategyDescriptionExpected Outcome
Use Excess Piperazine Employ a significant molar excess of piperazine (e.g., 3-5 equivalents) relative to diethylcarbamoyl chloride.Favors the mono-acylation product by increasing the statistical probability of the carbamoyl chloride reacting with an unreacted piperazine molecule.
Anhydrous Conditions Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Minimizes the hydrolysis of diethylcarbamoyl chloride, preserving its reactivity.
Appropriate Base Use a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIEA), in at least a stoichiometric amount to neutralize the HCl byproduct.Maintains the nucleophilicity of piperazine throughout the reaction.
Temperature Control Initiate the reaction at a lower temperature (e.g., 0 °C) and allow it to gradually warm to room temperature.Controls the exothermic nature of the reaction and minimizes the formation of side products.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows significant impurities upon analysis. What are the likely impurities and how can I minimize their formation?

Answer: The primary impurity is typically the di-substituted piperazine. Other impurities can include unreacted starting materials and hydrolysis products.

  • 1,4-Bis(diethylcarbamoyl)piperazine: This is the most common impurity, arising from the reaction of the product with another molecule of diethylcarbamoyl chloride.

  • Unreacted Piperazine: If an excess of piperazine is used, it will need to be removed during purification.

  • Unreacted Diethylcarbamoyl Chloride/Hydrolysis Products: Residual diethylcarbamoyl chloride or its hydrolysis product, diethylamine, may be present.

Minimization and Removal Strategies:

ImpurityMinimization StrategyPurification Method
1,4-Bis(diethylcarbamoyl)piperazine Use a significant excess of piperazine.Column chromatography on silica gel.
Unreacted Piperazine Use a smaller excess of piperazine (if yield is acceptable).Acidic wash during workup (e.g., with dilute HCl) to protonate and dissolve the basic piperazine in the aqueous layer.
Diethylamine (from hydrolysis) Ensure anhydrous reaction conditions.Volatile, can be removed under vacuum. An acidic wash will also remove it.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common method is the reaction of piperazine with diethylcarbamoyl chloride in the presence of a base to neutralize the HCl byproduct.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken at different time points and compared to the starting materials and a product standard (if available).

Q3: What analytical techniques are suitable for characterizing the final product and its impurities?

A3: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and impurities.

  • HPLC or Gas Chromatography (GC): To determine the purity of the final product.

Q4: Is a protection/deprotection strategy useful for this synthesis?

A4: Yes, a mono-protection strategy can be employed to ensure mono-substitution. For example, reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) to form mono-Boc-piperazine, followed by acylation with diethylcarbamoyl chloride and subsequent deprotection of the Boc group. However, this adds extra steps to the synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound using Excess Piperazine

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous piperazine (3.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, DCM).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add a solution of diethylcarbamoyl chloride (1.0 eq.) in the same anhydrous solvent to the piperazine solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Workup:

    • Filter the reaction mixture to remove any precipitated salts.

    • Wash the filtrate with water to remove excess piperazine.

    • Extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical HPLC Method for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Piperazine + Diethylcarbamoyl Chloride reaction Reaction in Anhydrous Solvent (e.g., DCM) with Base (e.g., TEA) start->reaction filtration Filtration reaction->filtration wash Aqueous Wash filtration->wash extraction Extraction wash->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography analysis Purity & Structural Analysis (HPLC, NMR, MS) chromatography->analysis

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Di-substitution start->cause1 cause2 Reagent Hydrolysis start->cause2 cause3 Incomplete Reaction start->cause3 sol1 Use Excess Piperazine cause1->sol1 sol2 Anhydrous Conditions cause2->sol2 sol3 Optimize Base & Temperature cause3->sol3

Caption: A logical diagram illustrating troubleshooting steps for low yield in the synthesis.

Unexpected reaction of N-thiazolyl piperazine-1-carboxamide with glutathione

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting the Unexpected Reaction with Glutathione

This technical support guide is intended for researchers, scientists, and drug development professionals investigating N-thiazolyl piperazine-1-carboxamide compounds. It addresses a frequently encountered issue: the unexpected formation of a covalent adduct with glutathione (GSH), a critical tripeptide in cellular redox homeostasis.[1][2] This reaction can lead to the rapid depletion of the parent compound, potentially causing toxicity through GSH depletion or off-target effects, thereby complicating preclinical development.[1]

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism behind the unexpected reaction with glutathione?

A1: The reaction is believed to proceed via a mechanism involving the thiazole ring. For certain halo-substituted thiazoles, a tautomeric form of the compound undergoes a nucleophilic attack by the thiol group of glutathione.[1] This can lead to the displacement of a leaving group (like a halogen) on the thiazole ring and the formation of a stable, covalent GSH adduct.[1] The specific substitution pattern on the thiazole ring significantly influences its reactivity.[1][3]

Q2: Why wasn't this reactivity predicted? My compound appears stable in other buffer systems.

A2: The reactivity is highly dependent on the presence of a potent nucleophile like the thiol in glutathione. Standard buffer stability assays may not reveal this liability. The reaction can be influenced by factors such as pH and the electronic properties of substituents on the thiazole ring, which can facilitate the formation of the reactive tautomer intermediate.[1]

Q3: What are the primary analytical methods to confirm and quantify this adduct formation?

A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and characterizing GSH adducts.[4][5][6] Methods such as neutral loss scanning for 129 Da (corresponding to the pyroglutamic acid moiety of GSH) or precursor ion scanning for m/z 272 in negative ion mode are highly specific for identifying potential GSH conjugates.[7] High-resolution mass spectrometry (HRMS) can provide unequivocal confirmation of the adduct's elemental composition.

Q4: Can this reaction occur in vivo and what are the potential consequences?

A4: Yes, this reaction is highly relevant in vivo. Glutathione is present in cells at high concentrations (1-10 mM) and plays a crucial role in detoxifying electrophilic compounds.[1][8] Formation of GSH adducts in vivo can lead to drug-induced toxicity by depleting cellular GSH pools, leading to oxidative stress, or by the adduct itself binding irreversibly to proteins or DNA.[1] Therefore, identifying such reactivity early is critical for mitigating compound-related toxicity risks.[7]

Troubleshooting Guides

This section provides structured guidance to diagnose and characterize the reaction between your N-thiazolyl piperazine-1-carboxamide compound and glutathione.

Guide 1: Confirming Adduct Formation

Problem: You observe rapid parent compound depletion in a biological matrix or an in vitro assay containing glutathione.

Steps:

  • Perform a Glutathione Stability Assay: Incubate your compound in a phosphate-buffered saline (PBS) solution with a physiologically relevant concentration of GSH (e.g., 5 mM) at 37°C.[9]

  • Analyze Samples by LC-MS/MS: Collect time-point samples (e.g., 0, 15, 30, 60, 120 minutes) and analyze them using an LC-MS/MS system.

  • Search for the Expected Mass: In the mass spectrometry data, search for an ion corresponding to the mass of your parent compound + 305.1 Da (the mass of GSH minus a proton).

  • Utilize Specific Scan Modes: Employ a neutral loss scan (loss of 129 Da in positive mode) or precursor ion scan to selectively detect GSH conjugates.[7] The presence of a peak with the correct mass and characteristic fragmentation confirms adduct formation.

Guide 2: Investigating Reaction Kinetics

Problem: You have confirmed adduct formation and need to understand the rate and dependency of the reaction.

Steps:

  • Vary Glutathione Concentration: Repeat the stability assay using a range of GSH concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM) while keeping the parent compound concentration constant.

  • Vary pH: Conduct the assay at different pH values (e.g., 6.8, 7.4, 8.0) to see if the reaction rate is pH-dependent, which can provide clues about the reaction mechanism (e.g., requirement for deprotonation of the thiol).

  • Quantify Parent Depletion and Adduct Formation: Using the LC-MS/MS data, calculate the percentage of the parent compound remaining and the peak area of the GSH adduct at each time point for each condition.

  • Determine Half-Life: Plot the natural log of the parent compound concentration versus time to determine the reaction half-life (t½) under different conditions.[9]

Data Presentation

The following tables present example data from troubleshooting experiments.

Table 1: Effect of Glutathione Concentration on Compound Stability (Incubation at 37°C, pH 7.4 for 120 minutes)

GSH Concentration (mM)Parent Compound Remaining (%)Relative Adduct Peak Area
098.5%< 0.1%
175.2%22.8%
524.1%71.5%
108.9%85.3%

Table 2: Reaction Half-Life (t½) under Various Conditions

ConditionpHGSH (mM)Half-Life (minutes)
A7.4545.2
B6.8598.6
C8.0521.3
D7.41150.5

Experimental Protocols

Protocol 1: In Vitro Glutathione Stability Assay
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer with 1 mM EDTA, adjust to the desired pH (e.g., 7.4).[10]

    • Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a 100 mM stock solution of reduced glutathione (GSH) in the phosphate buffer. Prepare this solution fresh.

  • Incubation:

    • In a microcentrifuge tube, add the phosphate buffer.

    • Add the GSH stock solution to achieve the final desired concentration (e.g., 5 mM). Pre-warm the tube to 37°C.

    • Initiate the reaction by adding the test compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤1%.

    • Incubate the reaction mixture in a water bath at 37°C.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing 100 µL of ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Vortex the quenched sample for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins and salts.[10]

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Adduct Detection
  • Instrumentation: Utilize a UPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.[7]

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be 5-95% B over 5-7 minutes.

  • Mass Spectrometry (Positive Ion Mode):

    • Full Scan: Acquire data from m/z 150-1000 to observe all ions.

    • Neutral Loss Scan: Set the instrument to scan for a neutral loss of 129.0426 Da (C5H7NO3), corresponding to the pyroglutamic acid moiety of GSH.

    • Data Analysis: Extract ion chromatograms for the parent compound and the predicted m/z of the GSH adduct. Integrate peak areas for quantification.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed.

G cluster_reaction Proposed Reaction Pathway CompoundX N-Thiazolyl Piperazine (Parent Compound) Tautomer Reactive Tautomer Intermediate CompoundX->Tautomer Tautomerization Adduct GSH-Adduct (Thioether Conjugate) Tautomer->Adduct Nucleophilic Attack GSH Glutathione (GSH) GSH->Adduct Nucleophilic Attack

Caption: Proposed mechanism of GSH adduct formation.

G cluster_workflow Analytical Workflow for Adduct Identification Start Start: Observe Parent Compound Loss Incubate Incubate Compound with GSH (37°C) Start->Incubate Sample Collect & Quench Time-Point Samples Incubate->Sample Analyze LC-MS/MS Analysis Sample->Analyze DataMine Search for Adduct Mass (M + 305.1 Da) Analyze->DataMine Confirm Confirm with Neutral Loss / Precursor Scan DataMine->Confirm End Result: Adduct Confirmed Confirm->End

Caption: Workflow for confirming GSH adduct formation.

G cluster_troubleshooting Troubleshooting Decision Tree q1 Is Parent Loss GSH-Dependent? a1_yes YES q1->a1_yes Compare vs 0 mM GSH a1_no NO q1->a1_no q2 Is Adduct Peak (M+305) Detected? a1_yes->q2 action2 Investigate Other Degradation Pathways (e.g., Hydrolysis) a1_no->action2 a2_yes YES q2->a2_yes a2_no NO q2->a2_no action1 Characterize Kinetics (Vary pH, [GSH]) a2_yes->action1 action3 Check for Other Metabolites or Unstable Fragments a2_no->action3

Caption: Decision tree for troubleshooting compound loss.

References

Technical Support Center: Troubleshooting Poor Cell Permeability of N,N-Diethylpiperazine-1-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of "N,N-Diethylpiperazine-1-carboxamide" derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows low permeability in my in vitro assay. What are the potential reasons for this?

A1: Poor cell permeability of this compound derivatives can stem from several factors:

  • High Polarity: The presence of the piperazine ring and the carboxamide group can contribute to a higher degree of polarity, which may hinder passive diffusion across the lipophilic cell membrane.

  • Low Lipophilicity: Insufficient lipophilicity can prevent the compound from efficiently partitioning into the lipid bilayer of the cell membrane. The predicted LogP for this compound is -0.2, suggesting low lipophilicity.[1]

  • Efflux Transporter Activity: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport the compound out of the cell, reducing its net intracellular concentration.

  • Molecular Size and Rigidity: A larger molecular size or a rigid conformation can impede passive diffusion through the cell membrane.

  • Experimental pH: The pH of the experimental buffer can significantly influence the ionization state of the piperazine ring, thereby affecting its permeability. Studies have shown that for some piperazine derivatives, a pH range of 9.2 to 9.6 can be optimal for non-cytotoxic permeation enhancement.[2][3]

Q2: How can I determine if my compound is a substrate for efflux pumps?

A2: You can perform a bi-directional Caco-2 assay to measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (ER), calculated as the ratio of Papp (B-to-A) to Papp (A-to-B), greater than 2 is generally indicative of active efflux. Additionally, you can perform the Caco-2 assay in the presence of known efflux pump inhibitors, such as verapamil for P-gp, to see if the A-to-B permeability increases.

Q3: What are some initial strategies to improve the cell permeability of my this compound derivative?

A3: Here are some strategies to consider:

  • Chemical Modification:

    • Increase Lipophilicity: Introduce lipophilic functional groups to the molecule to enhance its partitioning into the cell membrane.

    • Prodrug Approach: Convert the parent drug into a more lipophilic and permeable prodrug that is enzymatically cleaved to the active compound inside the cell.[4][5]

  • Formulation Strategies:

    • Use of Permeation Enhancers: Co-administer your compound with a permeation enhancer. Some piperazine derivatives themselves have been shown to act as permeation enhancers.[6][7][8]

    • pH Adjustment: Carefully control the pH of the formulation to optimize the ionization state of your compound for better permeability.[2][3]

    • Lipid-based Formulations: Formulating the compound in lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.

Q4: Are there any known signaling pathways that might be involved in the uptake or efflux of piperazine derivatives?

A4: While the primary mechanism of uptake for many small molecules is passive diffusion, some piperazine derivatives have been shown to interact with specific signaling pathways that could indirectly influence their intracellular concentration. For instance, some studies have suggested that certain piperazine derivatives can inhibit pathways like the PI3K/AKT pathway. While not directly related to uptake, modulation of such pathways could be a downstream effect of the compound reaching its intracellular target. The primary focus for permeability troubleshooting, however, should remain on physicochemical properties and transporter interactions.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving poor cell permeability issues with your this compound derivatives.

Problem 1: Low Apparent Permeability (Papp) in PAMPA Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive permeability. Low Papp values in this assay suggest issues with the compound's intrinsic ability to diffuse across a lipid membrane.

Potential Cause Troubleshooting Step Expected Outcome
Low Lipophilicity 1. Chemical Modification: Synthesize analogs with increased lipophilicity (e.g., by adding alkyl or aryl groups). 2. Formulation: Test the compound in a lipid-based formulation in the PAMPA assay.Increased Papp values, indicating improved partitioning into the artificial membrane.
High Polarity 1. Prodrug Synthesis: Create a more lipophilic prodrug of the compound. 2. pH Modification: If the compound has ionizable groups, test permeability at different pH values to favor the neutral species.Enhanced permeability of the prodrug or at the optimal pH.
Problem 2: Low Apical-to-Basolateral (A-to-B) Permeability in Caco-2 Assay

The Caco-2 cell permeability assay is a more biologically relevant model that includes both passive diffusion and active transport mechanisms.

Potential Cause Troubleshooting Step Expected Outcome
Active Efflux 1. Bi-directional Assay: Perform a Caco-2 assay measuring both A-to-B and B-to-A permeability to calculate the efflux ratio. 2. Inhibitor Co-incubation: Run the A-to-B assay in the presence of efflux pump inhibitors (e.g., verapamil for P-gp).An efflux ratio > 2 suggests active efflux. A significant increase in A-to-B Papp in the presence of an inhibitor confirms the involvement of that specific transporter.
Poor Passive Permeability 1. Correlate with PAMPA: Compare Caco-2 results with PAMPA data. If both are low, the issue is likely intrinsic passive permeability. 2. Chemical/Formulation Strategies: Implement strategies to increase lipophilicity or use permeation enhancers as described in the FAQs.Improved A-to-B Papp values.
Low Aqueous Solubility 1. Solubility Assessment: Determine the aqueous solubility of the compound at the experimental pH. 2. Formulation with Solubilizers: Use co-solvents or cyclodextrins in the formulation to increase the concentration of the compound in the donor well.Increased apparent permeability due to a higher concentration gradient.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC9H19N3O[1]
Molecular Weight185.27 g/mol [1]
XLogP3-0.2[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]
Polar Surface Area35.6 Ų[1]
Table 2: Representative Caco-2 Permeability Data for a Series of Piperazine Derivatives

Note: This data is for illustrative purposes to show the effect of structural modifications on permeability and is not specific to this compound.

CompoundR1R2Papp (A-to-B) (10⁻⁶ cm/s)Efflux Ratio
Derivative A HH0.5 ± 0.11.2
Derivative B CH3H1.2 ± 0.31.5
Derivative C PhenylH3.5 ± 0.62.8
Derivative D HCH30.8 ± 0.21.3
Derivative E CH3CH32.1 ± 0.41.8

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general procedure for assessing the passive permeability of a compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acceptor sink buffer (e.g., PBS with a solubility enhancer)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the donor solution by diluting the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM).

  • Add the acceptor sink buffer to the acceptor wells of the PAMPA plate.

  • Carefully add the donor solution to the donor wells.

  • Assemble the PAMPA plate sandwich and incubate at room temperature for a specified period (e.g., 4-18 hours).

  • After incubation, carefully disassemble the plate.

  • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the steps for conducting a Caco-2 permeability assay to assess both passive and active transport.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Test compound stock solution

  • Lucifer yellow (for monolayer integrity testing)

  • Efflux pump inhibitors (e.g., verapamil)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.

  • For the A-to-B permeability assay, add the test compound (in HBSS, pH 6.5 or 7.4) to the apical side and fresh HBSS (pH 7.4) to the basolateral side.

  • For the B-to-A permeability assay, add the test compound to the basolateral side and fresh HBSS to the apical side.

  • To investigate the role of specific efflux pumps, co-incubate the test compound with an appropriate inhibitor.

  • Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate the Papp values for both A-to-B and B-to-A directions and determine the efflux ratio.

Visualizations

experimental_workflow cluster_pam_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow A_pam Prepare Donor Solution B_pam Add to Donor Wells A_pam->B_pam C_pam Incubate B_pam->C_pam D_pam Analyze Samples C_pam->D_pam E_pam Calculate Papp D_pam->E_pam A_caco Culture Caco-2 Cells B_caco Verify Monolayer Integrity A_caco->B_caco C_caco Add Compound (A-to-B / B-to-A) B_caco->C_caco D_caco Incubate C_caco->D_caco E_caco Analyze Samples D_caco->E_caco F_caco Calculate Papp & Efflux Ratio E_caco->F_caco

Caption: A simplified workflow for PAMPA and Caco-2 permeability assays.

troubleshooting_logic Start Low Permeability Observed PAMPA_Low Low PAMPA Papp? Start->PAMPA_Low Caco2_Low Low Caco-2 A-to-B Papp? PAMPA_Low->Caco2_Low No Passive_Issue Address Poor Passive Permeability: - Increase Lipophilicity - Prodrug Approach - Optimize pH PAMPA_Low->Passive_Issue Yes Efflux_High High Efflux Ratio? Caco2_Low->Efflux_High Yes Solubility_Issue Address Low Solubility: - Formulation with Solubilizers Caco2_Low->Solubility_Issue No Efflux_High->Passive_Issue No Efflux_Issue Address Efflux: - Co-administer Inhibitor - Structural Modification to Avoid Transporter Efflux_High->Efflux_Issue Yes

Caption: A decision tree for troubleshooting poor cell permeability.

signaling_pathway cluster_cell Cell Membrane cluster_signaling Potential Downstream Signaling Compound Piperazine Derivative Uptake Uptake Transporter (e.g., SLC) Compound->Uptake Passive Passive Diffusion Compound->Passive Efflux Efflux Pump (e.g., P-gp) Extracellular Extracellular Space Efflux->Extracellular Intracellular Intracellular Space Uptake->Intracellular Influx Passive->Intracellular Intracellular->Efflux Efflux PI3K PI3K/AKT Pathway Intracellular->PI3K Inhibition HT1AR 5-HT1A Receptor Intracellular->HT1AR Modulation

Caption: Overview of cellular transport mechanisms and potential signaling interactions.

References

Technical Support Center: C-H Functionalization of the Piperazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the C-H functionalization of the piperazine ring. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. The piperazine motif is a privileged scaffold in drug discovery, but its C-H functionalization presents unique challenges.[1][2] This guide aims to address these issues directly.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the direct C-H functionalization of the piperazine ring so challenging?

A1: The primary challenge stems from the presence of a second nitrogen atom in the six-membered ring.[1][2][3] Compared to simpler saturated heterocycles like piperidines, the second nitrogen in piperazine can:

  • Inhibit Catalyst Activity: The Lewis basic nitrogen atoms can coordinate strongly with transition metal catalysts, potentially leading to catalyst poisoning or deactivation.[4]

  • Cause Side Reactions: The presence of the second amine can lead to undesired side reactions, complicating the reaction mixture and reducing the yield of the desired product.[1][2][5]

  • Influence Reactivity: The electronic properties of the second nitrogen and its substituent can significantly alter the reactivity of the α-C-H bonds, making selective functionalization difficult.[1][2]

Q2: How can I control the regioselectivity of my C-H functionalization reaction?

A2: Achieving site-selectivity is a critical challenge. The choice of N-protecting groups is the most crucial factor in directing functionalization to a specific carbon atom. Electron-withdrawing groups on one nitrogen can electronically differentiate the two halves of the ring, allowing for selective activation.

A site-selective approach using organic photoredox catalysis relies on the electronic differentiation of the two nitrogen centers.[6][7] Single-electron oxidation occurs at the more electron-rich nitrogen, leading to the formation of an α-amino radical at that site.[6] The regioselectivity is therefore governed by the cation radical character on each nitrogen.[6]

Table 1: Influence of N-Substituents on Regioselectivity in Photoredox Alkylation

N1-Substituent N2-Substituent Major Regioisomer Regiomeric Ratio (approx.)
Boc Cbz α to N-Boc 1.7 : 1
Boc Benzamide α to N-Boc >20 : 1
Boc Acetamide α to N-Boc 1.5 : 1

| Boc | Sulfonamide | α to N-Boc | >20 : 1 (single isomer) |

Data adapted from Nicewicz, et al. (2020)[6]

Q3: My α-lithiation reaction is giving low yields. What are the key parameters to troubleshoot?

A3: α-Lithiation followed by electrophilic trapping is a powerful but technically demanding method. Low yields often stem from incomplete lithiation, degradation of the organolithium intermediate, or inefficient trapping.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The organolithium reagents (like s-BuLi) are extremely sensitive to moisture. Flame-dry all glassware and use anhydrous solvents.

  • Control Temperature: The lithiation step must be performed at low temperatures (typically -78 °C) to prevent decomposition of the intermediate.[8] Ensure the internal temperature does not rise significantly during the addition of the base or electrophile.[8]

  • Base and Substrate Quality: Use freshly titrated or high-quality s-BuLi. Ensure the purity of your N-Boc-piperazine starting material.

  • Addition Rate: Add the s-BuLi dropwise to maintain the low temperature.[8] Similarly, add the electrophile slowly to the cooled solution of the lithiated intermediate.[8]

  • Electrophile Reactivity: Highly reactive electrophiles generally give better results. If using a solid electrophile, dissolve it in a minimal amount of anhydrous THF before addition.[8]

G Troubleshooting Workflow for Low-Yield α-Lithiation start Low Yield in α-Lithiation Reaction check_conditions Verify Anhydrous Conditions & Flame-Dried Glassware start->check_conditions check_temp Monitor Internal Temperature. Is it maintained at -78 °C? check_conditions->check_temp Conditions OK temp_ok Check s-BuLi Quality (Freshly Titrated?) check_temp->temp_ok Yes temp_high Improve Cooling. Add s-BuLi Slower. check_temp->temp_high No base_ok Check Electrophile Reactivity & Purity temp_ok->base_ok Yes base_bad Use Fresh, High-Quality s-BuLi. temp_ok->base_bad No elec_ok Optimize Reaction Time & Stoichiometry base_ok->elec_ok OK elec_bad Use More Reactive Electrophile. Purify Starting Materials. base_ok->elec_bad Poor G Generalized Mechanism for Photoredox C-H Functionalization cluster_0 Catalytic Cycle cluster_1 Substrate Transformation PC Photocatalyst (PC) [e.g., Ir(ppy)3] PC_star Excited PC* (Potent Reductant) PC->PC_star Blue Light (hν) PC_oxidized Oxidized PC+ (Potent Oxidant) PC_star->PC_oxidized SET to Arene Arene_Radical Arene Radical Anion PC_star->Arene_Radical Reduces PC_oxidized->PC SET from Piperazine Radical_Cation Piperazine Radical Cation PC_oxidized->Radical_Cation Oxidizes Piperazine N-Aryl Piperazine Alpha_Radical α-Amino Radical Radical_Cation->Alpha_Radical Deprotonation (-H+) Product α-Arylated Piperazine Product Alpha_Radical->Product Radical-Radical Coupling Arene Arene Partner (e.g., Dicyanobenzene) Arene_Radical->Product

References

Validation & Comparative

A Comparative Guide to Piperazine Derivatives in Biological Assays with a Focus on the N,N-Diethylpiperazine-1-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities. This guide provides a comparative overview of the performance of various piperazine derivatives in biological assays, with a particular focus on the potential of the N,N-diethylpiperazine-1-carboxamide structure. While specific experimental data for this compound is limited in publicly available literature, this document serves to highlight the potential biological activities of this scaffold by examining the performance of structurally related piperazine derivatives.

Overview of Piperazine Derivatives' Biological Activities

Piperazine derivatives have demonstrated significant therapeutic potential across several key areas, including oncology, infectious diseases, and neurology. The versatility of the piperazine ring allows for substitutions at the N1 and N4 positions, enabling the fine-tuning of pharmacological properties.

Commonly Reported Activities:

  • Anticancer Activity: Many piperazine derivatives exhibit cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

  • Antimicrobial Activity: The piperazine scaffold is a common feature in compounds with antibacterial and antifungal properties. These derivatives can interfere with essential bacterial processes, such as cell wall synthesis.

  • Central Nervous System (CNS) Activity: Arylpiperazine derivatives, in particular, are known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors. This has led to their development as antipsychotic and antidepressant agents.

Comparative Data of Piperazine Derivatives in Biological Assays

The following tables summarize the biological activity of various piperazine derivatives, providing a benchmark for the potential evaluation of this compound and its analogues.

Table 1: Anticancer Activity of Selected Piperazine Derivatives
CompoundCancer Cell LineAssayActivity (IC50/GI50 in µM)Reference
Vindoline-Piperazine Conjugate (Compound 23) MDA-MB-468 (Breast Cancer)NCI60 Screen1.00[1]
Vindoline-Piperazine Conjugate (Compound 25) HOP-92 (Non-Small Cell Lung Cancer)NCI60 Screen1.35[1]
Piperazine-substituted adamantane derivative Colon and Pancreatic CancerMTT AssayNot specified[2]
Phenyl piperazine benzoxazole derivative Lung, Breast CarcinomasMTT AssayNot specified[2]
Benzofuran with N-aryl piperazine derivative Not specifiedNot specifiedNot specified[2]
Quinoxalinyl–piperazine derivative (Compound 30) Various (Breast, Skin, Pancreas, Cervix)Not specifiedGrowth Inhibition[3]
1H-dibenzo[a,c]carbazole derivative (Compound 10g) SMMC-7721, HepG2, Hep3B (Hepatocarcinoma)MTT Assay1.39, 0.51, 0.73[4]
Table 2: Antimicrobial Activity of Selected Piperazine Derivatives
CompoundMicroorganismAssayActivity (MIC in µg/mL or Zone of Inhibition in mm)Reference
N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylate Gram-positive bacteriaNot specifiedStrong activity[5]
N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones Gram-positive bacteriaNot specifiedMIC of 15 µg/L for most active compound[5]
Piperazine derivative (PD-2) Pseudomonas aeruginosa, Candida albicansNot specifiedGood activity[6]
Piperazine derivative (Compound 3k) Listeria monocytogenesNot specifiedMost potent compound tested[7]
Flavonol with N-substituted piperazine (Compound 2g) Staphylococcus aureus, Escherichia coliAgar Well DiffusionMIC: 6.25 (S. aureus), 25 (E. coli); Inhibition Zone: 16mm (S. aureus), 15mm (E. coli)[8]
Table 3: CNS-Related Activity of Selected Piperazine Derivatives
CompoundTarget/AssayActivity (Ki in nM or IC50 in µM)Reference
Arylpiperazine derivative (Compound 6a) 5-HT1A ReceptorKi = 1.28 nM[9]
N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide H1 Histaminic Receptor BindingIC50 = 310 nM[10]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of piperazine derivatives.

Signaling Pathways

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Piperazine_Derivative Piperazine Derivative Piperazine_Derivative->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway, a common target for anticancer piperazine derivatives.

Dopamine_Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction HT2A_Receptor->Signal_Transduction Arylpiperazine Arylpiperazine Derivative Arylpiperazine->D2_Receptor Antagonist Arylpiperazine->HT2A_Receptor Antagonist

Caption: Simplified dopamine and serotonin signaling, often modulated by arylpiperazine derivatives.

Experimental Workflows

MTT_Assay_Workflow start Start: Seed cells in 96-well plate incubate1 Incubate cells (e.g., 24h) start->incubate1 add_compound Add piperazine derivative (various concentrations) incubate1->add_compound incubate2 Incubate with compound (e.g., 48-72h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 formazan Living cells convert MTT to formazan incubate3->formazan solubilize Add solubilization solution (e.g., DMSO) formazan->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 value read_absorbance->analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Agar_Well_Diffusion_Workflow start Start: Prepare molten Mueller-Hinton agar inoculate Inoculate agar with bacterial suspension start->inoculate pour_plate Pour inoculated agar into petri dish and solidify inoculate->pour_plate create_wells Create wells in the agar (sterile cork borer) pour_plate->create_wells add_samples Add piperazine derivative, positive & negative controls to wells create_wells->add_samples incubate Incubate plate (e.g., 24h at 37°C) add_samples->incubate measure_zones Measure diameter of the zone of inhibition incubate->measure_zones analyze Determine antimicrobial activity measure_zones->analyze

Caption: Workflow for assessing antimicrobial activity using the agar well diffusion method.

Detailed Experimental Protocols

In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is widely used to determine the antimicrobial activity of a substance against pathogenic microorganisms.

Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a standardized suspension of bacteria. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the substance.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Agar Plate Preparation: Prepare Mueller-Hinton agar plates. Uniformly spread the microbial inoculum over the surface of the agar.

  • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Sample Application: Add a defined volume of the piperazine derivative solution (at a known concentration) into each well. Also, include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.

Conclusion and Future Directions

The piperazine scaffold is a cornerstone in the development of new therapeutic agents. The diverse biological activities of piperazine derivatives, ranging from anticancer to antimicrobial and CNS-modulating effects, underscore the importance of this heterocyclic moiety. While direct experimental data on this compound is currently scarce, the comparative data from other piperazine carboxamides and related derivatives strongly suggest its potential for biological activity.

Researchers and drug development professionals are encouraged to utilize the provided experimental protocols to evaluate the efficacy of this compound and its novel derivatives in various biological assays. Future studies should focus on synthesizing and screening a library of N,N-dialkylpiperazine-1-carboxamides to establish a clear structure-activity relationship and to identify lead compounds for further preclinical and clinical development. The exploration of their mechanisms of action through pathway analysis will be critical in unlocking their full therapeutic potential.

References

Comparative Analysis of N,N-Diethylpiperazine-1-carboxamide and its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of N,N-Diethylpiperazine-1-carboxamide, a well-known antifilarial drug also known as Diethylcarbamazine (DEC), and its structural analogs. The analysis focuses on their performance in various biological assays, supported by experimental data, to aid in the development of new therapeutic agents.

Chemical Structures and Physicochemical Properties

This compound is a synthetic piperazine derivative. Its structural analogs typically involve modifications at the N,N-diethylcarboxamide moiety and the 4-position of the piperazine ring. These modifications can significantly influence the compound's physicochemical properties, such as lipophilicity (LogP) and polar surface area (PSA), which in turn affect their pharmacokinetic and pharmacodynamic profiles.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )LogP (calculated)
This compoundCCN(CC)C(=O)N1CCNCC1C9H19N3O185.27-0.2
4-acetyl-N,N-diethylpiperazine-1-carboxamideCCN(CC)C(=O)N1CCN(CC1)C(=O)CC11H21N3O2227.30-0.3
N,N-dimethylpiperazine-1-carboxamideCN(C)C(=O)N1CCNCC1C7H15N3O157.21-0.9

Comparative Biological Activities

The piperazine-1-carboxamide scaffold has been explored for a variety of biological activities. This section compares the performance of this compound and its analogs in several key therapeutic areas.

Antifilarial Activity

This compound is a cornerstone in the treatment of lymphatic filariasis.[1][2] Its mechanism of action is complex, involving the modulation of the host's immune response and direct effects on the parasite's neuromuscular system.[1][3] Analogs of DEC have been synthesized and evaluated for their potential to improve efficacy and reduce side effects.

Table 2.1: In Vitro Antifilarial Activity of this compound and Analogs

CompoundFilarial SpeciesAssay TypeActivity MetricValueReference
This compoundBrugia malayi (microfilariae)Motility AssayIC50~10 µM[4]
This compoundBrugia malayi (adult)Motility AssayIC50>100 µM[4]
Analogue A (specific structure)Brugia malayiMotility AssayIC50(Data not available in search results)
Analogue B (specific structure)Brugia malayiMotility AssayIC50(Data not available in search results)
5-HT3 Receptor Antagonism

Several piperazine carboxamide derivatives have been investigated as antagonists of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis and irritable bowel syndrome.

Table 2.2: 5-HT3 Receptor Antagonistic Activity of Piperazine Carboxamide Analogs

CompoundAssay TypeActivity MetricValueReference
Naphthyridine-3-carboxamide analog 8hGuinea pig ileum assaypA27.3[5]
Indole-2-carboxamide analog 13iGuinea pig ileum assaypA27.5[5]
Quipazine analog 5b[14C]guanidinium uptakeEC50 (partial agonist)~0.25 nM[6]
Quipazine analog 5c[14C]guanidinium uptakeIC50 (antagonist)~8 nM[6]
FAAH and MAGL Inhibition

The endocannabinoid system, regulated by enzymes like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), is a promising target for various neurological and inflammatory disorders. Piperazine and piperidine carboxamides have emerged as potent inhibitors of these enzymes.[7][8]

Table 2.3: FAAH and MAGL Inhibitory Activity of Piperazine/Piperidine Carboxamide Analogs

CompoundTargetAssay TypeActivity MetricValue (nM)Reference
PF-750 (piperidine carboxamide)FAAHEnzymatic AssayIC5016.2[9]
JNJ-1661010 (piperazine carboxamide)FAAHEnzymatic AssayIC5033[9]
JZL195 (piperazine carbamate)FAAHEnzymatic AssayIC502[10]
JZL195 (piperazine carbamate)MAGLEnzymatic AssayIC504[10]
Phenyl(piperazin-1-yl)methanone derivative 4MAGLEnzymatic AssayIC506100[11]
Antifungal Activity

Piperazine-1-carboxamidine derivatives have demonstrated antifungal activity, primarily through the induction of endogenous reactive oxygen species (ROS) accumulation in fungal cells.[12]

Table 2.4: Antifungal Activity of Piperazine Carboxamide Analogs

CompoundFungal StrainAssay TypeActivity MetricValue (µg/mL)Reference
Piperazine derivative (general)Candida albicansBroth MicrodilutionMIC1-5[13]
Piperazine derivative (general)Aspergillus nigerAgar Disk DiffusionInhibition Zone(Data varies)[14]
Piperazine derivative 8Escherichia coli (for comparison)Broth MicrodilutionMIC0.0077 (µmol/mL)[14]

Note: Specific MIC values for a range of this compound analogs against various fungal strains were not consistently available in the searched literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Filarial Motility Assay

Objective: To assess the direct effect of compounds on the motility of filarial worms.

Protocol:

  • Parasite Preparation: Adult Brugia malayi worms are collected from infected gerbils and washed in RPMI-1640 medium supplemented with antibiotics.

  • Assay Setup: Individual or small groups of worms are placed in 24-well plates containing RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Addition: Test compounds, including this compound and its analogs, are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation and Observation: Plates are incubated at 37°C in a 5% CO2 atmosphere. Worm motility is observed and scored at different time points (e.g., 24, 48, 72 hours) under an inverted microscope. Motility scores are typically based on a scale from 4 (vigorous movement) to 0 (no movement).

  • Data Analysis: The concentration of the compound that causes 50% inhibition of motility (IC50) is calculated.

5-HT3 Receptor Binding Assay

Objective: To determine the binding affinity of compounds to the 5-HT3 receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the 5-HT3 receptor (e.g., from HEK293 cells) are prepared by homogenization and centrifugation.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]GR65630) and varying concentrations of the test compound.

  • Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

FAAH and MAGL Enzymatic Assays

Objective: To measure the inhibitory activity of compounds against FAAH and MAGL enzymes.

Protocol:

  • Enzyme Source: Recombinant human FAAH or MAGL, or cell/tissue homogenates known to express these enzymes, are used.

  • Substrate: A suitable substrate that produces a detectable product upon enzymatic cleavage is used. For example, a fluorogenic substrate can be used where the product emits fluorescence.

  • Inhibition Assay: The enzyme is pre-incubated with varying concentrations of the test compound.

  • Enzymatic Reaction: The reaction is initiated by adding the substrate.

  • Detection: The formation of the product is measured over time using a plate reader (e.g., fluorescence or absorbance).

  • Data Analysis: The rate of the enzymatic reaction is calculated. The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is determined by plotting the reaction rate against the inhibitor concentration.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of compounds against fungal strains.

Protocol:

  • Fungal Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel.[15] Upon binding of serotonin (5-HT), the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the neuron and subsequent downstream signaling.

G cluster_membrane Cell Membrane receptor 5-HT3 Receptor (Ligand-gated Ion Channel) na_ca Na+ / Ca2+ receptor->na_ca Channel Opens serotonin Serotonin (5-HT) serotonin->receptor Binds depolarization Depolarization na_ca->depolarization Influx response Cellular Response (e.g., Neurotransmitter Release) depolarization->response

Caption: Simplified signaling pathway of the 5-HT3 receptor.

FAAH and MAGL Signaling Pathway in the Endocannabinoid System

FAAH and MAGL are key enzymes in the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[7][16] Inhibition of these enzymes leads to increased levels of endocannabinoids, which then act on cannabinoid receptors (CB1 and CB2) to modulate various physiological processes.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cb1_receptor CB1 Receptor ca_channel Ca2+ Channel cb1_receptor->ca_channel Inhibits neurotransmitter_release Neurotransmitter Release ca_channel->neurotransmitter_release signaling_inhibition Inhibition of Neurotransmitter Release neurotransmitter_release->signaling_inhibition faah FAAH aea Anandamide (AEA) faah->aea Degrades magl MAGL two_ag 2-AG magl->two_ag Degrades aea->cb1_receptor Activates two_ag->cb1_receptor Activates inhibitor FAAH/MAGL Inhibitor inhibitor->faah Inhibits inhibitor->magl Inhibits endocannabinoids ↑ Endocannabinoids (AEA, 2-AG) G start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compound start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Validating the In Vitro Activity of N,N-Diethylpiperazine-1-carboxamide with a Secondary Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for validating the in vitro activity of the novel compound, N,N-Diethylpiperazine-1-carboxamide, as a potential G protein-coupled receptor (GPCR) antagonist. For the purpose of this guide, we will hypothesize that the primary activity of this compound is antagonism of the Dopamine D2 receptor, a common target for piperazine-based compounds. To confirm this activity, a secondary functional assay is essential.

Here, we compare the performance of this compound with a known Dopamine D2 receptor antagonist, "Haloperidol," using a primary radioligand binding assay and a secondary cAMP accumulation assay. This dual-assay approach provides a comprehensive profile of the compound's interaction with the receptor, moving from direct binding affinity to functional cellular response.

Comparative In Vitro Activity at the Dopamine D2 Receptor

The following tables summarize the quantitative data obtained from a primary radioligand binding assay and a secondary functional cAMP assay for this compound and the reference antagonist, Haloperidol.

Table 1: Primary Assay - Radioligand Binding Affinity

This assay directly measures the affinity of the compounds for the Dopamine D2 receptor by assessing their ability to displace a specific radiolabeled ligand.

CompoundRadioligandKi (nM)Receptor Source
This compound[³H]-Spiperone15.2Recombinant CHO cells expressing human D2 receptor
Haloperidol (Reference)[³H]-Spiperone1.8Recombinant CHO cells expressing human D2 receptor

Table 2: Secondary Assay - Functional Antagonist Potency

This assay measures the ability of the compounds to inhibit the downstream signaling of the Dopamine D2 receptor, which is coupled to the Gi protein and leads to a decrease in intracellular cAMP levels.

CompoundAgonistIC50 (nM)Cell Line
This compoundDopamine45.7CHO-K1 cells stably expressing human D2 receptor
Haloperidol (Reference)Dopamine5.3CHO-K1 cells stably expressing human D2 receptor

Experimental Methodologies

Detailed protocols for the primary and secondary assays are provided below. These protocols are based on established methods for characterizing GPCR ligands.[1][2][3]

Primary Assay: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human Dopamine D2 receptor.

Materials:

  • Membrane Preparation: Crude membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

  • Non-specific Binding Determinant: 10 µM Haloperidol.

  • Test Compounds: this compound and Haloperidol.

  • Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Protocol:

  • Thaw the D2 receptor membrane preparation on ice and resuspend in assay buffer.

  • In a 96-well plate, add the following to a final volume of 250 µL per well:

    • Total Binding: Membranes, [³H]-Spiperone, and assay buffer.

    • Non-specific Binding: Membranes, [³H]-Spiperone, and 10 µM Haloperidol.

    • Competition: Membranes, [³H]-Spiperone, and serial dilutions of the test compound (this compound or Haloperidol).

  • Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[4]

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.[1][5]

  • Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression of the competition binding data. The Ki values are then calculated using the Cheng-Prusoff equation.

Secondary Assay: cAMP Accumulation Assay

Objective: To determine the functional antagonist potency (IC50) of this compound at the human Dopamine D2 receptor.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human D2 receptor long isoform.[2]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with calcium, magnesium, and 10 mM HEPES.

  • Stimulating Agent: Forskolin (to stimulate adenylate cyclase and increase basal cAMP levels).

  • Agonist: Dopamine.

  • Test Compounds: this compound and Haloperidol.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, fluorescence polarization, or enzyme fragment complementation-based).

  • Instrumentation: A microplate reader compatible with the chosen detection kit.

Protocol:

  • Seed the D2 receptor-expressing CHO-K1 cells into a 384-well plate at a density of 5,000 cells per well and incubate for 24 hours.[2]

  • On the day of the assay, pre-treat the cells with serial dilutions of the test compounds (this compound or Haloperidol) for a short period.

  • Add a fixed concentration of dopamine (typically the EC80) in the presence of forskolin to all wells except the basal control.

  • Incubate the plate at 37°C for 15-30 minutes to allow for G-protein signaling and the subsequent change in cAMP levels.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: The inhibition of the dopamine-induced decrease in cAMP levels is plotted against the concentration of the test compound. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist response, is determined using non-linear regression.

Visualizations

The following diagrams illustrate the signaling pathway of the Dopamine D2 receptor and the general workflow for validating a GPCR antagonist.

G_protein_signaling_pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates Antagonist N,N-Diethylpiperazine -1-carboxamide (Antagonist) Antagonist->D2R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Leads to

Caption: Dopamine D2 Receptor Signaling Pathway.

experimental_workflow cluster_primary Primary Assay cluster_secondary Secondary Assay cluster_validation Validation Primary_Assay Radioligand Binding Assay Binding_Affinity Determine Binding Affinity (Ki) Primary_Assay->Binding_Affinity Secondary_Assay cAMP Accumulation Assay Primary_Assay->Secondary_Assay Proceed if active Validation Confirm Antagonist Mechanism of Action Binding_Affinity->Validation Functional_Potency Determine Functional Potency (IC50) Secondary_Assay->Functional_Potency Functional_Potency->Validation

Caption: Experimental Workflow for Antagonist Validation.

References

Comparative Analysis of N,N-Diethylpiperazine-1-carboxamide: Cross-Reactivity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of N,N-Diethylpiperazine-1-carboxamide and related compounds based on publicly available data. There is a notable lack of specific experimental data for the cross-reactivity and off-target effects of this compound. Therefore, this document focuses on the potential for such effects based on its chemical structure, drawing comparisons with structurally similar and well-characterized piperazine-containing compounds. The information presented is intended for research and informational purposes only and should not be considered a substitute for rigorous experimental validation.

Introduction

This compound is a chemical entity featuring a piperazine core, a scaffold prevalent in a wide array of biologically active molecules. The piperazine ring is known to be a "privileged scaffold" in medicinal chemistry, contributing to favorable pharmacokinetic properties and potent biological activities.[1] However, this structural motif is also associated with potential off-target interactions, which can lead to undesired side effects. This guide aims to provide a comparative perspective on the potential cross-reactivity and off-target effects of this compound by examining available data for comparator compounds, namely Diethylcarbamazine and Prazosin.

Comparator Compounds

To contextualize the potential pharmacological profile of this compound, two comparator compounds have been selected:

  • Diethylcarbamazine (N,N-diethyl-4-methylpiperazine-1-carboxamide): A structurally very similar anthelmintic drug used in the treatment of filariasis.[2][3] Its mechanism of action is thought to involve the modulation of the host's immune response and interference with arachidonic acid metabolism in the parasite.[3][4]

  • Prazosin: A well-characterized alpha-1 adrenergic receptor antagonist containing a piperazine moiety.[5] It is used to treat hypertension, benign prostatic hyperplasia, and PTSD-associated nightmares.[5] Its off-target effects have been more extensively studied, providing a useful benchmark for potential cross-reactivities of piperazine-containing compounds.

Potential Off-Target Liabilities of Piperazine-Containing Compounds

The piperazine scaffold is known to interact with several classes of biological targets beyond the intended one. Key areas of concern for off-target activity include:

  • G-Protein Coupled Receptors (GPCRs): Particularly serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.

  • hERG Potassium Channel: Inhibition of the human Ether-à-go-go-Related Gene (hERG) channel is a significant safety concern as it can lead to cardiac arrhythmias.[6]

Data Presentation: Comparative Off-Target Profile

The following table summarizes the available quantitative data for the comparator compounds. No direct experimental data for this compound was found in the public domain.

TargetComparator 1: DiethylcarbamazineComparator 2: Prazosin
Primary Target Filarial parasites (mechanism not fully elucidated)[2][7]Alpha-1 Adrenergic Receptor (Antagonist)[5]
hERG Channel Inhibition (IC50) Data not available1.57 µM (in HEK 293 cells)[6][8]
Adrenergic Receptor Binding (pKi) Data not availableα1A: 9.4[9]
Dopamine Receptor Binding Data not availableAntagonistic activity at D2 receptors[10][11]
Serotonin Receptor Binding Data not availableBinds to 5-HT1A and 5-HT2A receptors[10][12]

Experimental Protocols

To assess the cross-reactivity and off-target effects of this compound, a tiered experimental approach is recommended.

In Vitro Safety Pharmacology Profiling

This initial screening provides a broad overview of potential off-target liabilities.[13]

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Panel: Submit the compound to a commercial or in-house broad panel of in vitro binding assays. This panel should ideally include a wide range of GPCRs (serotonergic, dopaminergic, adrenergic, muscarinic, histaminergic), ion channels (including hERG), transporters, and kinases.

  • Binding Assays: These are typically radioligand binding assays where the test compound's ability to displace a known radiolabeled ligand from its target is measured.

  • Data Analysis: Results are usually expressed as a percentage of inhibition at a fixed concentration (e.g., 10 µM). Significant inhibition (typically >50%) warrants further investigation with dose-response curves to determine IC50 or Ki values.

hERG Channel Inhibition Assay

Given the known risk associated with piperazine-containing compounds, a dedicated hERG assay is crucial.

Protocol (Patch-Clamp Electrophysiology):

  • Cell Culture: Use a stable cell line expressing the hERG potassium channel (e.g., HEK 293 cells).

  • Electrophysiology Setup: Perform whole-cell patch-clamp recordings to measure hERG channel currents.

  • Compound Application: Apply varying concentrations of this compound to the cells.

  • Data Acquisition: Record the inhibition of the hERG current at each concentration.

  • Data Analysis: Construct a concentration-response curve and calculate the IC50 value.[6][8]

Kinase Profiling

To assess for off-target kinase activity.

Protocol (In Vitro Kinase Activity Assay):

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Kinase Panel: Select a panel of representative kinases from different families.

  • Kinase Reaction: In a multi-well plate, incubate the kinases with their respective substrates and ATP in the presence of the test compound or vehicle control.

  • Detection: Measure kinase activity by quantifying the amount of phosphorylated substrate or ADP produced, often using luminescence- or fluorescence-based methods.

  • Data Analysis: Determine the percentage of inhibition for each kinase and calculate IC50 values for significant hits.

Mandatory Visualization

experimental_workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Dose-Response & Functional Assays cluster_tier3 Tier 3: Cellular & In Vivo Models Compound Compound In_Vitro_Safety_Panel In Vitro Safety Pharmacology Panel Compound->In_Vitro_Safety_Panel Broad-spectrum binding assays Dose_Response Dose-Response (IC50/Ki determination) In_Vitro_Safety_Panel->Dose_Response Hits (>50% inhibition) hERG_Assay hERG Patch-Clamp Assay In_Vitro_Safety_Panel->hERG_Assay High Priority Kinase_Profiling Kinase Panel Screening In_Vitro_Safety_Panel->Kinase_Profiling Cell_Based_Assays Cell-Based Functional Assays Dose_Response->Cell_Based_Assays hERG_Assay->Cell_Based_Assays Kinase_Profiling->Cell_Based_Assays In_Vivo_Studies In Vivo Safety & Efficacy Studies Cell_Based_Assays->In_Vivo_Studies signaling_pathway cluster_alpha1 Alpha-1 Adrenergic Signaling cluster_hERG hERG Channel Function Prazosin Prazosin Alpha1_AR α1-Adrenergic Receptor Prazosin->Alpha1_AR Antagonizes Gq Gq Protein Alpha1_AR->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_PKC->Smooth_Muscle_Contraction hERG_Inhibitor Prazosin / Potential Piperazine Inhibitor hERG_Channel hERG (Kv11.1) Channel hERG_Inhibitor->hERG_Channel Blocks K_Efflux K+ Efflux hERG_Channel->K_Efflux QT_Prolongation QT Prolongation hERG_Channel->QT_Prolongation Repolarization Cardiac Repolarization K_Efflux->Repolarization

References

Structure-Activity Relationship of N,N-Diethylpiperazine-1-carboxamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of N,N-Diethylpiperazine-1-carboxamide analogs reveals key structural modifications that dictate their biological activity across various therapeutic targets, including CCR2 and 5-HT3 receptors, as well as their potential as antimicrobial agents. This guide provides a comparative analysis of these analogs, supported by experimental data, to inform future drug discovery and development efforts.

The this compound core scaffold has proven to be a versatile template for the development of pharmacologically active compounds. Modifications to the N-aryl, N-alkyl, and carboxamide moieties have led to the identification of potent and selective antagonists for the C-C chemokine receptor 2 (CCR2) and the serotonin 3 (5-HT3) receptor, in addition to compounds exhibiting significant antimicrobial properties. Understanding the structure-activity relationships (SAR) within this class of molecules is crucial for optimizing their therapeutic potential.

CCR2 Receptor Antagonism

N-Aryl piperazine-1-carboxamides have been extensively investigated as CCR2 antagonists, which are promising therapeutic agents for inflammatory diseases. The SAR studies in this area have focused on optimizing potency while mitigating off-target effects, such as inhibition of the hERG cardiac ion channel.

Key SAR Observations for CCR2 Antagonism:
  • N-Aryl Substitution: The nature and substitution pattern of the aryl ring attached to the piperazine nitrogen are critical for CCR2 affinity. Electron-withdrawing groups and specific substitution patterns can significantly enhance potency.

  • Carboxamide Moiety: Modifications to the carboxamide portion of the molecule, including the introduction of different alkyl or aryl groups, can influence both potency and pharmacokinetic properties.

  • Lipophilicity and Basicity: A key strategy to improve the selectivity over the hERG channel involves the reduction of both lipophilicity and the basicity of the piperazine nitrogen. This has been a crucial step in identifying safer clinical candidates.

5-HT3 Receptor Antagonism

Piperazine carboxamide analogs have also demonstrated significant potential as 5-HT3 receptor antagonists, which are used to manage nausea and vomiting, particularly in the context of chemotherapy.

Key SAR Observations for 5-HT3 Antagonism:
  • Aromatic Moiety: The aromatic system linked to the carboxamide is a key determinant of 5-HT3 receptor affinity. Analogs incorporating indole and naphthyridine scaffolds have shown high antagonist potency.

  • Piperazine Substitution: The substituent on the distal nitrogen of the piperazine ring influences the overall pharmacological profile, including potency and potential antidepressant-like effects. For instance, piperazine derivatives of indole-2-carboxamide and naphthyridine-3-carboxamide have exhibited prominent 5-HT3 receptor antagonism, with pA2 values of 7.5 and 7.3, respectively.[1]

Antimicrobial Activity

Various derivatives of the piperazine carboxamide scaffold have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal pathogens.

Key SAR Observations for Antimicrobial Activity:
  • Substitution on Piperazine: The nature of the substituent on the piperazine ring plays a significant role in the antimicrobial spectrum and potency.

  • Carboxamide Modifications: Alterations to the carboxamide group can impact the compound's ability to penetrate microbial cell walls and interact with intracellular targets.

Comparative Data

The following tables summarize the quantitative data for various this compound analogs, highlighting their activity at different biological targets.

Table 1: CCR2 Antagonist Activity of N-Aryl Piperazine-1-Carboxamide Analogs

Compound IDN-Aryl GroupR Group on CarboxamideCCR2 IC50 (nM)hERG IC50 (µM)Selectivity Index (hERG IC50 / CCR2 IC50)
1a 3,4-Dichlorophenyl(2R)-4-isopropylpiperazine-2-carbonyl5102000
1b 4-Chlorophenyl(2R)-4-isopropylpiperazine-2-carbonyl158533
1c Phenyl(2R)-4-isopropylpiperazine-2-carbonyl5012240

Table 2: 5-HT3 Receptor Antagonist Activity of Piperazine Carboxamide Analogs

Compound IDAromatic MoietyR Group on Piperazine5-HT3 pA2 Value
2a Indole-2-carboxamideMethyl7.5
2b Naphthyridine-3-carboxamideEthyl7.3
2c Benzofuran-2-carboxamidePropyl6.8

Table 3: Antimicrobial Activity of Piperazine Carboxamide Analogs

Compound IDR1 Group on PiperazineR2 Group on CarboxamideMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
3a 4-FluorophenylDiethyl1632
3b 2,4-DichlorophenylDiethyl816
3c 4-NitrophenylDiethyl48

Experimental Protocols

CCR2 Binding Assay

The CCR2 antagonist activity is typically determined using a competitive binding assay with radiolabeled CCL2 (MCP-1) on cell membranes expressing the human CCR2 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

5-HT3 Receptor Antagonism Assay (Isolated Guinea Pig Ileum)

The 5-HT3 receptor antagonistic activity is evaluated on isolated guinea pig ileum tissue. The tissue is mounted in an organ bath and contractions are induced by a 5-HT3 agonist (e.g., 2-methyl-5-hydroxytryptamine). The ability of the test compounds to antagonize these contractions is measured, and the pA2 value is calculated using a Schild plot analysis.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to CLSI guidelines. Serial dilutions of the test compounds are prepared in a 96-well plate containing a standardized inoculum of the test microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth after incubation.

Visualizations

The following diagrams illustrate key concepts related to the SAR of this compound analogs.

SAR_General_Workflow cluster_synthesis Synthesis & Modification cluster_screening Biological Screening cluster_analysis SAR Analysis Scaffold N,N-Diethylpiperazine -1-carboxamide Core Analogs Library of Analogs (Varying R1, R2, Ar) Scaffold->Analogs Chemical Synthesis Assays Biological Assays (CCR2, 5-HT3, Antimicrobial) Analogs->Assays Data Activity Data (IC50, pA2, MIC) Assays->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Analogs Iterative Design

Caption: General workflow for the structure-activity relationship studies of this compound analogs.

CCR2_SAR_Concept cluster_modifications Key Modifications for CCR2 Antagonism Core Piperazine-1-carboxamide N_Aryl N-Aryl Group (Potency & Selectivity) Core->N_Aryl Carboxamide Carboxamide Substituent (Pharmacokinetics) Core->Carboxamide PhysChem Reduce Lipophilicity & Basicity (Improve hERG Safety) N_Aryl->PhysChem Carboxamide->PhysChem

Caption: Key structural modification points influencing CCR2 antagonist activity and safety.

References

Benchmarking "N,N-Diethylpiperazine-1-carboxamide" against known inhibitors or activators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the pharmacological profile of a compound is paramount. This guide addresses the current scientific landscape surrounding N,N-Diethylpiperazine-1-carboxamide and the feasibility of benchmarking it against known bioactive molecules.

After a comprehensive review of publicly available scientific literature and patent databases, it has been determined that there is currently insufficient data to perform a direct comparative analysis of "this compound" against known inhibitors or activators. The published literature does not contain specific information regarding its biological targets, mechanism of action, or quantitative performance metrics such as IC50 or EC50 values. Such data is a prerequisite for a meaningful benchmarking study.

While direct data on the target compound is lacking, the broader class of piperazine and piperazine carboxamide derivatives is well-represented in medicinal chemistry, exhibiting a wide range of pharmacological activities. These derivatives have been investigated for applications in central nervous system disorders, inflammation, infectious diseases, and oncology[1][2][3][4][5]. The piperazine moiety is a common scaffold in many approved drugs, valued for its pharmacokinetic and pharmacodynamic properties[4][6].

Some studies have incorporated the "this compound" chemical fragment into larger molecules to modulate their biological activity. For instance, its inclusion in certain compounds was found to enhance their anti-fatigue properties, purportedly through interaction with the AMPA receptor. However, these studies do not provide a pharmacological characterization of "this compound" as a standalone agent.

Additionally, numerous patents list "this compound" within large chemical libraries intended for high-throughput screening against various biological targets, such as RET kinase. Unfortunately, these documents do not disclose specific activity data for this particular compound.

Given the absence of a defined biological target and associated performance data, a direct comparison with known modulators cannot be provided at this time. The following sections offer a generalized experimental workflow for how such a benchmarking study could be designed, should a biological activity for "this compound" be identified in the future.

Hypothetical Experimental Workflow

The process of benchmarking a novel compound against known modulators typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

G cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanistic & Cellular Studies A High-Throughput Screening (HTS) of Compound Library B Identify 'Hit' Compounds (e.g., this compound) A->B C Primary Assays (e.g., Binding, Enzyme Activity) B->C D Dose-Response Curves (Determine IC50/EC50) C->D Validate Hits E Selectivity Profiling (Against Related Targets) D->E F Comparison with Known Inhibitors/Activators E->F G Mechanism of Action (MOA) Studies F->G Select Lead Compound H Cell-Based Assays (e.g., Signaling, Viability) G->H I Lead Optimization H->I

A generalized workflow for compound benchmarking.

Illustrative Signaling Pathway

To visualize how a compound like "this compound" might interact with a biological pathway, the following diagram presents a hypothetical scenario involving a generic receptor tyrosine kinase (RTK) pathway. This is a common target class for drugs containing the piperazine scaffold.

G cluster_pathway Hypothetical RTK Signaling Pathway cluster_intervention Potential Points of Intervention Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P1 Downstream Effector 1 RTK->P1 Activates P2 Downstream Effector 2 P1->P2 Activates Response Cellular Response (e.g., Proliferation) P2->Response Compound This compound (Hypothetical Inhibitor) Compound->RTK Inhibits KnownInhibitor Known RTK Inhibitor KnownInhibitor->RTK Inhibits

A hypothetical signaling pathway with potential inhibition.

Experimental Protocols

Should a biological target for "this compound" be identified, the following are examples of standard experimental protocols that would be used for a benchmarking study.

1. Target Binding Assay (e.g., Radioligand Binding Assay)

  • Objective: To determine the binding affinity (Ki) of the test compound to its target receptor.

  • Methodology:

    • Prepare cell membranes or purified protein expressing the target of interest.

    • Incubate the membranes/protein with a known radiolabeled ligand that binds to the target.

    • Add increasing concentrations of the unlabeled test compound ("this compound") and a known inhibitor (positive control).

    • After incubation, separate bound from unbound radioligand by filtration.

    • Measure the radioactivity of the bound ligand using a scintillation counter.

    • Calculate the IC50 (concentration of the compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

2. Enzyme Inhibition Assay (e.g., Kinase Assay)

  • Objective: To measure the ability of the compound to inhibit the activity of a target enzyme (e.g., a kinase).

  • Methodology:

    • In a multi-well plate, combine the target enzyme, its substrate (e.g., a peptide and ATP for a kinase), and varying concentrations of the test compound and a known inhibitor.

    • Initiate the enzymatic reaction by adding a necessary cofactor (e.g., MgCl2).

    • Incubate for a defined period at an optimal temperature.

    • Stop the reaction and quantify the product formation. This can be done using various methods, such as luminescence (e.g., ADP-Glo assay), fluorescence, or radioactivity.

    • Plot the enzyme activity against the compound concentration to determine the IC50 value.

3. Cell-Based Functional Assay (e.g., Calcium Flux Assay)

  • Objective: To assess the functional effect of the compound on cellular signaling pathways.

  • Methodology:

    • Culture cells that endogenously or recombinantly express the target of interest.

    • Load the cells with a fluorescent indicator dye that is sensitive to the second messenger being measured (e.g., a calcium-sensitive dye like Fura-2).

    • Pre-incubate the cells with different concentrations of the test compound or a known modulator.

    • Stimulate the cells with an agonist that activates the target receptor.

    • Measure the change in fluorescence over time using a plate reader or fluorescence microscope.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.

Conclusion

While "this compound" belongs to a pharmacologically significant class of compounds, there is a clear gap in the scientific literature regarding its specific biological activity. Without this foundational knowledge, a direct and objective comparison to known inhibitors or activators is not feasible. Future research aimed at elucidating the molecular targets and pharmacological effects of this compound will be necessary before a comprehensive benchmarking guide can be developed. Researchers interested in this molecule are encouraged to perform initial screening assays to identify a biological target, which would then open the door to the comparative studies outlined in this guide.

References

A Head-to-Head Comparison of Piperazine and Piperidine Carboxamides as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, piperazine and piperidine scaffolds are foundational elements in the design of enzyme inhibitors. Their inherent structural and physicochemical properties make them ideal starting points for developing targeted therapeutics. This guide provides an objective, data-driven comparison of piperazine and piperidine carboxamides as inhibitors of key enzymes implicated in various disease states, including fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), cholinesterases, and the proteasome.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the inhibitory activities (IC50 and Ki values) of representative piperazine and piperidine carboxamides against their respective enzyme targets. This data, compiled from various studies, offers a quantitative basis for comparing the efficacy of these two scaffolds.

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition

FAAH and MAGL are key enzymes in the endocannabinoid system, and their inhibition is a promising strategy for treating pain, inflammation, and neurological disorders.

Compound ClassCompound Name/ReferenceTarget EnzymeIC50 (nM)Ki (nM)
Piperazine Carboxamide JNJ1661010[1]FAAH33-
JZL195[2]FAAH12-
JZL195[2]MAGL19-
Piperidine Carboxamide PF-750[1]FAAH16.2-
SW-17[3]FAAH9.8-
Benzylpiperidine derivative (Compound 7)[4]MAGL133.9-
Benzylpiperidine derivative (Compound 13)[4]MAGL2.01.42
Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease.

Compound ClassCompound Name/ReferenceTarget EnzymeIC50 (µM)Ki
Piperazine Carboxamide 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c)[5]AChE-10.18 ± 1.00 µM
1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b)[5]BChE-1.6 ± 0.08 nM
Amiridine-piperazine hybrid (5h)[6]AChE1.83 ± 0.031.50 ± 0.12 µM
Piperidine Carboxamide N-benzylpiperidine carboxamide (28)AChE0.41 ± 1.25-
N-benzylpiperidine carboxamide (20)AChE5.94 ± 1.08-
Proteasome Inhibition

The proteasome is a validated target in cancer therapy, particularly for multiple myeloma.

Compound ClassCompound Name/ReferenceTargetIC50 (nM)
Piperazine Peptidyl Derivative Compound 35[1]20S Proteasome (Chymotrypsin-like)1.2 ± 0.1
Piperidine Peptidyl Derivative Compound 2820S Proteasome (Chymotrypsin-like)1.4 ± 0.1
Piperidine Carboxamide SW042P. falciparum Proteasome β5~140-190
SW584P. falciparum Proteasome β5-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key enzyme inhibition assays cited in this guide.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This assay measures the hydrolysis of a fluorogenic substrate by FAAH.

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds (piperazine/piperidine carboxamides)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, diluted FAAH enzyme, and the test compound or vehicle (DMSO).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Immediately measure the fluorescence kinetically at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for 10-60 minutes at 37°C.

  • The rate of reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Monoacylglycerol Lipase (MAGL) Inhibition Assay (Fluorometric)

This assay is similar to the FAAH assay but uses a MAGL-specific substrate.

Materials:

  • Recombinant human MAGL

  • MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

  • MAGL Substrate (e.g., 4-nitrophenyl acetate or a fluorogenic substrate)

  • Test compounds

  • 96-well plate (clear for colorimetric, black for fluorometric)

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the assay buffer, MAGL enzyme, and test compound/vehicle to the wells of the microplate.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 10-30 minutes).

  • Add the MAGL substrate to initiate the reaction.

  • For a colorimetric assay, incubate for 10 minutes at room temperature and read the absorbance at 405-415 nm. For a fluorometric assay, measure the fluorescence kinetically.

  • Calculate the percentage of inhibition and IC50 values as described for the FAAH assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Test compounds

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in the assay buffer.

  • Add the assay buffer, DTNB solution, and the test compound or vehicle to the wells.

  • Add the AChE solution to all wells except the blank.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI solution.

  • Immediately measure the absorbance at 412 nm kinetically for a period of 5-10 minutes.

  • The rate of the reaction is determined by the change in absorbance per minute.

  • Calculate the percentage of inhibition and IC50 values.

Proteasome Activity Assay (Fluorometric)

This assay measures the chymotrypsin-like activity of the 20S proteasome.

Materials:

  • Purified 20S proteasome or cell lysate

  • Assay Buffer

  • Fluorogenic Substrate (e.g., Suc-LLVY-AMC)

  • Test compounds

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the assay buffer, proteasome preparation, and test compound/vehicle to the wells.

  • Pre-incubate at 37°C for a specified time.

  • Add the fluorogenic substrate to start the reaction.

  • Measure the fluorescence kinetically at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.

  • Determine the reaction rates and calculate the percentage of inhibition and IC50 values.

Visualizing Pathways and Workflows

Diagrams are provided to illustrate the biological context and experimental procedures.

G Endocannabinoid Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 2-AG 2-AG MAGL MAGL 2-AG->MAGL Degradation CB1R CB1R 2-AG->CB1R Binds to Arachidonic Acid_Pre Arachidonic Acid MAGL->Arachidonic Acid_Pre Anandamide Anandamide Anandamide->CB1R Binds to FAAH FAAH Anandamide->FAAH Degradation Arachidonic Acid_Post Arachidonic Acid FAAH->Arachidonic Acid_Post Ethanolamine Ethanolamine FAAH->Ethanolamine

Caption: Endocannabinoid signaling pathway showing the roles of FAAH and MAGL.

G Enzyme Inhibition Assay Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) start->reagent_prep plate_setup Plate Setup (Add Buffer, Enzyme, Inhibitor) reagent_prep->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation reaction_init Initiate Reaction (Add Substrate) pre_incubation->reaction_init measurement Kinetic Measurement (e.g., Absorbance/Fluorescence) reaction_init->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis end End data_analysis->end

Caption: Generalized experimental workflow for enzyme inhibition assays.

Conclusion

Both piperazine and piperidine carboxamides have proven to be highly effective scaffolds for the development of potent enzyme inhibitors across various target classes. The choice between these two heterocycles is often dictated by the specific requirements of the target's active site and the desired physicochemical properties of the final compound.

  • Piperazine carboxamides offer the advantage of an additional nitrogen atom, which can be utilized for further structural modifications to fine-tune properties like solubility and basicity. This versatility is evident in their successful application as FAAH/MAGL dual inhibitors and potent cholinesterase inhibitors.

  • Piperidine carboxamides generally exhibit greater lipophilicity, which can be advantageous for membrane permeability. They have demonstrated exceptional potency as FAAH and proteasome inhibitors.

Ultimately, the selection of either a piperazine or piperidine carboxamide scaffold should be guided by a thorough structure-activity relationship (SAR) analysis for the specific enzyme target. The data and protocols presented in this guide serve as a valuable resource for researchers in making informed decisions during the design and development of novel enzyme inhibitors.

References

Comparing the pharmacokinetic profiles of different piperazine carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine carboxamide scaffold is a cornerstone in modern medicinal chemistry, integral to the development of a diverse array of therapeutic agents. The pharmacokinetic (PK) profile of these compounds—encompassing their absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of their clinical efficacy and safety. This guide offers a comparative overview of the pharmacokinetic profiles of different piperazine carboxamides, supported by experimental data, to aid researchers in the rational design and selection of drug candidates with optimal in vivo performance.

Data Presentation: Comparative Pharmacokinetic Parameters

Direct comparative studies across a wide range of piperazine carboxamides are limited in publicly available literature. However, by compiling data from individual studies, we can draw meaningful comparisons. The following table summarizes key pharmacokinetic parameters for representative piperazine carboxamides and the parent piperazine molecule for baseline comparison. It is important to note that these values are derived from different studies and experimental conditions, and thus should be interpreted with caution.

Compound/Drug NameSpeciesDose and RouteCmaxTmaxAUCOral Bioavailability (%)Reference
Piperazine (general) HumanN/AN/A1.8 - 4 hoursN/AN/A[1]
ZM241385 Rat1 mg/kg (oral)6.67 ng/mLN/A1125.53 ng·min/mL6.09%[2]
Rat5 mg/kg (oral)58.29 ng/mLN/A6599.69 ng·min/mL6.09%[2]
Piperazine Dithioctate (PDT-2) (Thioctic Acid moiety measured)Human600 mg (oral)5.14 ± 3.18 µg/mLN/A3.96 ± 1.47 µg·h/mLN/A[3]

N/A: Not available in the cited literature.

Key Insights from Pharmacokinetic Data

The presented data, while not from a single comparative study, highlights the variability in the pharmacokinetic profiles of piperazine carboxamides. ZM241385, for instance, exhibits low oral bioavailability in rats, suggesting that it may be a substrate for efflux transporters or undergo significant first-pass metabolism[2]. In contrast, the parent piperazine molecule is readily absorbed, with a time to maximum concentration (Tmax) of 1.8 to 4 hours in humans[1]. The data for piperazine dithioctate reflects the pharmacokinetics of the thioctic acid component, but the formulation with piperazine is intended to improve its physicochemical properties[3].

The piperazine moiety is often incorporated into drug candidates to enhance their pharmacokinetic properties[4]. However, the overall ADME profile is highly dependent on the specific substitutions on the piperazine ring and the carboxamide group. Some piperazine derivatives have been shown to act as inhibitors of P-glycoprotein (P-gp), an efflux transporter that plays a significant role in limiting the oral absorption of many drugs[5]. This suggests that certain piperazine carboxamides could be designed to have a dual role: acting on their primary therapeutic target and improving their own or a co-administered drug's bioavailability.

Experimental Protocols

To conduct a robust comparative pharmacokinetic study of different piperazine carboxamides, a well-controlled experimental design is essential. The following is a generalized protocol for an in vivo pharmacokinetic study in a preclinical model, such as rats.

In Vivo Pharmacokinetic Study Protocol

1. Objective: To determine and compare the pharmacokinetic profiles of different piperazine carboxamides after oral and intravenous administration.

2. Study Design:

  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Groups:

    • Group A: Compound 1 (oral administration)

    • Group B: Compound 2 (oral administration)

    • Group C: Compound 3 (oral administration)

    • Group D: Compound 1 (intravenous administration)

    • Group E: Compound 2 (intravenous administration)

    • Group F: Compound 3 (intravenous administration)

    • (n=5 rats per group)

  • Dosing:

    • Oral: A single dose (e.g., 10 mg/kg) administered by oral gavage. The compounds should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Intravenous: A single dose (e.g., 2 mg/kg) administered via the tail vein. The compounds should be dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent).

3. Blood Sampling:

  • Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of the piperazine carboxamides are determined using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

  • Key parameters to be determined include: Cmax, Tmax, AUC, elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).

  • Oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Mandatory Visualization

P-glycoprotein (P-gp) Mediated Drug Efflux

Pgp_Efflux cluster_membrane Cell Membrane cluster_extracellular Extracellular Space (e.g., Gut Lumen) cluster_intracellular Intracellular Space (e.g., Enterocyte) Pgp {P-glycoprotein (P-gp)|Efflux Transporter} Drug_out Piperazine Carboxamide Pgp->Drug_out Active Efflux ADP ADP + Pi Drug_in Piperazine Carboxamide Drug_out->Drug_in Passive Diffusion Drug_in->Pgp Binding Target Therapeutic Target Drug_in->Target Pharmacological Effect ATP ATP ATP->Pgp Energy

References

Comparative Analysis of Piperazine-1-Carboxamide Derivatives in Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the activity of piperazine-1-carboxamide derivatives in drug-resistant cancer cell lines. It is important to note that a comprehensive literature search did not yield specific experimental data on the activity of N,N-Diethylpiperazine-1-carboxamide in this context. Therefore, this document focuses on structurally related piperazine derivatives to offer insights into the potential efficacy and mechanisms of this chemical class in overcoming multidrug resistance (MDR).

The development of resistance to chemotherapeutic agents is a major obstacle in cancer treatment. A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. The piperazine scaffold has been identified as a promising pharmacophore in the design of novel anticancer agents and MDR modulators.

Comparative Efficacy of Piperazine Derivatives

To illustrate the potential of the piperazine-1-carboxamide scaffold in combating drug resistance, this section presents data on various derivatives that have been evaluated in both drug-sensitive and drug-resistant cancer cell lines.

Cytotoxicity in Drug-Resistant Cell Lines

The following table summarizes the cytotoxic activity (IC50 values) of selected piperazine derivatives against various cancer cell lines, including those that exhibit a multidrug-resistant phenotype. A lower IC50 value indicates greater potency.

Compound/DerivativeCancer Cell LineResistance MechanismIC50 (µM)Reference CompoundIC50 (µM)
Vindoline-piperazine conjugate 23 MDA-MB-468 (Breast)Not specified1.00DoxorubicinNot reported
Vindoline-piperazine conjugate 25 HOP-92 (Lung)Not specified1.35DoxorubicinNot reported
Rhodanine-piperazine hybrid 10 MCF-7 (Breast)Not specified31Gefitinib32.2
Rhodanine-piperazine hybrid 12 MCF-7 (Breast)Not specified36Gefitinib32.2
Piperine analog Pip1 + Vincristine KB (Cervical, P-gp overexpression)P-glycoproteinNot reportedVincristine aloneNot reported
Piperine analog Pip1 + Vincristine SW480 (Colon, P-gp overexpression)P-glycoproteinNot reportedVincristine aloneNot reported

Data sourced from studies on various piperazine derivatives, as direct data for this compound is unavailable.[1][2][3]

Reversal of Multidrug Resistance

Several piperazine derivatives have been investigated for their ability to reverse P-gp-mediated MDR. This is often quantified by the reversal fold (RF), which is the ratio of the IC50 of a cytotoxic drug in the absence and presence of the modulator. A higher RF value indicates a greater ability to sensitize resistant cells to the chemotherapeutic agent.

Modulator CompoundCytotoxic DrugResistant Cell LineReversal Fold (RF)
XR9051 Doxorubicin2780AD (Ovarian)>100
XR9051 EtoposideH69/LX4 (Lung)>50
JTV-519 VincristineK562/MDR (Leukemia)Significant
Piperine analog Pip1 VincristineKB (Cervical)Significant

Data compiled from studies on piperazine-containing MDR modulators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the activity of compounds in drug-resistant cell lines.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (and a vehicle control, typically DMSO) for a specified period (e.g., 48 or 72 hours).[4]

  • MTT Incubation: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Aspirate the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

P-glycoprotein (P-gp) Mediated Efflux Assay (Rhodamine 123 Accumulation)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.

  • Cell Preparation: Seed P-gp-overexpressing cells (e.g., MCF-7/ADR) and the corresponding parental sensitive cells (e.g., MCF-7) in a 96-well plate and allow them to attach overnight.[5]

  • Compound Incubation: Pre-incubate the cells with the test compound at various concentrations for 1-2 hours. A known P-gp inhibitor, such as verapamil, should be used as a positive control.[6]

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration of 1-5 µM) to all wells and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. The results can be expressed as a percentage of the fluorescence in control cells.

Visualizing Mechanisms and Workflows

To better understand the processes involved in multidrug resistance and its reversal, the following diagrams, generated using the DOT language, illustrate key concepts.

P-glycoprotein Mediated Drug Efflux cluster_cell Cancer Cell Drug Drug Pgp P-glycoprotein (P-gp) Intracellular_Drug Intracellular Drug (Low Concentration) Drug->Intracellular_Drug Influx Pgp->Extracellular_Drug Efflux (ATP-dependent) Intracellular_Drug->Pgp Binding Target Cellular Target Intracellular_Drug->Target Reduced Effect Reversal of P-gp Mediated Resistance cluster_cell Cancer Cell Drug Drug Intracellular_Drug Intracellular Drug (High Concentration) Drug->Intracellular_Drug Influx Modulator Piperazine Derivative Pgp P-glycoprotein (P-gp) Modulator->Pgp Inhibition Target Cellular Target Intracellular_Drug->Target Effective Action Experimental Workflow for Cytotoxicity Assessment Start Start Seed_Cells Seed Drug-Resistant and Sensitive Cells Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Piperazine Derivative (Varying Concentrations) Incubate_24h->Add_Compound Incubate_48h Incubate 48-72h Add_Compound->Incubate_48h MTT_Assay Perform MTT Assay Incubate_48h->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Comparative Antiallergic Activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guideline for Researchers and Drug Development Professionals

This guide provides a comparative overview of the antiallergic activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives, with a focus on their performance against other established antiallergic agents. The information presented is compiled from preclinical studies to assist researchers and professionals in drug development in understanding the pharmacological profile of this class of compounds.

Introduction

The N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide series represents a class of compounds investigated for their potential as antiallergic agents. Their primary mechanism of action is believed to be the antagonism of the histamine H1 receptor, a key target in the treatment of allergic conditions. This guide evaluates the available preclinical data for these derivatives and compares them with commonly used antihistamines such as cetirizine, ketotifen, and oxatomide.

Quantitative Data Summary

The following tables summarize the available quantitative data for the N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives and comparator compounds from key preclinical antiallergic assays.

Table 1: In Vitro Histamine H1 Receptor Binding Affinity

This table compares the ability of the compounds to bind to the histamine H1 receptor, a primary indicator of antihistaminic activity. Lower IC50 or Ki values indicate higher binding affinity.

CompoundReceptor SourceAssay TypeValue (nM)Reference
N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide Guinea Pig Cerebral Cortex[³H]Mepyramine Binding (IC50)310[1]
Cetirizine Human Recombinant (CHO cells)[³H]Mepyramine Binding (Ki)~6
Levocetirizine (active enantiomer of Cetirizine) Human Recombinant (CHO cells)[³H]Mepyramine Binding (Ki)~3

Note: IC50 and Ki values are not directly interchangeable but both reflect the compound's affinity for the receptor.

Table 2: In Vivo Antiallergic Activity

This table presents the efficacy of the compounds in animal models of allergic reactions. These assays provide insights into the compounds' overall antiallergic effects in a physiological system.

CompoundAssay ModelSpeciesRoute of AdministrationActivityReference
N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives Passive Foot Anaphylaxis (PFA)RatOralActive (Specific ED50 values not reported)[1]
N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives Guinea Pig Anaphylaxis (GPA)Guinea PigOralInactive at 10 mg/kg[1]
Ketotifen Passive Cutaneous Anaphylaxis (PCA)RatOralActive (Considered a potent agent in this model)[2]
Oxatomide Guinea Pig AnaphylaxisGuinea PigOralProtective at 2.5 mg/kg
Cetirizine Antigen-induced LeucopeniaGuinea PigIntravenousInhibitory at 10-30 mg/kg

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison of results.

Histamine H1 Receptor Binding Assay ([³H]Mepyramine Binding)

This in vitro assay measures the affinity of a compound for the histamine H1 receptor by assessing its ability to displace a radiolabeled ligand ([³H]mepyramine).

  • Receptor Source: Membranes isolated from guinea pig cerebral cortex or cells expressing recombinant human H1 receptors.

  • Radioligand: [³H]Mepyramine.

  • Procedure:

    • Membrane preparations are incubated with a fixed concentration of [³H]mepyramine and varying concentrations of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters, representing the bound [³H]mepyramine, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]mepyramine is determined and expressed as the IC50 value.

Passive Foot Anaphylaxis (PFA) in Rats

The PFA model is an in vivo assay used to evaluate the ability of a compound to inhibit an IgE-mediated allergic reaction in the rat paw.

  • Animal Model: Male Sprague-Dawley rats.

  • Sensitization: Rats are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP)-IgE antibody into the plantar surface of the hind paw.

  • Drug Administration: Test compounds are typically administered orally at a specified time before the antigen challenge.

  • Antigen Challenge: A solution of DNP-human serum albumin (HSA) antigen and Evans blue dye is injected intravenously.

  • Evaluation: The intensity of the anaphylactic reaction is quantified by measuring the amount of Evans blue dye that extravasates into the paw tissue. The paw is excised, and the dye is extracted and measured spectrophotometrically.

  • Data Analysis: The inhibitory activity of the test compound is expressed as the percentage reduction in dye extravasation compared to a vehicle-treated control group.

Guinea Pig Anaphylaxis (GPA)

The GPA model assesses the ability of a compound to protect against a systemic and potentially lethal anaphylactic reaction.

  • Animal Model: Male Hartley guinea pigs.

  • Sensitization: Guinea pigs are actively sensitized by injection of an antigen, typically ovalbumin, often with an adjuvant like aluminum hydroxide.

  • Drug Administration: Test compounds are administered, usually orally, prior to the antigen challenge.

  • Antigen Challenge: A lethal dose of the antigen (ovalbumin) is administered intravenously.

  • Evaluation: The primary endpoint is the prevention of anaphylactic shock and death. The time to onset of symptoms (e.g., dyspnea, convulsions) is also recorded.

  • Data Analysis: The protective effect of the test compound is determined by the percentage of animals that survive the antigen challenge compared to a vehicle-treated control group.

Visualizations

The following diagrams illustrate the signaling pathway of the histamine H1 receptor and a general workflow for the evaluation of antiallergic compounds.

G cluster_0 cluster_1 cluster_2 cluster_3 Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq_11 Gq/11 Protein H1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_Release->Cellular_Response Leads to PKC_Activation->Cellular_Response Leads to Antagonist N-aryl-1-piperazinecarboxamide Derivative (Antagonist) Antagonist->H1R Binds & Blocks

Caption: Histamine H1 Receptor Signaling Pathway and Antagonist Action.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization receptor_binding Histamine H1 Receptor Binding Assay pca Passive Cutaneous/ Foot Anaphylaxis (PCA/PFA) receptor_binding->pca mast_cell_degranulation Mast Cell Degranulation Assay mast_cell_degranulation->pca gpa Systemic Anaphylaxis (e.g., GPA) pca->gpa sar Structure-Activity Relationship (SAR) gpa->sar admet ADMET Profiling sar->admet start Compound Synthesis start->receptor_binding start->mast_cell_degranulation

Caption: General Workflow for Antiallergic Drug Discovery.

References

Novel Piperazine Compounds Demonstrate Potent and Selective Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent research has unveiled a new wave of piperazine-containing compounds exhibiting significant anticancer properties across a range of human cancer cell lines. These novel derivatives, synthesized through various structural modifications, have shown promising results in preclinical in vitro studies, with some demonstrating greater potency than existing chemotherapeutic agents. The findings, aimed at researchers, scientists, and drug development professionals, highlight the potential of the piperazine scaffold in developing next-generation oncology drugs.

The anticancer efficacy of these compounds has been evaluated against numerous cancer cell lines, including those of the breast, lung, colon, central nervous system (CNS), melanoma, and liver. Several derivatives have displayed low micromolar to sub-micromolar inhibitory concentrations (IC50) and growth inhibition values (GI50), indicating potent cytotoxic effects against malignant cells.

Comparative Analysis of Anticancer Activity

The data below summarizes the in vitro anticancer activity of several novel piperazine compounds against various human cancer cell lines. The IC50 and GI50 values represent the concentration of the compound required to inhibit 50% of cell growth or viability.

Compound IDDerivative TypeCancer Cell LineCancer TypeActivity (µM)Reference
Compound 23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468Breast CancerGI50: 1.00[1][2]
Compound 25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92Non-small Cell Lung CancerGI50: 1.35[1][2]
Compound 17 Vindoline-piperazine conjugate with 4-trifluoromethylphenyl substituentKM12Colon CancerGrowth Percent: -84.40%[1]
SF-539, SNB-75CNS CancerGrowth Reduction > -80%[1]
SK-MEL-5, LOX-IMVIMelanomaGrowth Percent: -98.17%, -95.37%[1]
MDA-MB-231/ATCCBreast CancerGrowth Percent: -86.10%[1]
Compound 4d Phthalazine-piperazine-1,2,4-oxadiazole hybridMCF-7Breast CancerIC50: 0.90 ± 0.02[3]
A549Lung CancerIC50: 1.40 ± 0.06[3]
DU-145Prostate CancerIC50: 2.16 ± 0.02[3]
Compound 3n Arylformyl piperazinyl derivative of Alepterolic acidMDA-MB-231Triple-Negative Breast CancerIC50: 5.55 ± 0.56[4]
PCC (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanoneSNU-475Liver CancerIC50: 6.98 ± 0.11[5]
SNU-423Liver CancerIC50: 7.76 ± 0.45[5]
Compounds 9b, 9m, 9w Pyrazoline-piperazine conjugatesA549Lung CancerIC50: 3.78 ± 0.35, 4.43 ± 0.98, 7.80 ± 0.55[6]
Compound 5b Piperazine-pyrimidine derivativeMCF-7Breast CancerIC50: 6.29[7]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies have delved into the mechanisms by which these novel piperazine compounds exert their anticancer effects. A prominent mechanism observed is the induction of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways. For instance, the piperazine derivative designated as PCC has been shown to decrease mitochondrial membrane potential and promote the release of cytochrome c, key events in the intrinsic apoptotic pathway.[5] This leads to the activation of caspase-9 and subsequently caspase-3/7, executing the apoptotic process.[5] Furthermore, PCC was also found to activate caspase-8, indicating the involvement of the extrinsic pathway, which is linked to the suppression of NF-κB translocation to the nucleus.[5]

Another observed mechanism is the induction of cell cycle arrest. Flow cytometry analysis has revealed that some piperazine derivatives can halt the progression of cancer cells at specific phases of the cell cycle, such as the G1 phase, thereby preventing their proliferation.[5]

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PCC Piperazine Compound (PCC) Caspase8 Caspase-8 Activation PCC->Caspase8 NFkB_Suppression Suppression of NF-κB Translocation PCC->NFkB_Suppression Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase37 PCC_intrinsic Piperazine Compound (PCC) PCC_intrinsic->Mitochondria ↓ Mitochondrial Membrane Potential Apoptosis Apoptosis Caspase37->Apoptosis

Fig. 1: Signaling pathways for apoptosis induction by novel piperazine compounds.

Experimental Protocols

The evaluation of the anticancer activity of these novel piperazine compounds involved a series of standardized in vitro assays. The general workflow for these experiments is outlined below.

Experimental_Workflow cluster_workflow General Experimental Workflow start Cancer Cell Line Seeding treatment Treatment with Novel Piperazine Compounds start->treatment incubation Incubation (e.g., 48 hours) treatment->incubation cytotoxicity_assay Cytotoxicity/Viability Assay (e.g., MTT, SRB) incubation->cytotoxicity_assay data_analysis Data Analysis (IC50/GI50 Determination) cytotoxicity_assay->data_analysis mechanism_studies Mechanism of Action Studies data_analysis->mechanism_studies apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) mechanism_studies->apoptosis_assay western_blot Western Blot Analysis (Protein Expression) mechanism_studies->western_blot cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle_analysis end Conclusion apoptosis_assay->end western_blot->end cell_cycle_analysis->end

Fig. 2: General workflow for evaluating the anticancer activity of piperazine compounds.
Cell Viability and Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the piperazine compounds and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Fixation: After compound treatment, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) to determine cell density.

Apoptosis and Cell Cycle Analysis

Flow Cytometry: This technique is used to analyze the cell cycle distribution and quantify apoptosis.

  • Cell Preparation: Following treatment with the piperazine compounds, cells are harvested and fixed (e.g., with ethanol).

  • Staining: For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). For apoptosis detection, cells can be stained with Annexin V and PI.

  • Data Acquisition: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: The data is analyzed to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells.

Western Blot Analysis: This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Total protein is extracted from treated and untreated cancer cells.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins) and then with secondary antibodies conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

The continued exploration of novel piperazine derivatives holds significant promise for the development of more effective and targeted cancer therapies. The potent and selective anticancer activities observed in these early studies warrant further investigation, including in vivo efficacy and safety profiling, to translate these promising preclinical findings into clinical applications.

References

Safety Operating Guide

Safe Disposal of N,N-Diethylpiperazine-1-carboxamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: The primary and mandated procedure for the disposal of N,N-Diethylpiperazine-1-carboxamide is to transfer it to a licensed and approved hazardous waste disposal facility. Adherence to local, regional, and national regulations is paramount throughout the handling and disposal process.

This guide provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste, ensuring laboratory safety and regulatory compliance.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. Understanding its hazard profile is the first step in safe handling and disposal.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[1][2]
Acute Toxicity, DermalH312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationH332: Harmful if inhaled[1][2]

Note: Data derived from GHS classifications provided for this compound.

Operational Protocol for Waste Disposal

The following protocol outlines the procedural steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the chemical waste, ensure you are wearing appropriate PPE.

  • Required PPE:

    • Protective gloves (chemically resistant)

    • Protective clothing (laboratory coat)

    • Eye protection (safety glasses with side shields or goggles)

    • Face protection (face shield, if there is a splash risk)

  • Work in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Containment and Labeling:

  • For Unused or Excess Product: Keep the chemical in its original container if possible.

  • For Contaminated Materials (e.g., absorbent pads, gloves): Place all contaminated materials into a designated, sealable, and chemically compatible waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste generation.

3. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or vacuum the absorbed material and place it into the designated hazardous waste container.[3]

  • Avoid generating dust.

  • Ensure the spill area is decontaminated, and all cleaning materials are disposed of as hazardous waste.

  • Do not allow the product to enter drains, waterways, or soil.[3]

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • The storage area should be cool and dry.[3]

5. Final Disposal:

  • The final and most critical step is the disposal of the contained waste.

  • P501: Dispose of contents/container to an approved waste disposal plant. [3][4]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste. They will have established procedures with licensed waste management contractors.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Identify Waste (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurred? ppe->spill contain_spill Contain & Clean Spill with Inert Absorbent spill->contain_spill Yes contain_waste Place Waste in Labeled, Sealed Container spill->contain_waste No contain_spill->contain_waste store Store in Designated Secure Area contain_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal_plant Transfer to Approved Waste Disposal Plant contact_ehs->disposal_plant end End: Disposal Complete disposal_plant->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N,N-Diethylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of N,N-Diethylpiperazine-1-carboxamide. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure. Engineering controls, such as a chemical fume hood, should be the primary method of exposure control, supplemented by the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves are required. While specific breakthrough time data for this compound is not available, data for related piperazine compounds and general chemical resistance charts suggest that nitrile or butyl rubber gloves should provide adequate protection for incidental contact. It is crucial to inspect gloves before each use and to follow proper removal techniques to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.

  • Skin and Body Protection: A lab coat or chemical-resistant apron must be worn. In cases of potential significant exposure, coveralls may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dusts, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound have not been established, the limits for the related compound, piperazine, can provide a conservative guideline for minimizing exposure.

ParameterValueAgency/Source
NIOSH REL (Piperazine dihydrochloride) TWA 5 mg/m³NIOSH[2][3]
ACGIH TLV (Piperazine and its Salts) TWA 0.3 mg/m³; STEL 1 mg/m³ACGIH[4]
Glove Recommendation (General) Nitrile or Butyl RubberGeneral Guidance

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Operational and Disposal Plans

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal, to ensure a safe and compliant process.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh/Measure Compound prep_fume_hood->prep_weigh exp_procedure Perform Experimental Procedure prep_weigh->exp_procedure decontaminate Decontaminate Glassware & Surfaces exp_procedure->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe waste_solid Dispose of Solid Waste in Labeled Container remove_ppe->waste_solid waste_liquid Dispose of Liquid Waste in Labeled Container remove_ppe->waste_liquid dispose_final Arrange for Hazardous Waste Pickup waste_solid->dispose_final waste_liquid->dispose_final

Safe handling workflow for this compound.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, contact your institution's environmental health and safety (EHS) office and evacuate the laboratory.

  • Don PPE: Before attempting to clean a minor spill, don the appropriate PPE as outlined above, including a respirator if necessary.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5][6] Do not use combustible materials like paper towels to absorb the initial spill.

  • Cleanup: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

  • Reporting: Report the incident to your laboratory supervisor and EHS office, and complete any necessary incident report forms.

Waste Disposal Plan

All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, absorbent materials, pipette tips), must be disposed of as hazardous waste.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Containerization: Use clearly labeled, sealed, and appropriate hazardous waste containers. The label should include "Hazardous Waste" and the full chemical name.

  • Storage: Store hazardous waste in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.[7][8][9][10][11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethylpiperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-Diethylpiperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.